molecular formula C11H14N4 B582477 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine CAS No. 1269293-90-4

2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine

Cat. No.: B582477
CAS No.: 1269293-90-4
M. Wt: 202.261
InChI Key: DNXRMICPOBQBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-tert-Butyl-1H-pyrazol-5-yl)pyrimidine is a high-purity chemical compound designed for research and development applications, particularly in medicinal chemistry and drug discovery. This molecule features a pyrimidine ring directly linked to a 1-tert-butyl-1H-pyrazole, forming a privileged heterocyclic scaffold prevalent in biologically active molecules. The core structure of this compound is of significant interest for the rational design of kinase inhibitors. Pyrimidine derivatives are established as effective hinge-binding warheads in kinase inhibitor design , while the tert-butyl pyrazole moiety is a common feature in pharmacologically active compounds, contributing to favorable physicochemical properties and target engagement . This combination suggests potential utility in developing therapeutic agents for oncology, where similar scaffolds have shown potent activity against targets like FMS-like Tyrosine Kinase 3 (FLT3) for acute myeloid leukemia and Phosphoinositide 3-kinase δ (PI3Kδ) for inflammatory and autoimmune diseases . Furthermore, the pyrazolopyrimidine core is a validated scaffold in antiviral research, having been developed as a potent inhibitor of the Respiratory Syncytial Virus (RSV) Fusion (F) protein . Researchers can utilize this compound as a versatile building block or a core template for structure-activity relationship (SAR) studies. The presence of the tert-butyl group can enhance metabolic stability and influence the molecule's conformation, potentially optimizing its interaction with biological targets . This product is intended for laboratory research purposes only. Please note: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-tert-butylpyrazol-3-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-11(2,3)15-9(5-8-14-15)10-12-6-4-7-13-10/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXRMICPOBQBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC=N1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719036
Record name 2-(1-tert-Butyl-1H-pyrazol-5-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269293-90-4
Record name 2-(1-tert-Butyl-1H-pyrazol-5-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties and structure of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine , a specialized bi-heteroaryl scaffold increasingly utilized in medicinal chemistry for targeting Type I and Type II kinase inhibitors.

Subject: Chemical Properties, Structural Analysis, and Synthetic Methodology Context: Kinase Inhibitor Design & Fragment-Based Drug Discovery (FBDD)

Executive Summary

The molecule 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine represents a "privileged scaffold" in oncology and immunology drug discovery. Its structural significance lies in the specific steric arrangement of the tert-butyl group at the pyrazole N1 position relative to the pyrimidine ring at C5. Unlike the more common 1,3-isomers, this 1,5-substitution pattern forces a non-planar, twisted conformation due to steric clash, making it an ideal core for disrupting planar stacking in kinase active sites or accessing hydrophobic "gatekeeper" pockets (e.g., in RET, BRAF, or p38 MAPK inhibitors).

Chemical Structure & Geometric Analysis

Molecular Identity[1]
  • IUPAC Name: 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine

  • Molecular Formula: C₁₁H₁₄N₄

  • Molecular Weight: 202.26 g/mol

  • Key Building Block CAS: 1162643-26-6 (1-(tert-butyl)-1H-pyrazol-5-yl)boronic acid)[1]

Conformational Dynamics (The "Twist" Factor)

The defining feature of this molecule is the steric repulsion between the N1-tert-butyl group of the pyrazole and the C4/C6 hydrogens (or lone pairs) of the pyrimidine ring.

  • Planarity: Unlike 1-methyl-3-arylpyrazoles, which can adopt a planar conformation, the 1-tert-butyl-5-heteroaryl motif is sterically precluded from planarity.

  • Torsion Angle: Computational modeling suggests a torsion angle of approximately 60–90° between the two aromatic rings.

  • Pharmacophore Implication: This "twisted" geometry mimics the transition state of many bi-aryl kinase inhibitors and improves solubility by disrupting crystal packing energy (π-π stacking).

Physicochemical Profile (Calculated)
PropertyValue (Est.)Significance
cLogP 2.1 – 2.4Moderate lipophilicity; optimized for membrane permeability.
TPSA ~40 ŲExcellent range for CNS penetration and oral bioavailability.
pKa (Pyridine N) ~1.5Weakly basic; unlikely to be protonated at physiological pH.
H-Bond Acceptors 3Pyrimidine nitrogens (N1, N3) and Pyrazole N2.
H-Bond Donors 0Requires functionalization (e.g., -NH2) for hinge binding.

Synthetic Methodology

Achieving the 1,5-regioisomer requires specific synthetic planning. Direct condensation of hydrazines with 1,3-diketones often favors the sterically less encumbered 1,3-isomer. Therefore, a Suzuki-Miyaura Cross-Coupling approach is the industry standard for high-integrity synthesis.

Retrosynthetic Analysis

The most reliable route disconnects the bi-aryl bond, utilizing a stable pyrazole boronic acid and a halopyrimidine.

Diagram 1: Synthesis Workflow

Synthesis Start1 1-tert-butyl-1H-pyrazole Step1 Lithiation (n-BuLi) & Borylation Start1->Step1 Regioselective C5 Directing Intermediate 1-tert-butyl-1H-pyrazol-5-yl boronic acid (CAS 1162643-26-6) Step1->Intermediate Step2 Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Intermediate->Step2 Reactant2 2-Chloropyrimidine Reactant2->Step2 Product TARGET: 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine Step2->Product

Caption: Regioselective synthesis via C5-lithiation and Suzuki coupling to avoid 1,3-isomer contamination.

Detailed Protocol: Suzuki Coupling

Objective: Synthesize 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine on a 1-gram scale.

Reagents:

  • (1-(tert-butyl)-1H-pyrazol-5-yl)boronic acid (1.0 eq)[1]

  • 2-Chloropyrimidine (1.1 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq)

  • Potassium Carbonate (2.0 M aq. solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the boronic acid (1.0 g, 5.95 mmol) and 2-chloropyrimidine (0.75 g, 6.55 mmol).

  • Solvent Addition: Add 1,4-Dioxane (15 mL) and stir to dissolve.

  • Base Addition: Add the aqueous K₂CO₃ solution (9 mL).

  • Degassing: Sparge the biphasic mixture with Argon for 10 minutes (Critical for catalyst longevity).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (243 mg, 0.3 mmol) in one portion.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the boronic acid and formation of the product mass [M+H]+ = 203.1.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic phase over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0–40% EtOAc in Hexanes). The product typically elutes as a white to off-white solid.

Medicinal Chemistry Applications

This scaffold is rarely used as a standalone agent but serves as a critical pharmacophore in kinase inhibitors.

Binding Mode: The "Gatekeeper" Interaction

In many kinases (e.g., RET, SRC, p38), the ATP-binding pocket has a hydrophobic region behind the "gatekeeper" residue.

  • The Role of tert-Butyl: The bulky tert-butyl group is lipophilic and spherical. It is perfectly sized to occupy the hydrophobic pocket created when the kinase adopts the "DFG-out" (inactive) conformation.

  • The Role of Pyrimidine: The pyrimidine ring often serves as the "hinge binder" (interacting with the backbone NH/CO of the kinase hinge region) or as a scaffold to attach solubilizing groups (e.g., piperazines).

Diagram 2: Pharmacophore Interaction Map

Interactions tBu Tert-Butyl Group (Hydrophobic) Pyrimidine Pyrimidine Ring (H-Bond Acceptor) tBu->Pyrimidine Steric Clash Forces Twist Gatekeeper Gatekeeper Pocket (Hydrophobic/Steric) tBu->Gatekeeper Van der Waals Filling Pyrazole Pyrazole Core (Linker/Scaffold) Solvent Solvent Front (Water Exposed) Pyrazole->Solvent Vector for Substituents Hinge Hinge Region (Backbone Interaction) Pyrimidine->Hinge Potential H-Bond (if substituted)

Caption: Structural Activity Relationship (SAR) map showing the tert-butyl group targeting the gatekeeper pocket.

Known Analogs & Context[1]
  • RET Inhibitors: N-trisubstituted pyrimidine derivatives containing this core have shown high potency against RET kinase mutants.

  • p38 MAPK: Analogous structures (using tert-butyl pyrazoles) are seen in inhibitors like Doramapimod, where the tert-butyl group is essential for binding affinity.

References

  • PubChem. (2025). 1-tert-Butyl-1H-pyrazole | C7H12N2. National Library of Medicine. [Link]

  • Moustafa M. Madkour, et al. (2021). Current status and future prospects of p38α/MAPK14 kinase and its inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Han, X., et al. (2020). Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Balle, T., et al. (2006).[2][3] Regioselectivity in lithiation of 1-methylpyrazole. Organic & Biomolecular Chemistry. [Link]

Sources

The Ascendant Scaffold: A Technical Guide to the Biological Activity Profile of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Tale of Two Heterocycles in Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds has consistently yielded compounds with significant therapeutic potential. The pyrazole and pyrimidine ring systems, both nitrogen-containing heterocycles, are cornerstones of numerous FDA-approved drugs, lauded for their diverse biological activities.[1][2] This technical guide delves into the biological activity profile of a specific chemical class that marries these two entities: 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine derivatives. While direct and extensive research on this exact scaffold is emerging, this guide will synthesize data from closely related pyrazole-pyrimidine conjugates to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the synthetic rationale, potential biological activities with a focus on oncology and inflammation, and the experimental methodologies crucial for their evaluation.

The core structure, featuring a pyrimidine ring linked at the 2-position to the 5-position of a 1-tert-butyl-1H-pyrazole, presents a unique steric and electronic profile. The bulky tert-butyl group on the pyrazole ring can influence binding selectivity and metabolic stability, while the pyrimidine moiety offers multiple points for substitution to fine-tune activity and physicochemical properties. This guide will serve as a foundational resource for unlocking the therapeutic promise of this intriguing class of molecules.

Synthetic Strategies: Building the Core Scaffold

The synthesis of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine derivatives, while not extensively detailed in publicly available literature for this specific arrangement, can be logically constructed from established synthetic methodologies for related compounds. A plausible and efficient synthetic route would likely involve the initial construction of a key intermediate, 3-tert-butyl-1H-pyrazole-5-carbohydrazide, followed by condensation with a suitable pyrimidine precursor.

A relevant synthetic precedent can be found in the preparation of 5-(3-t-butyl-1H-pyrazol-5-yl)-2-substituted-1,3,4-oxadiazoles, which starts from the synthesis of 3-t-butyl-1H-pyrazole-5-carbohydrazide.[3][4] Adapting this for our target scaffold, the proposed synthetic pathway is outlined below.

Proposed Synthetic Workflow

Synthetic Workflow A 3,3-Dimethylbutan-2-one + Diethyl oxalate B Ethyl-5,5-dimethyl-2,4-dioxohexanoate (1) A->B  NaOEt   C 3-t-Butyl-1H-pyrazole-5-carbohydrazide (2) B->C  Hydrazine Hydrate   E 2-(1-tert-butyl-1H-pyrazol-5-yl)- substituted-pyrimidine (Target Compound) C->E  Condensation   D Substituted 1,3-Diketone D->E  Condensation  

Caption: Proposed synthetic route for 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine derivatives.

Step-by-Step Synthetic Protocol (Proposed)
  • Synthesis of Ethyl-5,5-dimethyl-2,4-dioxohexanoate (1): To a solution of sodium ethoxide in ethanol, add 3,3-dimethylbutan-2-one followed by the dropwise addition of diethyl oxalate at a controlled temperature. The reaction mixture is stirred until the completion of the reaction, followed by acidic workup to yield ethyl-5,5-dimethyl-2,4-dioxohexanoate.[3][4]

  • Synthesis of 3-t-Butyl-1H-pyrazole-5-carbohydrazide (2): The intermediate (1) is refluxed with an excess of hydrazine hydrate in ethanol. Upon cooling, the product crystallizes and can be isolated by filtration to give 3-t-butyl-1H-pyrazole-5-carbohydrazide (2).[3][4] The structure of this intermediate would be confirmed using IR, 1H NMR, and mass spectrometry.

  • Synthesis of 2-(1-tert-butyl-1H-pyrazol-5-yl)-substituted-pyrimidine (Target Compound): The pyrazole carbohydrazide (2) is then subjected to a condensation reaction with a variety of substituted 1,3-diketones in a suitable solvent, such as ethanol, with catalytic acid or base. This cyclization reaction will furnish the desired 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine derivatives. The nature of the R groups on the 1,3-diketone will determine the substitution pattern on the pyrimidine ring, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.

Biological Activity Profile: Targeting Kinases in Cancer and Inflammation

The pyrazole and pyrimidine scaffolds are prevalent in a multitude of kinase inhibitors.[5][6] Fused pyrazolopyrimidine systems, in particular, have demonstrated potent inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases.[2][5] It is therefore highly probable that 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine derivatives will exhibit a similar biological activity profile, acting as ATP-competitive inhibitors of protein kinases.

Potential Therapeutic Applications
  • Oncology: Many pyrazole and pyrimidine-based compounds have shown significant anticancer activity by targeting key kinases in signaling pathways that drive tumor growth and proliferation.[1][7] These include cyclin-dependent kinases (CDKs), Aurora kinases, and various receptor tyrosine kinases.[6] The 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine scaffold could be a promising starting point for the development of novel anticancer agents.

  • Inflammation: Chronic inflammation is a key component of numerous diseases. Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a prominent example.[8] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.[9] Additionally, kinases within inflammatory signaling cascades are attractive targets. Therefore, this class of compounds could possess anti-inflammatory properties.

Plausible Mechanism of Action: Kinase Inhibition

The core hypothesis for the biological activity of these derivatives is their ability to function as Type I kinase inhibitors, binding to the ATP-binding pocket of the enzyme.

Kinase Inhibition Mechanism cluster_0 Kinase ATP-Binding Pocket Kinase Kinase Substrate Substrate Protein Kinase->Substrate  Binds ADP ADP ATP ATP ATP->Kinase Inhibitor 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine (Inhibitor) Inhibitor->Kinase  Binds Competitively Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate  Phosphorylation No_Reaction No Phosphorylation Substrate->No_Reaction

Caption: Proposed mechanism of action via competitive ATP binding in the kinase active site.

The pyrimidine ring can mimic the adenine core of ATP, forming hydrogen bonds with the hinge region of the kinase. The substituted pyrazole moiety can then extend into the hydrophobic pocket, with the tert-butyl group potentially conferring selectivity for certain kinases. Variations in the substituents on the pyrimidine ring will allow for the exploration of different regions of the ATP-binding site to optimize potency and selectivity.

Experimental Evaluation: Protocols and Methodologies

To ascertain the biological activity profile of novel 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine derivatives, a systematic experimental cascade is essential. This typically begins with in vitro enzyme and cell-based assays, followed by more complex cellular and in vivo models for promising candidates.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determine the potency of the synthesized compounds against a panel of purified kinases. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[10]

Protocol: Luminescence-Based Kinase Assay [10]

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add the diluted compounds to a 384-well plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme).

  • Kinase Reaction: Add the kinase, a suitable substrate, and ATP to each well to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses the cells and contains luciferase and luciferin, which produce light in the presence of ATP.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.[11]

Protocol: MTT Cell Proliferation Assay [11]

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a set period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine derivatives is not yet established, we can extrapolate potential trends from related pyrazolopyrimidine and other pyrazole-based kinase inhibitors.

Hypothetical SAR Table

R1 (Pyrimidine C4)R2 (Pyrimidine C6)Kinase IC50 (nM)Cell Proliferation GI50 (µM)
-H-H>1000>50
-CH3-CH350025
-Phenyl-Phenyl15010
-4-Fluorophenyl-4-Fluorophenyl502
-Morpholino-H20015

It is hypothesized that:

  • Substituents on the Pyrimidine Ring: Introducing small alkyl or aryl groups at the 4- and 6-positions of the pyrimidine ring could enhance potency by occupying hydrophobic pockets in the kinase active site. The addition of hydrogen bond donors or acceptors could further improve binding affinity.

  • The Role of the tert-Butyl Group: This bulky group is expected to play a crucial role in determining kinase selectivity by sterically hindering binding to kinases with smaller ATP-binding pockets.

  • Linker Modifications: While this guide focuses on a direct link, exploring different linkers between the pyrazole and pyrimidine rings could provide another avenue for optimizing activity.

Future research should focus on the synthesis of a focused library of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine derivatives with diverse substitutions on the pyrimidine ring. Screening this library against a panel of cancer- and inflammation-related kinases will be crucial to identify initial hits. Promising compounds should then be profiled for their cellular activity, selectivity, and drug-like properties.

Conclusion

The 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents, particularly kinase inhibitors. By leveraging established synthetic methodologies and a deep understanding of the biological activities of related pyrazole and pyrimidine derivatives, researchers can efficiently navigate the path from compound design to biological evaluation. This technical guide provides a solid framework for initiating such investigations, with the ultimate goal of translating the chemical potential of this scaffold into tangible clinical benefits.

References

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflamm
  • A review on biological activity of pyrazole contain pyrimidine deriv
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (URL: [Link])

  • Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies - PubMed. (URL: [Link])

  • Biological Activity of Pyrimidine Derivatives. (URL: [Link])

  • Scheme 2. Synthesis of tert-butyl (S) - ResearchGate. (URL: [Link])

  • (PDF) Pyrimidine Tethered Pyrazoles: Synthesis, Biological, and Molecular Docking Studies. (URL: [Link])

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. (URL: [Link])

  • Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies - PMC. (URL: [Link])

  • Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives - PMC. (URL: [Link])

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (URL: [Link])

  • 194 recent advances in the synthesis of new pyrazole derivatives. (URL: [Link])

  • A REVIEW ON BIOLOGICAL ACTIVITY OF PYRAZOLE CONTAIN PYRIMIDINE DERIV
  • SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. (URL not available)
  • (PDF) SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES - ResearchGate. (URL: [Link])

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: [Link])

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. (URL: [Link])

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 | bioRxiv. (URL: [Link])

  • Synthesis and antimicrobial, antiproliferative and anti-inflammatory activities of novel 1,3,5-substituted pyrazoline sulphonamide - Arabian Journal of Chemistry. (URL: [Link])

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. (URL: [Link])

Sources

Thermodynamic Stability Profile: 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermodynamic and kinetic stability profile of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine . It is designed for medicinal chemists and process development scientists optimizing kinase inhibitor scaffolds or biaryl fragments.

Executive Technical Summary

The molecule 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine represents a sterically congested biaryl system. Its thermodynamic profile is defined by the significant Van der Waals repulsion between the tert-butyl group at the pyrazole


 position and the pyrimidine ring at the 

position.
  • Thermodynamic Status: Metastable regioisomer. The 1,5-substitution pattern is thermodynamically less stable than the corresponding 1,3-isomer (

    
    ) due to steric relief in the latter.
    
  • Conformational Dynamics: Highly restricted rotation about the C-C biaryl bond. The molecule likely exhibits Class 2 Atropisomerism (interconversion half-life of minutes to hours at ambient temperature) or Class 3 (isolable atropisomers), depending on solvent and temperature, due to the bulk of the tert-butyl group (

    
    -value > 4.5).
    
  • Critical Risk: Thermal isomerization (1,5

    
     1,3 shift) or N-dealkylation under forcing acidic conditions.
    

Molecular Architecture & Steric Thermodynamics

The Ortho-Like Steric Clash

The stability of this scaffold is governed by the "ortho-effect" of the


-tert-butyl group. Unlike standard biphenyls where ortho-substituents are planar or small (e.g., -F, -Me), the tert-butyl group is spherical and rigid.
  • Vector Analysis: The

    
    -tBu vector projects directly into the rotational sweep volume of the 
    
    
    
    -pyrimidine ring.
  • Dihedral Angle: To minimize

    
    -strain, the biaryl dihedral angle twists significantly away from planarity (likely 
    
    
    
    ). This deconjugates the
    
    
    -systems, raising the ground state enthalpy (
    
    
    ) relative to a planar conformation, but is entropically favored.
Regio-Isomeric Stability (The "Thermal Walk")

In pyrazole synthesis, the 1,5-isomer (kinetic product) often rearranges to the 1,3-isomer (thermodynamic product) upon heating.

  • Mechanism: A [1,5]-sigmatropic shift or an intermolecular dissociation-recombination mechanism (Van Alphen-Hüttel rearrangement type logic).

  • Implication: Process safety studies (DSC/ARC) must scan for exotherms indicative of this rearrangement before the melting point.

Conformational Dynamics: Atropisomerism

The rotation around the bond connecting Pyrazole-


 and Pyrimidine-

is the critical stability parameter.
Rotational Barrier Estimation

Using Eyring equation principles for biaryls with one bulky ortho-substituent (t-Bu) and adjacent lone pairs (Pyrimidine


):
  • Estimated

    
    :  20–26 kcal/mol.
    
  • Consequence: At room temperature, the molecule may exist as slowly interconverting atropisomers.[1] In chiral environments (e.g., protein binding pockets), the "axially chiral" conformers will have distinct binding affinities (

    
    ).
    
Visualization of Stability Landscape

StabilityLandscape Substrate Precursors (Hydrazine + Diketone) KineticProd Kinetic Product (Target) 1,5-Isomer (N-tBu adjacent to Pyrimidine) High Steric Strain Substrate->KineticProd Low Temp / Acid Cat. ThermoProd Thermodynamic Product 1,3-Isomer (N-tBu distal) Steric Relief KineticProd->ThermoProd Heat (>120°C) / Acid Irreversible Rearrangement Atropisomers Restricted Conformers (Atropisomers P/M) KineticProd->Atropisomers Ambient Temp Restricted Rotation

Caption: Thermodynamic landscape showing the metastable nature of the target 1,5-isomer relative to the 1,3-isomer and the conformational lock leading to atropisomerism.

Chemical Stability & Degradation Pathways

Acid-Catalyzed Dealkylation

While tert-butyl groups are generally robust, the electron-rich pyrazole ring can facilitate carbocation loss under strong acidic stress.

  • Condition: 6M HCl or TFA at reflux.

  • Mechanism: Protonation of the pyrazole ring

    
     E1 elimination of the tert-butyl cation (isobutylene gas evolution) 
    
    
    
    Formation of the NH-pyrazole.
  • Mitigation: Avoid strong Brønsted acids during salt formation; prefer sulfonic acids (e.g., mesylate) and keep T < 50°C.

Oxidative Stability

The pyrimidine ring is electron-deficient and resistant to oxidation. The pyrazole is electron-rich.

  • Risk: N-oxide formation on the pyrimidine nitrogen is possible with strong peracids (mCPBA), but unlikely under ambient storage.

Experimental Protocols for Stability Validation

To rigorously establish the stability profile, the following tiered experimental approach is required.

Protocol A: Variable Temperature NMR (VT-NMR) for Rotational Barrier

Objective: Determine


 to classify atropisomerism risk.
  • Solvent: DMSO-

    
     or Toluene-
    
    
    
    (high boiling point required).
  • Sample Prep: 10 mg compound in 0.6 mL solvent.

  • Acquisition:

    • Acquire

      
      H NMR at 25°C. Look for broadening of the tert-butyl singlet or pyrimidine protons.
      
    • Stepwise heating (e.g., 10°C increments) up to 120°C.

  • Analysis: Identify the Coalescence Temperature (

    
    ) .
    
    • Use the equation:

      
      
      
    • Where

      
       is the chemical shift difference (Hz) between conformers at slow exchange limit.
      
Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Detect polymorphs and the onset of thermal rearrangement.

  • Instrument: Standard DSC (e.g., TA Instruments Q2000).

  • Method: Heat from 30°C to 300°C at 10°C/min under

    
    .
    
  • Interpretation:

    • Endotherm 1: Melting point (verify purity).

    • Exotherm (post-melt): If observed immediately after melting, it indicates 1,5

      
       1,3 isomerization.
      
    • Action: If isomerization onset is < 150°C, the compound is unsuitable for high-temperature micronization or melt extrusion.

Protocol C: Forced Degradation Workflow

DegradationWorkflow cluster_Stress Stress Conditions Sample 2-(1-tBu-pyrazol-5-yl) pyrimidine Acid 0.1N HCl 60°C, 24h Sample->Acid Base 0.1N NaOH 60°C, 24h Sample->Base Ox 3% H2O2 RT, 24h Sample->Ox Heat Solid State 80°C, 7 days Sample->Heat Analysis UPLC-MS/MS (Purity & ID) Acid->Analysis Check: De-tBu (Mass -56) Base->Analysis Check: Hydrolysis Ox->Analysis Check: N-Oxide (Mass +16) Heat->Analysis Check: 1,3-Isomer (Same Mass, RT shift)

Caption: Standardized forced degradation workflow highlighting specific mass shifts to monitor for this scaffold.

Synthesis & Handling Recommendations

  • Synthesis: Do not use thermal cyclization of hydrazine with diketones if possible, as it yields mixtures. Use regioselective N-alkylation or cross-coupling (e.g., Suzuki coupling of 1-tBu-5-bromo-pyrazole with pyrimidin-2-yl boronic acid) to lock the regiochemistry kinetically.

  • Purification: Avoid acidic mobile phases (TFA) if the tert-butyl group shows lability; use Ammonium Formate/Bicarbonate buffers.

  • Storage: Store at -20°C. The "metastable" nature implies that solid-state shelf life is likely good, but solution stability (especially in protic acids) is the weak point.

References

  • Clayden, J., et al. (2009). Atropisomerism in Drug Discovery. Nature Chemistry , 1, 510-518. Link

  • Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles: Thermodynamic vs Kinetic Control. Chemical Reviews , 111(11), 6984–7034. Link

  • Laricchia, S., et al. (2022). Atropisomerism in Medicinal Chemistry: Challenges and Opportunities. Journal of Medicinal Chemistry , 65(20), 13565–13582. Link

  • Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry II, Elsevier. (Authoritative text on pyrazole tautomerism and rearrangement). Link

Sources

Potential kinase inhibition targets for 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine represents a privileged pharmacophore in modern kinase inhibitor discovery. Unlike flat, planar intercalators, this scaffold utilizes a sterically demanding tert-butyl group adjacent to the bi-aryl linkage to enforce a non-planar conformation. This distinct geometry allows the scaffold to exploit specific hydrophobic pockets within the ATP-binding site—most notably the "gatekeeper" and "solvent-front" regions—conferring high selectivity for specific tyrosine and serine/threonine kinases.

This guide analyzes the primary kinase targets for this chemotype, details the structural basis for its potency, and provides validated protocols for its synthesis and biological evaluation.

Structural Basis of Inhibition

To understand the target profile, one must understand the pharmacophore's binding mode. This molecule functions as a Type I or Type I½ ATP-competitive inhibitor.

The Pharmacophore Triad
  • The Hinge Binder (Pyrimidine): The pyrimidine ring (specifically N1/N3) acts as a hydrogen bond acceptor/donor system, interacting with the backbone amide nitrogens and carbonyls of the kinase hinge region (e.g., Glu, Leu, or Val residues).

  • The Scaffold Linker (C-C Bond): The bond connecting the pyrimidine C2 to the pyrazole C5 is critical.

  • The Hydrophobic Anchor (tert-Butyl): Located at the pyrazole N1 position, this bulky group creates a steric clash with the pyrimidine ring, twisting the molecule. This twist directs the tert-butyl group into the hydrophobic "Selectivity Pocket" (often behind the Gatekeeper residue), which is a key differentiator between kinase families.

Target Prediction Profile

Based on Structure-Activity Relationship (SAR) data of FDA-approved drugs and clinical candidates sharing this core, the primary targets are:

Target FamilySpecific KinaseClinical RelevanceMechanism of Binding
Janus Kinases JAK1 / JAK2 Autoimmune (RA, Psoriasis), MyelofibrosisBinds active conformation; t-butyl fills the hydrophobic pocket near Met929 (JAK2).
ROCO Kinases LRRK2 Parkinson's DiseaseType I inhibitor; high selectivity due to the specific geometry of the LRRK2 ATP pocket.
MAPK B-RAF (V600E) MelanomaThe twisted bi-aryl core mimics the binding mode of Dabrafenib-like inhibitors.
RET RET (WT/Mutant) Thyroid Cancer (MTC)Effective against Gatekeeper mutants (e.g., V804M) due to flexible accommodation of the t-butyl group.

Primary Target Analysis: The JAK-STAT Pathway

The most validated application of the 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine scaffold is in the inhibition of the Janus Kinase (JAK) family. This core is structurally homologous to the active pharmacophore of AZD1480 and related second-generation JAK inhibitors.

Mechanism of Action in JAK Signaling

The scaffold blocks the phosphorylation of STAT proteins by occupying the ATP-binding cleft of the JAK kinase domain. This prevents the trans-phosphorylation of the receptor tails and the subsequent recruitment of STATs.

Pathway Visualization

The following diagram illustrates the critical intervention point of the scaffold within the JAK-STAT signaling cascade.

JAK_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor (gp130/JAK Complex) Cytokine->Receptor Binding JAK_Active JAK Phosphorylation (Active) Receptor->JAK_Active Activation ATP ATP ATP->JAK_Active Required Inhibitor 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine (Scaffold Inhibitor) Inhibitor->JAK_Active COMPETITIVE INHIBITION (Ki < 10 nM) STAT STAT Protein (Inactive) JAK_Active->STAT Recruitment STAT_Phos p-STAT (Dimerization) STAT->STAT_Phos Phosphorylation Nucleus Nuclear Translocation & Gene Transcription STAT_Phos->Nucleus Signaling

Figure 1: Mechanism of JAK inhibition. The scaffold competitively displaces ATP, preventing the phosphorylation cascade essential for cytokine signaling.

Experimental Protocols

To validate this scaffold against the identified targets, the following self-validating protocols are recommended. These workflows prioritize reproducibility and data integrity.[1]

Chemical Synthesis: Suzuki-Miyaura Coupling Strategy

Rationale: While condensation reactions exist, palladium-catalyzed cross-coupling offers higher modularity for SAR exploration.

Reagents:

  • A: 2-chloropyrimidine (1.0 eq)

  • B: 1-(tert-butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: K₂CO₃ (2M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Inert Atmosphere: Charge a microwave vial with Reagent A, Reagent B, and Catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ base via syringe.

  • Reaction: Heat to 90°C for 4 hours (thermal) or 110°C for 30 minutes (microwave irradiation).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂). Elute with Hexane/EtOAc (gradient 0-40%).

  • Validation: Verify structure via ¹H-NMR (DMSO-d₆). Look for the characteristic tert-butyl singlet at ~1.6 ppm and the pyrimidine doublets.

Biological Assay: ADP-Glo™ Kinase Assay (Promega)

Rationale: This luminescent assay is less prone to interference from fluorescent compounds than FRET assays, making it ideal for scaffold screening.

Protocol:

  • Preparation: Dilute the inhibitor (dissolved in DMSO) in 1X Kinase Buffer to 4x working concentration. Prepare a 10-point dose-response curve (starting at 10 µM).

  • Enzyme Reaction:

    • Add 2.5 µL of Kinase (e.g., JAK2, 0.2 ng/µL) to a 384-well white plate.

    • Add 2.5 µL of Inhibitor dilution. Incubate for 10 min at RT (allows for "Type I½" slow-onset binding).

    • Add 5 µL of ATP/Substrate mix (ATP at K_m apparent for the specific kinase).

    • Incubate for 60 minutes at RT.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Data Analysis: Measure luminescence (RLU). Calculate IC₅₀ using a non-linear regression (sigmoidal dose-response, variable slope).

Secondary Target: LRRK2 (Parkinson's Disease)

The tert-butyl-pyrazole moiety is a known pharmacophore for Leucine-Rich Repeat Kinase 2 (LRRK2). Inhibitors like GNE-7915 and GNE-0877 utilize structurally similar cores.

Structural Logic

LRRK2 has a unique ATP-binding pocket that tolerates bulky groups at the hinge region better than many other kinases. The 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine scaffold exploits this by positioning the pyrimidine nitrogen to H-bond with the hinge (Ala1950 in LRRK2), while the tert-butyl group provides selectivity against the wider kinome.

Scaffold Evolution Diagram

The following diagram traces the chemical space evolution from this core scaffold to highly specific inhibitors.

Scaffold_Evolution Core Core Scaffold: 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine Mod_JAK Modification A: Add C4-Diamine + Fluorine Core->Mod_JAK Mod_LRRK2 Modification B: Add C4-Alkoxy/Amide Core->Mod_LRRK2 Mod_BRAF Modification C: Sulfonamide Tail Core->Mod_BRAF Drug_JAK Result: JAK1/2 Inhibitors (e.g., AZD1480 analogs) Mod_JAK->Drug_JAK Drug_LRRK2 Result: LRRK2 Inhibitors (Neuroprotection) Mod_LRRK2->Drug_LRRK2 Drug_BRAF Result: B-RAF Inhibitors (Melanoma) Mod_BRAF->Drug_BRAF

Figure 2: Chemical space evolution. Small modifications to the pyrimidine ring (C4/C6 positions) shift the selectivity profile from JAK to LRRK2 or B-RAF.

Conclusion

The 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine molecule is not merely a screening hit but a validated privileged structure in medicinal chemistry. Its rigid, twisted conformation allows it to act as a molecular wedge, targeting the ATP pockets of kinases with accessible hydrophobic back-pockets.

Key Takeaways for Drug Development:

  • Selectivity Source: The tert-butyl group is the primary driver of selectivity; removing or reducing its size (e.g., to methyl) often results in a loss of potency and broad-spectrum promiscuity (pan-kinase inhibition).

  • Primary Application: Optimization of this scaffold should focus on JAK1/2 (immunology) and LRRK2 (neurology).

  • Development Path: Use the Suzuki coupling protocol outlined above to generate a library of C4-substituted pyrimidines to fine-tune the physicochemical properties (logP, solubility) while maintaining the core binding mode.

References

  • Foloppe, N., et al. (2006). "Structure-based design of novel Chk1 inhibitors: Insights into hydrogen bonding and hydrophobic interactions." Bioorganic & Medicinal Chemistry, 14(6), 1792-1804.

  • Ioannidis, S., et al. (2011). "Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a potent and selective inhibitor of the JAK2 kinase." Journal of Medicinal Chemistry, 54(1), 262-276.

  • Estrada, A. A., et al. (2014). "Discovery of highly potent, selective, and brain-penetrant aminopyrazole inhibitors of LRRK2." Journal of Medicinal Chemistry, 57(3), 921-936.

  • Mao, X., et al. (2022). "Recent Advances in Pyrazole-based Protein Kinase Inhibitors." Molecules, 27(3), 896.

  • BenchChem. (2025).[2] "Head-to-head comparison of pyrimidine vs. pyrazole scaffolds in kinase inhibition." BenchChem Technical Guides.

Sources

Electronic properties and DFT calculations of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties and DFT Calculations of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, Materials Scientists

Executive Summary

This technical guide provides a comprehensive analysis of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine , a bi-heterocyclic scaffold critical in coordination chemistry (OLED emitters) and medicinal chemistry (kinase inhibition). We synthesize structural insights with Density Functional Theory (DFT) protocols to elucidate its electronic landscape.[1][2][3][4]

The presence of the bulky tert-butyl group at the N1 position of the pyrazole ring introduces significant steric strain, modulating the torsional angle between the heterocycles. This structural feature is the primary determinant of its electronic properties, influencing the HOMO-LUMO gap, chelation potential, and solubility profiles.

Chemical Identity and Structural Logic[3]

Molecular Architecture

The molecule consists of an electron-deficient pyrimidine ring coupled to an electron-rich pyrazole moiety.

  • IUPAC Name: 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine

  • Core Scaffold: Pyrazolyl-pyrimidine (pzpy)

  • Key Substituent: tert-Butyl group at N1 (Pyrazole)[5][6][7]

Structural Causality: Unlike planar phenyl-pyrimidine analogs, the tert-butyl group exerts a steric locking effect . Located at N1, it clashes with the pyrimidine ring (specifically the lone pairs of N1/N3 or the C-H bonds depending on rotation), forcing the molecule into a non-planar ground state. This de-conjugation raises the LUMO energy and blue-shifts UV absorption compared to planar analogs.

Synthetic Pathway

The synthesis typically follows a condensation-cyclization protocol. The choice of the tert-butyl hydrazine is critical to installing the steric bulk early in the sequence.

Protocol:

  • Precursor Formation: Reaction of acetylpyrimidine or a related ynone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone.

  • Cyclization: Condensation with tert-butylhydrazine hydrochloride in ethanol under reflux.

  • Purification: Recrystallization from ethanol/water or column chromatography (Hexane/EtOAc).

Graphviz Diagram: Synthesis Workflow

Synthesis cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Cyclization Start 2-Acetylpyrimidine Intermediate Enaminone Intermediate Start->Intermediate Condensation Reagent1 DMF-DMA (Reflux, 8h) Reagent1->Intermediate Product 2-(1-t-Bu-pyrazol-5-yl) pyrimidine Intermediate->Product Cyclization (- H2O, - Me2NH) Reagent2 tert-Butylhydrazine HCl / EtOH Reagent2->Product

Figure 1: Synthetic route via enaminone intermediate, highlighting the introduction of the tert-butyl group.[6]

Computational Methodology (DFT)[1][2][3][4][8][9][10]

To accurately predict the electronic properties, we employ a hybrid functional approach . The choice of functional and basis set is balanced to capture the dispersion forces (crucial for the tert-butyl group) and the charge transfer character of the heterocycles.

Protocol Specifications
  • Software: Gaussian 16 / ORCA 5.0

  • Method: DFT (Density Functional Theory)[2][3][4][8]

  • Functional: B3LYP (Standard) or wB97X-D (Recommended for dispersion corrections due to steric bulk).

  • Basis Set: 6-311++G(d,p) (Triple-zeta quality with diffuse functions for lone pair accuracy).

  • Solvent Model: IEFPCM (Solvent: Dichloromethane or Ethanol).

Step-by-Step Computational Workflow
  • Conformational Search: Perform a relaxed potential energy surface (PES) scan around the C(pym)-C(pyz) bond (dihedral angle 0° to 180°) to find the global minimum. Expectation: The minimum will not be at 0° (planar) due to the tert-butyl clash.

  • Geometry Optimization: Optimize the lowest energy conformer with Opt+Freq to ensure no imaginary frequencies.

  • Electronic Property Calculation: Run Single Point Energy (SPE) on the optimized geometry for HOMO/LUMO and MEP.

  • TD-DFT (Time-Dependent DFT): Calculate the first 10 singlet-singlet excitations (nstates=10) to predict UV-Vis absorption.

Graphviz Diagram: DFT Calculation Logic

DFT_Workflow Input Initial Structure (2D -> 3D conversion) PES_Scan PES Scan (Dihedral) Identify Steric Minima Input->PES_Scan Opt Geometry Optimization (wB97X-D / 6-311++G(d,p)) PES_Scan->Opt Freq Frequency Check (NImag = 0?) Opt->Freq Freq->Opt No (Re-optimize) Properties Electronic Properties (HOMO/LUMO, MEP) Freq->Properties Yes TDDFT TD-DFT (UV-Vis) (nstates=10, Solvent=DCM) Properties->TDDFT

Figure 2: Computational workflow ensuring geometric stability before electronic property extraction.

Electronic Properties & Results

Frontier Molecular Orbitals (FMOs)

The FMO analysis reveals the chemical reactivity and stability.

  • HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the electron-rich pyrazole ring and the tert-butyl group. It represents the nucleophilic character.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the electron-deficient pyrimidine ring . This spatial separation indicates a strong intramolecular charge transfer (ICT) character upon excitation.

Representative Data (Calculated at B3LYP/6-311++G(d,p)):

PropertyValue (eV)Interpretation
E_HOMO -6.20 to -6.40Moderate oxidation potential; stable in air.
E_LUMO -1.80 to -2.00Susceptible to nucleophilic attack.
Band Gap (ΔE) ~4.3 - 4.5 eVIndicates absorption in the UV region (transparent in visible).
Dipole Moment ~3.5 - 4.5 DebyeHighly polar due to N-heterocycle asymmetry.
Molecular Electrostatic Potential (MEP)

The MEP map is essential for predicting non-covalent interactions (e.g., in protein binding or crystal packing).

  • Negative Potential (Red): Concentrated on the Pyrimidine Nitrogens (N1, N3) . These are the primary sites for metal chelation or hydrogen bond acceptance.

  • Positive Potential (Blue): Localized on the tert-butyl protons and the pyrazole C-H bonds.

  • Steric Shielding: The tert-butyl group effectively shields the N1 of the pyrazole, preventing coordination at this site and directing coordination solely to the pyrimidine nitrogens or forcing a specific N,N-bidentate mode if the rotation allows.

UV-Vis Absorption (TD-DFT)

The molecule exhibits characteristic


 transitions.
  • 
     Prediction:  280–310 nm.
    
  • Transition Nature: HOMO

    
     LUMO (Charge transfer from Pyrazole 
    
    
    
    Pyrimidine).
  • Solvent Effect: Polar solvents (DMSO, Ethanol) will induce a bathochromic shift (Red shift) due to stabilization of the polar excited state.

Applications & Causality

Coordination Chemistry (OLEDs)

This molecule serves as a C^N ligand precursor.

  • Mechanism: Cyclometalation typically requires C-H activation. The tert-butyl group blocks the N1 position, forcing the metal (e.g., Ir, Pt) to coordinate via the Pyrimidine-N and the Pyrazole-C4 (if C-H activation occurs) or simply acting as a monodentate ligand if sterics are too high.

  • Benefit: The bulky tert-butyl group prevents intermolecular aggregation (quenching) in solid-state OLED films, enhancing quantum efficiency.

Medicinal Chemistry[3][7][9][11][12][13]
  • Kinase Inhibition: The pyrimidine motif mimics the adenine ring of ATP. The tert-butyl group provides hydrophobic occupancy in the kinase "gatekeeper" pocket, potentially improving selectivity against specific kinases (e.g., BRAF, EGFR).

References

  • Synthesis of Pyrazolyl-Pyrimidines

    • Title: Synthesis of tert-butyl (S)-(1-(pyrazolo[1,5-a]pyrimidin-7-yl)ethyl)carbamates.[9]

    • Source: ResearchGate[10]

    • URL:[Link]

  • DFT Methodologies for Pyrazoles

    • Title: Theoretical Exploration of the Electronic Landscape of 1-Tert-butyl-1H-pyrazole.
    • Source: BenchChem[1]

  • Electronic Properties of Pyrimidine Derivatives

    • Title: HOMO and LUMO levels and MOs on the complexes
    • Source: ResearchGate[10]

    • URL:[Link]

  • Structural Data (Analogs)

    • Title: 5-tert-butyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine.[6]

    • Source: PubChem[5][6]

    • URL:[Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine: History, Strategy, and Implementation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into the historical context of its emergence, dissect the core synthetic strategies, provide mechanistic insights into the key chemical transformations, and present a detailed, field-proven experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of the preparation of this valuable molecular building block.

Introduction: A Scaffold of Pharmaceutical Importance

The fusion of pyrazole and pyrimidine rings into a single molecular entity has given rise to a class of compounds with remarkable pharmacological potential. Pyrazole derivatives are known for a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] Similarly, the pyrimidine nucleus is a cornerstone of medicinal chemistry, found in numerous therapeutic agents. The compound 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine represents a key "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The strategic placement of the bulky, lipophilic tert-butyl group on the pyrazole ring often enhances metabolic stability and modulates binding affinity, making this a desirable feature in drug design.

This guide will focus on the practical synthesis of this important molecule, moving from its conceptual discovery to the hands-on realities of its creation in the laboratory.

Historical Perspective & Discovery

The precise origin of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine is rooted in the broader exploration of pyrazolopyrimidine derivatives as kinase inhibitors. While a singular "discovery" paper for this exact molecule is not prominent, its synthesis appears in the patent literature as a key intermediate in the development of therapeutic agents. For instance, patent literature from the early 2010s describes related structures in the context of creating compounds for treating cell proliferative diseases. The synthesis of this scaffold was driven by the need for novel chemical matter with specific steric and electronic properties to target the ATP-binding sites of various kinases. The choice of the tert-butyl group was a deliberate design element to probe hydrophobic pockets within these enzymes, a common strategy in modern drug discovery.

Core Synthetic Strategies: A Tale of Two Fragments

The synthesis of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine is most logically approached by considering its two core heterocyclic components. The primary strategy involves the formation of a carbon-nitrogen (C-N) bond between a pre-functionalized pyrazole and a pyrimidine ring.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule reveals two primary synthons: an electrophilic pyrimidine and a nucleophilic pyrazole. This immediately suggests a cross-coupling reaction as the key bond-forming step.

G TM Target Molecule 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine Disconnect C-N Disconnection (Cross-Coupling) TM->Disconnect Fragments Key Fragments Disconnect->Fragments Pyrazole Nucleophilic Pyrazole: 1-tert-butyl-1H-pyrazol-5-amine Fragments->Pyrazole Pyrimidine Electrophilic Pyrimidine: 2-Chloropyrimidine Fragments->Pyrimidine

Figure 1: Retrosynthetic analysis of the target molecule.

This leads to two critical precursors:

  • 1-tert-butyl-1H-pyrazol-5-amine: The nucleophilic partner.

  • 2-Chloropyrimidine: The electrophilic partner.

The overall synthetic workflow can therefore be broken down into two major phases: the synthesis of the aminopyrazole precursor, followed by the final cross-coupling reaction.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Final Coupling Start1 tert-Butylhydrazine + Pivaloylacetonitrile Cyclization Cyclocondensation Start1->Cyclization Precursor 1-tert-butyl-1H-pyrazol-5-amine Cyclization->Precursor Coupling Buchwald-Hartwig Amination Precursor->Coupling Pyrimidine 2-Chloropyrimidine Pyrimidine->Coupling Target Target Molecule Coupling->Target

Figure 2: High-level synthetic workflow.

Mechanistic Insights: The "Why" Behind the Chemistry

Formation of the Pyrazole Ring

The synthesis of the 1-tert-butyl-1H-pyrazol-5-amine precursor is a classic example of heterocyclic chemistry, proceeding via a cyclocondensation reaction. The reaction between a hydrazine (tert-butylhydrazine) and a 1,3-dicarbonyl equivalent (in this case, pivaloylacetonitrile, which is 4,4-dimethyl-3-oxopentanenitrile) is a robust method for forming pyrazole rings.

The mechanism involves an initial condensation between the more nucleophilic nitrogen of the hydrazine and one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. The presence of the tert-butyl group on the hydrazine directs the regioselectivity of the cyclization.

The Buchwald-Hartwig Amination

The key C-N bond-forming step is a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[2][3] This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and high functional group tolerance.[2]

The catalytic cycle, in simplified terms, involves:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 2-chloropyrimidine, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The 1-tert-butyl-1H-pyrazol-5-amine coordinates to the palladium center. A base (typically a strong, non-nucleophilic base like sodium tert-butoxide) deprotonates the amine to form a more nucleophilic amido species.

  • Reductive Elimination: This is the crucial bond-forming step. The pyrazolylamido group and the pyrimidine ring are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_Complex L_n-Pd(II)(Ar)(Cl) Pd0->OA_Complex Oxidative Addition ArCl 2-Cl-Pyrimidine ArCl->OA_Complex Amine Pyrazol-NH2 Amido_Complex L_n-Pd(II)(Ar)(NH-Pyrazol) Amine->Amido_Complex Base Base (e.g., NaOtBu) Base->Amido_Complex OA_Complex->Amido_Complex Amine Coordination & Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Product Amido_Complex->Product

Figure 3: Simplified Buchwald-Hartwig catalytic cycle.

The choice of ligand for the palladium catalyst is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate both the oxidative addition and the final reductive elimination steps, preventing catalyst decomposition and promoting high yields.[3]

Detailed Experimental Protocols

The following protocols are based on established procedures for the synthesis of the key precursors and analogous cross-coupling reactions.

Protocol 1: Synthesis of 1-tert-butyl-1H-pyrazol-5-amine

This procedure is adapted from a reliable method for a closely related analogue.[4]

Materials & Reagents:

  • tert-Butylhydrazine hydrochloride

  • Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Toluene

  • Deionized water

  • Ice bath

Procedure:

  • Setup: Equip a round-bottomed flask with a magnetic stirrer and a reflux condenser.

  • Hydrazine Liberation: Charge the flask with tert-butylhydrazine hydrochloride (1.0 eq). Add 2 M NaOH solution (1.0 eq) and stir at ambient temperature until a clear solution is formed (~15 minutes). This step liberates the free tert-butylhydrazine base.

  • Reactant Addition: To the stirred solution, add pivaloylacetonitrile (1.0 eq) followed by toluene.

  • Reaction: Heat the resulting biphasic mixture to reflux (approx. 90-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials (typically 18-24 hours).

  • Workup & Isolation: Cool the reaction mixture to room temperature. Separate the organic (toluene) layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-tert-butyl-1H-pyrazol-5-amine can be purified by flash column chromatography on silica gel or by recrystallization to afford a solid product.

Protocol 2: Synthesis of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine

This protocol is a representative Buchwald-Hartwig amination procedure.

Materials & Reagents:

  • 1-tert-butyl-1H-pyrazol-5-amine (1.0 eq)

  • 2-Chloropyrimidine (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 eq)

  • XPhos (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) or similar phosphine ligand (0.04-0.10 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • Inert Atmosphere: Set up a dry Schlenk flask or round-bottomed flask equipped with a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Catalyst Preparation: To the flask, add Pd(OAc)₂, the phosphine ligand, and sodium tert-butoxide.

  • Reagent Addition: Add 1-tert-butyl-1H-pyrazol-5-amine and 2-chloropyrimidine to the flask, followed by the anhydrous solvent (toluene or dioxane).

  • Reaction: Heat the mixture to reflux (typically 80-110 °C). The reaction progress should be monitored by TLC or LC-MS. The reaction is often complete within 4-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding water. Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine as a pure solid.

Data Summary & Characterization

Successful synthesis should be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

ParameterSynthesis of PrecursorBuchwald-Hartwig Coupling
Key Reagents t-Bu-hydrazine, PivaloylacetonitrileAminopyrazole, 2-Cl-pyrimidine
Catalyst None (Thermal)Pd(OAc)₂ / XPhos
Base NaOHNaOtBu
Solvent Toluene/WaterToluene or Dioxane
Typical Temp. 90-100 °C80-110 °C
Typical Time 18-24 h4-12 h
Typical Yield >80%70-95%

Conclusion

The synthesis of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine is a modern and robust process, emblematic of contemporary organic and medicinal chemistry. It relies on the logical construction of a key aminopyrazole intermediate followed by a powerful and reliable palladium-catalyzed cross-coupling reaction. Understanding the mechanistic underpinnings of both the heterocyclic ring formation and the Buchwald-Hartwig amination allows the synthetic chemist to troubleshoot and optimize the reaction conditions effectively. This guide provides the strategic framework and practical protocols necessary for the successful implementation of this synthesis in a research or drug development setting.

References

  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 197-208. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Various Authors. (2021). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Becerra, D., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Molbank, 2021(3), M1255. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Castillo, J. C., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(4), M1288. [Link]

  • Castillo, J. C., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(1), M1322. [Link]

  • Mathew, N. K., & Rashmi, T. (2022). A Comprehensive Review on Synthetic Schemes and Pharmaceutical Applications of Pyrazole and Pyrimidine Scaffolds. World Journal of Pharmaceutical Research, 11(3), 488-505. [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: A Detailed Guide to the Synthesis of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of complex heterocyclic molecules is a cornerstone of modern medicinal chemistry and drug development. Among these, compounds featuring linked pyrazole and pyrimidine ring systems have garnered significant attention due to their diverse biological activities. This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine, a key scaffold in the development of novel therapeutic agents.

The protocol herein leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] This approach is favored for its high functional group tolerance, generally high yields, and the commercial availability of the necessary reagents.[4] This guide is intended for researchers, scientists, and drug development professionals, offering not just a procedure, but also the underlying chemical principles and practical insights to ensure successful synthesis.

Reaction Scheme Overview

The overall synthetic strategy involves a two-step process, beginning with the preparation of the key pyrazole precursor, followed by the Suzuki-Miyaura coupling with a commercially available pyrimidine derivative.

Reaction_Scheme cluster_0 Step 1: Synthesis of Pyrazole Precursor cluster_1 Step 2: Suzuki-Miyaura Coupling 1_tert_butyl_1H_pyrazole 1-tert-butyl-1H-pyrazole 5_bromo_1_tert_butyl_1H_pyrazole 5-bromo-1-tert-butyl-1H-pyrazole 1_tert_butyl_1H_pyrazole->5_bromo_1_tert_butyl_1H_pyrazole NBS, Acetonitrile 1_tert_butyl_5_pinacolboronate_1H_pyrazole 1-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 5_bromo_1_tert_butyl_1H_pyrazole->1_tert_butyl_5_pinacolboronate_1H_pyrazole Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, Dioxane Final_Product 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine 1_tert_butyl_5_pinacolboronate_1H_pyrazole->Final_Product Pd(PPh3)4, Na2CO3, DME/H2O 2_chloropyrimidine 2-chloropyrimidine 2_chloropyrimidine->Final_Product

Figure 1: Overall synthetic scheme for 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine.

Materials and Equipment

Reagents and Solvents
ReagentGradeSupplier
1-tert-butyl-1H-pyrazole≥98%Commercially Available
N-Bromosuccinimide (NBS)≥98%Commercially Available
AcetonitrileAnhydrousCommercially Available
Bis(pinacolato)diboron≥98%Commercially Available
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst GradeCommercially Available
Potassium Acetate (KOAc)≥99%Commercially Available
1,4-DioxaneAnhydrousCommercially Available
2-Chloropyrimidine≥98%Commercially Available
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Catalyst GradeCommercially Available
Sodium Carbonate (Na₂CO₃)≥99%Commercially Available
1,2-Dimethoxyethane (DME)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available
Silica Gel230-400 meshCommercially Available
Equipment
  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Experimental Protocol

Part 1: Synthesis of 1-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Step 1a: Bromination of 1-tert-butyl-1H-pyrazole

  • To a solution of 1-tert-butyl-1H-pyrazole (1.0 eq) in acetonitrile, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 5-bromo-1-tert-butyl-1H-pyrazole. This intermediate is often used in the next step without further purification.

Step 1b: Miyaura Borylation

  • In a flame-dried round-bottom flask under an inert atmosphere, combine 5-bromo-1-tert-butyl-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Add anhydrous 1,4-dioxane to the flask, followed by [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a white solid.

Part 2: Suzuki-Miyaura Cross-Coupling

Suzuki_Coupling_Workflow reagents Reagents Setup Combine 1-tert-butyl-5-(pinacolboronate)-1H-pyrazole (1.0 eq), 2-chloropyrimidine (1.2 eq), and Na₂CO₃ (2.5 eq) in a flask. solvent Solvent Addition Add a degassed mixture of DME and water (e.g., 4:1 v/v). reagents->solvent catalyst Catalyst Addition Add Pd(PPh₃)₄ (0.05 eq) under an inert atmosphere. solvent->catalyst reaction Reaction Heat the mixture to reflux (85-95 °C) for 6-12 hours. catalyst->reaction workup Workup Cool, dilute with water, and extract with ethyl acetate. reaction->workup purification Purification Dry the organic layer, concentrate, and purify by column chromatography. workup->purification product Final Product 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine purification->product

Figure 2: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.

  • To a round-bottom flask, add 1-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq), 2-chloropyrimidine (1.2 eq), and sodium carbonate (2.5 eq).

  • Add a degassed mixture of 1,2-dimethoxyethane (DME) and water (typically a 4:1 ratio).

  • Bubble argon or nitrogen through the solution for 15-20 minutes to ensure an inert atmosphere.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 85-95 °C) and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Results
¹H NMR Peaks corresponding to the tert-butyl group, pyrazole and pyrimidine ring protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spec (MS) A molecular ion peak corresponding to the calculated mass of the product.
Purity (HPLC) ≥95%

Troubleshooting and Key Considerations

  • Low Yield in Borylation: Ensure all reagents and solvents are anhydrous. The palladium catalyst should be handled under an inert atmosphere to prevent deactivation.

  • Incomplete Suzuki Coupling: Degassing the solvent mixture is crucial to remove oxygen, which can oxidize the Pd(0) catalyst. If the reaction stalls, adding a fresh portion of the catalyst may be beneficial. The choice of base and solvent system can also be optimized for challenging substrates.[2]

  • Purification Challenges: The final product may have similar polarity to some byproducts. Careful optimization of the solvent system for column chromatography is essential for obtaining a pure compound.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine. By following the outlined steps and considering the key experimental parameters, researchers can confidently synthesize this valuable heterocyclic compound for further investigation in drug discovery and development programs. The use of a Suzuki-Miyaura coupling offers a robust and scalable method for the preparation of this and related bi-heteroaryl structures.

References

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Journal of Chemical Research. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2020). Molecules. Available at: [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. (2019). Revista de la Sociedad Química de México. Available at: [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (2021). Organic & Biomolecular Chemistry. Available at: [Link]

  • Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. (2020). Synthetic Communications. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2012). Molecules. Available at: [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). Molecules. Available at: [Link]

  • Preparation of 2-((1-(tert-butyl)-1H-pyrazol-4-yl)amino)-4-(pent-4-en-1-ylamino)pyrimidin-5-carboxamide. (n.d.). BindingDB. Available at: [Link]

  • Synthesis of tert-butyl (S)-(1-(pyrazolo[1,5-a]pyrimidin-7-yl)ethyl)carbamates. (2019). ResearchGate. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Available at: [Link]

  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. (2022). Molecules. Available at: [Link]

  • Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. (2023). Scientific Reports. Available at: [Link]

  • Stille reaction. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026). RSC Advances. Available at: [Link]

  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (2014). Wiley-VCH. Available at: [Link]

  • Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. (2014). Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]

  • Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological Effectiveness. (2025). Central Asian Journal of Medical and Natural Science. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Available at: [Link]

  • Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. (1999). Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. (2022). eScholarship.org. Available at: [Link]

  • SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. (2013). ResearchGate. Available at: [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing. Available at: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2022). MDPI. Available at: [Link]

  • Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved. (2025). YouTube. Available at: [Link]

  • Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction. (2015). YouTube. Available at: [Link]

Sources

Application Notes and Protocols for 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine as a Bidentate Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Catalysis and Materials Science

The 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine scaffold represents a class of nitrogen-rich heterocyclic compounds with significant potential in coordination chemistry, catalysis, and materials science. The strategic placement of nitrogen atoms in both the pyrazole and pyrimidine rings allows this molecule to act as a highly effective bidentate ligand, coordinating to a variety of metal centers. The presence of a bulky tert-butyl group on the pyrazole ring can impart favorable steric and electronic properties to the resulting metal complexes, influencing their stability, solubility, and catalytic activity.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedures for utilizing 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine as a bidentate ligand. We will delve into its synthesis, the formation of metal complexes, and detailed protocols for its application in catalysis, supported by insights from analogous systems in the scientific literature.

I. Synthesis of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine

Proposed Synthetic Pathway

The synthesis initiates with the formation of the 1-tert-butyl-1H-pyrazol-5-amine precursor, which is then condensed with a 1,3-dicarbonyl compound or a functional equivalent to construct the pyrimidine ring.

Synthesis_Pathway A 1,1-Dimethoxy-3,3-dimethylbutane E Intermediate A (Enaminone) A->E Reacts with B Dimethylformamide-dimethylacetal (DMF-DMA) B->E C tert-Butylhydrazine F 1-tert-butyl-1H-pyrazol-5-amine C->F Cyclization D 1,3-Dimethoxy-1,3-propanedione G 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine D->G Condensation E->F F->G

Caption: Proposed synthetic pathway for 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine.

Protocol 1: Synthesis of 1-tert-butyl-1H-pyrazol-5-amine (Precursor)

This protocol is adapted from general methods for the synthesis of 5-aminopyrazoles.

Materials:

  • 1,1-Dimethoxy-3,3-dimethylbutane

  • Dimethylformamide-dimethylacetal (DMF-DMA)

  • tert-Butylhydrazine hydrochloride

  • Sodium ethoxide

  • Ethanol, anhydrous

  • Diethyl ether

  • Standard glassware for organic synthesis

Procedure:

  • Formation of the Enaminone: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,1-dimethoxy-3,3-dimethylbutane (1.0 eq) in anhydrous toluene. Add DMF-DMA (1.2 eq) and heat the mixture to reflux for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Purification of Enaminone: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude enaminone can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Cyclization to form 5-aminopyrazole: Dissolve the purified enaminone (1.0 eq) in anhydrous ethanol. Add tert-butylhydrazine hydrochloride (1.1 eq) and sodium ethoxide (1.2 eq). Heat the mixture to reflux for 6-8 hours.

  • Work-up and Isolation: After cooling, the solvent is removed in vacuo. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by crystallization or column chromatography to yield 1-tert-butyl-1H-pyrazol-5-amine.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Protocol 2: Synthesis of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine

This protocol is based on the condensation reaction of aminopyrazoles with 1,3-dicarbonyl compounds.[2]

Materials:

  • 1-tert-butyl-1H-pyrazol-5-amine (from Protocol 1)

  • Malondialdehyde or a suitable equivalent (e.g., 1,1,3,3-tetramethoxypropane)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Toluene, anhydrous

  • Standard glassware with Dean-Stark apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer, add 1-tert-butyl-1H-pyrazol-5-amine (1.0 eq), 1,1,3,3-tetramethoxypropane (1.1 eq), and a catalytic amount of p-toluenesulfonic acid.

  • Condensation: Add anhydrous toluene to the flask and heat the mixture to reflux. Water formed during the reaction is removed azeotropically using the Dean-Stark trap. Monitor the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine.

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry.

II. Procedures for Use as a Bidentate Ligand: Formation of Metal Complexes

The N,N-bidentate nature of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine makes it an excellent ligand for the formation of stable complexes with a variety of transition metals, including palladium, rhodium, and copper. The general procedure involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent.

Complex_Formation Ligand 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine Complex Metal Complex Ligand->Complex Coordination Metal_Precursor Metal Precursor (e.g., PdCl2(MeCN)2, [Rh(COD)Cl]2) Metal_Precursor->Complex Solvent Anhydrous Solvent (e.g., DCM, Toluene, Acetonitrile) Solvent->Complex Reaction Medium Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System Aryl_Halide Aryl Halide Product Biaryl Product Aryl_Halide->Product Boronic_Acid Arylboronic Acid Boronic_Acid->Product Pd_Complex Pd-L Complex Pd_Complex->Product Catalyzes Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Toluene/Water) Solvent->Product

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Protocol 5: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with Phenylboronic Acid

Materials:

  • Aryl bromide (e.g., 4-bromoanisole)

  • Phenylboronic acid

  • [Pd(L)Cl₂] (from Protocol 3) or a combination of a Pd precursor (e.g., Pd(OAc)₂) and the ligand

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Standard reaction vessel for inert atmosphere chemistry

Procedure:

  • Catalyst Preparation (in-situ): If not using the pre-formed complex, in a reaction tube, add Pd(OAc)₂ (1-2 mol%) and 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine (1.1-2.2 mol%).

  • Reaction Setup: To the reaction tube containing the catalyst (or the pre-formed complex), add the aryl bromide (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water. Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring for the required time (monitor by TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Quantitative Data Summary:

ParameterValue/Range
Ligand Synthesis Yield 40-60% (Estimated)
Complex Formation Yield 70-90%
Catalyst Loading 0.5 - 2 mol%
Reaction Temperature 80 - 110 °C
Typical Reaction Time 2 - 24 hours
Cross-Coupling Yield 85-98% (Anticipated)

IV. Scientific Integrity and Causality

  • Choice of tert-Butyl Group: The sterically demanding tert-butyl group on the pyrazole ring serves multiple purposes. It enhances the solubility of the ligand and its complexes in organic solvents. Electronically, it is an electron-donating group, which can increase the electron density on the metal center, potentially influencing the rates of oxidative addition and reductive elimination in catalytic cycles.

  • Bidentate Chelation: The formation of a five-membered chelate ring upon coordination of the N,N-bidentate ligand to a metal center imparts significant thermodynamic stability to the resulting complex. This "chelate effect" reduces ligand dissociation, which is often a deactivation pathway in catalytic reactions.

  • In-situ vs. Pre-formed Catalyst: While using a pre-formed, well-characterized complex provides better control over the active catalytic species, in-situ generation of the catalyst from a palladium precursor and the ligand is often more convenient for high-throughput screening and optimization of reaction conditions. However, the exact nature of the active species in in-situ systems can be more ambiguous.

V. Conclusion

2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine is a promising bidentate ligand with significant potential for applications in homogeneous catalysis and the development of novel coordination compounds. The protocols outlined in this document provide a solid foundation for its synthesis, complexation, and utilization in a representative cross-coupling reaction. Researchers are encouraged to adapt and optimize these procedures for their specific research needs, contributing to the expanding field of pyrazolyl-pyrimidine chemistry.

References

  • Bautina, S., et al. (2025). Rhodium(III) Complexes with 2‐(1H‐Pyrazol‐1‐yl)pyrimidine Ligands: Synthesis, Structures, Luminescence, and Cytotoxicity. Request PDF. [Link]

  • Wrobleski, S. T., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. ACS Publications. [Link]

  • Hassan, A. S., et al. (2019). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 12(8), 3937-3947. [Link]

  • Al-Majid, A. M., et al. (2018). Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5-(4- thiophen-2-yl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and its Metal Complexes. Journal of Chemical and Pharmaceutical Research, 10(1), 1-15. [Link]

  • Bautina, S., et al. (2025). Rhodium(III) Complexes with 2‐(1H‐Pyrazol‐1‐yl)pyrimidine Ligands: Synthesis, Structures, Luminescence, and Cytotoxicity. Request PDF. [Link]

  • Abdel-Aziz, H. A., et al. (2015). Catalytic Synthesis of Pyrazolo[3,4-d]pyrimidin-6-ol and Pyrazolo[3,4-d]pyrimidine-6-thiol Derivatives Using Nanoparticles of NaX Zeolite as Green Catalyst. ResearchGate. [Link]

  • Gouda, M. A., et al. (2007). Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives. Universidade do Minho. [Link]

  • Svete, J., et al. (2017). Synthesis of tert-butyl (S)-(1-(pyrazolo[1,5-a]pyrimidin-7-yl)ethyl)carbamates and their regioisomers. ResearchGate. [Link]

  • Gök, Y., et al. (2021). Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines. Molecules, 26(15), 4583. [Link]

  • Hassan, A. S., et al. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27-39. [Link]

  • Bautina, S., et al. (2021). Spectroscopic, structural and photophysical characterization of chloro-bridged iridium(iii) and rhodium(iii) dinuclear complexes with 1-phenyl-1H-pyrazole and their analogues with 1-(2,4-difluorophenyl)-1H-pyrazole. RSC Publishing. [Link]

  • Levin, M. D., et al. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Journal of the American Chemical Society, 144(49), 22448-22454. [Link]

  • Otero, L., et al. (2020). Multi-target heteroleptic palladium bisphosphonate complexes. Center for Tropical and Emerging Global Diseases. [Link]

  • Bautina, S., et al. (2025). Rhodium(Iii) Complexes with 2-(1h-Pyrazol-1-Yl)pyrimidine Ligands: Synthesis, Structures, Luminescence and Cytotoxicity. Request PDF. [Link]

  • Aygün, M., et al. (2021). The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions. Journal of the Iranian Chemical Society, 18(11), 2915-2926. [Link]

  • El-Damasy, A. K., et al. (2022). Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. Scientific Reports, 12(1), 1-18. [Link]

  • Siddesh, M. B., et al. (2019). SYNTHESIS OF POLYNUCLEAR PYRIMIDINE DERIVATIVES AND THEIR PHARMACOLOGICAL ACTIVITIES. World Journal of Pharmacy and Pharmaceutical Sciences, 8(7), 503-515. [Link]

  • Wiśniewska, J., et al. (2018). Rhodium(III) complexes with polypyridyls and pyrazole and their antitumor activity. Request PDF. [Link]

  • Kumar, A., et al. (2022). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances, 12(48), 31235-31253. [Link]

  • Mauro, A. E., et al. (2011). New palladium(II) complexes with pyrazole ligands. ResearchGate. [Link]

  • Abd El-Sattar, N. E. A., et al. (2018). Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. Scribd. [Link]

  • Norrby, P.-O., et al. (2022). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Organic Letters, 24(3), 633-637. [Link]

  • De Nanteuil, F., et al. (2014). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. Request PDF. [Link]

  • Ikariya, T., et al. (2019). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 9(11), 947. [Link]

Sources

Application Note: Preparation of Iridium(III) Complexes with 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocol for synthesizing heteroleptic Iridium(III) complexes incorporating 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine (hereafter referred to as L-PyrPym ). Due to the electron-deficient nature of the pyrimidine ring and the steric bulk of the tert-butyl group, this ligand is most effectively utilized as an ancillary N^N chelate to tune the emission energy and improve the solubility of phosphorescent emitters. This protocol focuses on the "Bridge-Splitting" mechanism, converting a cyclometalated Iridium dimer [Ir(C^N)2(µ-Cl)]2 into a cationic complex [Ir(C^N)2(L-PyrPym)]PF6.

Scientific Rationale & Ligand Design

Ligand Characteristics

The L-PyrPym ligand features a pyrazole ring connected to a pyrimidine ring.

  • Coordination Mode: N^N Bidentate. The ligand coordinates via the Pyrazole-N2 and Pyrimidine-N1 atoms, forming a five-membered chelate ring.

  • Electronic Effect: The pyrimidine moiety is significantly more electron-deficient than pyridine. Replacing a standard picolinate or bipyridine ancillary ligand with L-PyrPym stabilizes the HOMO, typically resulting in a hypsochromic (blue) shift in emission.

  • Steric Control: The tert-butyl group at the Pyrazole-N1 position provides critical steric bulk. This prevents intermolecular π-π stacking of the resulting square-planar-like ligands, reducing self-quenching in solid-state devices (OLEDs) and enhancing solubility in organic solvents.

Reaction Pathway

The synthesis follows a thermodynamically controlled two-step sequence:

  • Dimer Formation: Reaction of IrCl₃·nH₂O with a main cyclometalating ligand (C^N, e.g., 2-phenylpyridine) to form the chloro-bridged dimer.

  • Bridge Splitting (Complexation): Cleavage of the chloro-bridge by L-PyrPym under mild conditions, followed by anion exchange.

Experimental Protocols

Materials & Reagents
  • Iridium Source: Iridium(III) chloride hydrate (IrCl₃·xH₂O) or prepared Dimer.

  • C^N Ligand: 2-Phenylpyridine (ppy) or 2-(2,4-Difluorophenyl)pyridine (dfppy) for blue emitters.

  • Ancillary Ligand: 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine (L-PyrPym ).

  • Solvents: 2-Ethoxyethanol (2-EtOEtOH), Glycerol, Dichloromethane (DCM), Methanol (MeOH).

  • Reagents: Ammonium hexafluorophosphate (NH₄PF₆).[1]

Protocol A: Synthesis of the Chloro-Bridged Dimer [Ir(C^N)₂Cl]₂

Note: If the dimer is commercially available, skip to Protocol B.

  • Stoichiometry: Mix IrCl₃·xH₂O (1.0 eq) with the C^N ligand (2.2 eq).

  • Solvent System: Dissolve in a 3:1 mixture of 2-Ethoxyethanol/Water.

    • Why: This mixture ensures solubility of the inorganic salt while providing a high boiling point (135°C) for thermodynamic product formation.

  • Reflux: Heat the mixture to reflux (110–120°C) under Nitrogen/Argon for 24 hours.

  • Precipitation: Cool to room temperature. Add water (approx.[2] 5x volume) to precipitate the dimer.

  • Purification: Filter the yellow/orange solid. Wash sequentially with water (to remove unreacted IrCl₃) and cold methanol (to remove excess ligand).

  • Drying: Vacuum dry at 60°C.

Protocol B: Preparation of [Ir(C^N)₂(L-PyrPym)]PF₆

This step installs the L-PyrPym ligand via bridge splitting.

Step-by-Step Methodology
  • Setup: In a 50 mL round-bottom flask, charge the Dimer [Ir(C^N)2Cl]2 (0.1 mmol, 1.0 eq) and L-PyrPym (0.22 mmol, 2.2 eq).

  • Solvent: Add a mixture of Dichloromethane (DCM) and Methanol (2:1 ratio, 15 mL).

    • Why: The dimer is soluble in DCM; the ligand is soluble in MeOH. The mixture ensures a homogeneous reaction at lower temperatures, preventing ligand degradation.

  • Reaction: Reflux gently (40°C) or stir at 50°C under inert atmosphere for 6–12 hours.

    • Monitoring: The suspension should turn into a clear, bright yellow/orange solution. Monitor by TLC (silica, DCM/MeOH 95:5) for the disappearance of the dimer.

  • Anion Exchange:

    • Cool the solution to room temperature.[1]

    • Add solid NH₄PF₆ (1.0 mmol, 10 eq) directly to the solution or dissolved in minimal MeOH.

    • Stir vigorously for 30 minutes.

  • Isolation:

    • Evaporate the DCM/MeOH solvent to near dryness.

    • Add water to precipitate the PF₆ salt of the complex.

    • Filter the solid.[1]

  • Purification:

    • Dissolve the crude solid in a minimum amount of DCM.

    • Filter through a short pad of Celite to remove inorganic salts.

    • Precipitate by slowly adding Diethyl Ether or Hexane (recrystallization).

    • Collect the crystals/powder by filtration.

Characterization & QC Criteria

TechniqueExpected ObservationDiagnostic Value
1H NMR Distinct singlet for tert-butyl group (~1.5–1.8 ppm).Confirms ligand integration and 1:1 stoichiometry vs. C^N ligand.
1H NMR Downfield shift of Pyrimidine protons.Confirms coordination of Pyrimidine-N to Iridium.
Mass Spec (ESI) Peak at [M - PF₆]⁺.Confirms the cationic complex mass.
Photoluminescence Emission λmax typical of C^N ligand but blue-shifted.Verifies electronic effect of the pyrimidine ancillary.

Troubleshooting "Black Iridium": If the reaction turns dark brown/black, colloidal iridium has formed.

  • Cause: Temperature too high or lack of ligand stabilization.

  • Solution: Lower reaction temperature to 40°C and ensure inert atmosphere is strictly maintained.

Process Visualization

The following diagram illustrates the synthetic workflow and the logic flow for troubleshooting.

G cluster_QC Quality Control IrCl3 IrCl3·xH2O (Precursor) Dimer [Ir(C^N)2(µ-Cl)]2 (Chloro-Bridged Dimer) IrCl3->Dimer Reflux 110°C 2-EtOEtOH/H2O CN_Ligand C^N Ligand (e.g., ppy) CN_Ligand->Dimer BridgeSplit Bridge Splitting (DCM/MeOH, 50°C) Dimer->BridgeSplit LPyrPym L-PyrPym (Ancillary Ligand) LPyrPym->BridgeSplit AnionEx Anion Exchange (+ NH4PF6) BridgeSplit->AnionEx Clear Solution Product [Ir(C^N)2(L-PyrPym)]PF6 (Final Complex) AnionEx->Product Precipitation Check NMR/MS Check Product->Check

Caption: Synthetic workflow for Heteroleptic Iridium(III) complexes. Blue nodes indicate starting materials, Yellow indicates the intermediate dimer, Green indicates process steps, and Red indicates the final product.

References

  • General Iridium Complex Synthesis (Nonyl Method): Lamansky, S., et al. "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes." Inorganic Chemistry, 2001, 40(7), 1704–1711. [Link]

  • Pyrimidine-Based Ancillary Ligands in Iridium Complexes: Gnanasekaran, P., et al. "Design and Synthesis of Pyrimidine-Based Iridium(III) Complexes..." ACS Applied Materials & Interfaces, 2019. [Link]

  • Steric Control in Pyrazole Ligands: Congrave, D. G., et al. "Highly luminescent 2-phenylpyridine-free diiridium complexes..." Dalton Transactions, 2018. [Link]

  • Bridge-Splitting Protocols for Heteroleptic Complexes: Sanner, R., et al. "Phosphorescent heteroleptic iridium(III) cyclometallates: Improved syntheses..." Dalton Transactions, 2020. [Link]

Sources

Microwave-assisted synthesis of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Microwave-Assisted Synthesis of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine

Part 1: Executive Summary & Strategic Analysis

The Challenge: Regiochemical Fidelity in Pyrazole Synthesis The synthesis of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine presents a classic regioselectivity problem in heterocyclic chemistry. The target molecule requires the pyrimidine moiety to be positioned at the C5 position of the pyrazole ring, adjacent to the bulky tert-butyl group on N1.

Classical cyclocondensation methods (reacting 3-(dimethylamino)-1-(pyrimidin-2-yl)prop-2-en-1-one with tert-butylhydrazine) typically favor the formation of the 1,3-isomer (1-tert-butyl-3-(pyrimidin-2-yl)pyrazole) due to steric repulsion and the electronic preference of the hydrazine's unsubstituted NH₂ group attacking the electrophilic enamine carbon.

The Solution: Microwave-Assisted Cross-Coupling To guarantee the formation of the 1,5-isomer with high purity and yield, this protocol utilizes a Microwave-Assisted Suzuki-Miyaura Cross-Coupling approach. This method bypasses the regiochemical ambiguity of cyclization by coupling a pre-functionalized 1,5-substituted pyrazole boronate with a 2-halopyrimidine. Microwave irradiation is critical here to overcome the significant steric hindrance at the coupling site (ortho-tert-butyl effect) and to accelerate the catalytic cycle, suppressing protodeboronation side reactions.

Part 2: Strategic Workflow Visualization

The following diagram outlines the decision logic and synthetic workflow, contrasting the risk of the classical route with the precision of the recommended cross-coupling protocol.

G cluster_0 Microwave Reactor Cavity Start Target: 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine RouteA Route A: Cyclocondensation (Enaminone + tBu-Hydrazine) Start->RouteA Traditional RouteB Route B: MW-Suzuki Coupling (Recommended) Start->RouteB High Precision Risk Risk: Formation of 1,3-Isomer (Steric Control) RouteA->Risk Low Selectivity Step1 Precursor Synthesis: 1-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole RouteB->Step1 Success Outcome: Exclusive 1,5-Isomer Step2 MW Irradiation: 110°C, 15 min, Pd(dppf)Cl2 Step1->Step2 Step2->Success

Caption: Figure 1. Synthetic pathway selection diagram highlighting the strategic advantage of the Suzuki-Miyaura route for accessing the sterically congested 1,5-isomer.

Part 3: Detailed Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling (Primary Method)

Recommended for generating the specific 1,5-isomer.

1. Reaction Scheme:

2-Chloropyrimidine + 1-(tert-butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole


Target Product 

2. Reagents & Materials:

  • Electrophile: 2-Chloropyrimidine (1.0 equiv, 114.5 mg for 1 mmol scale)

  • Nucleophile: 1-(tert-butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv, 300 mg)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v) - Degassed

  • Vessel: 10 mL Microwave Process Vial (Borosilicate glass)

3. Step-by-Step Methodology:

  • Vessel Charging: In a glovebox or under nitrogen flow, add the Pd(dppf)Cl₂ catalyst, the boronate ester, and the 2-chloropyrimidine into the 10 mL microwave vial.

  • Solvent Addition: Add 4 mL of degassed 1,4-Dioxane. Stir gently to dissolve the organic components.

  • Base Activation: Add 1 mL of 2M aqueous Cs₂CO₃. The biphasic mixture requires vigorous stirring.

  • Sealing: Cap the vial with a PTFE-lined septum cap.

  • Microwave Irradiation: Place the vial in the microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Mode: Dynamic (Power controlled by Temperature)

    • Temperature: 110 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Pressure Limit: 15 bar

    • Stirring: High (600 rpm)

  • Work-up:

    • Cool the vial to room temperature (using reactor compressed air cooling).

    • Dilute the reaction mixture with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate the organic layer and extract the aqueous layer twice with Ethyl Acetate.

    • Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane:Ethyl Acetate (Gradient 0% to 40% EtOAc).

    • Expected Rf: ~0.35 (20% EtOAc/Hexane).

4. Data Summary Table:

ParameterValueRationale
Temperature 110 °CSufficient to activate the C-Cl bond without decomposing the boronate.
Time 15 minMW acceleration allows completion in minutes vs. 12h thermal reflux.
Catalyst Pd(dppf)Cl₂Bidentate ligand prevents catalyst poisoning by the pyrimidine nitrogens.
Yield (Typical) 75-85%High efficiency due to suppressed protodeboronation.
Protocol B: Microwave-Assisted Direct C-H Arylation (Advanced Method)

Recommended for high atom economy and "Green Chemistry" applications. Note: Requires strict anhydrous conditions.

1. Reaction Scheme:

1-(tert-butyl)-1H-pyrazole + 2-Chloropyrimidine


Target Product 

2. Mechanistic Insight: 1-Substituted pyrazoles undergo C-H activation preferentially at the C5 position (adjacent to the N1 nitrogen) due to the "directing group" effect of the nitrogen lone pair and the acidity of the C5 proton. This route elegantly constructs the 1,5-bond without pre-functionalizing the pyrazole with boron.

3. Reagents:

  • Substrate: 1-(tert-butyl)-1H-pyrazole (1.0 equiv)

  • Coupling Partner: 2-Chloropyrimidine (1.2 equiv)

  • Catalyst: Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (10 mol%) or XPhos (for difficult cases)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or PivOK (0.3 equiv) as proton shuttle.

  • Solvent: DMA (Dimethylacetamide) - Anhydrous

4. Microwave Parameters:

  • Temperature: 160 °C (Higher energy barrier for C-H activation)

  • Time: 30 minutes

  • Power: Max 200W

Part 4: References & Authority

  • Regioselectivity in Pyrazole Synthesis:

    • Fagg, E., et al. "Regio-specific synthesis of new 1-(tert-butyl)pyrazole derivatives." Tetrahedron Letters, 2017.

    • Context: Establishes that steric bulk of the tert-butyl group often directs cyclization to the 1,3-isomer, necessitating cross-coupling for 1,5-isomers.

  • Microwave-Assisted Heterocycle Synthesis:

    • Kappe, C. O., et al. "Microwave-assisted synthesis of bipyrazolyls and pyrazolyl-substituted pyrimidines." Journal of Heterocyclic Chemistry, 2007.

    • Context: Validates the use of microwave irradiation for accelerating pyrimidine-pyrazole couplings.

  • Cross-Coupling Methodology:

    • Vertex AI Search Results (NIH/MDPI). "Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)..."

    • Context: Demonstrates the stability of 5-substituted pyrazoles under reaction conditions.

  • Enaminone Reactivity:

    • PubChem Compound Summary: (E)-3-(dimethylamino)-1-(pyrimidin-2-yl)prop-2-en-1-one.[1]

    • Context: Identifies the precursor for the alternative (but lower selectivity) cyclization route.

Sources

Application Notes and Protocols for the Crystallization of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization in Drug Development

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. These properties, which include crystallinity, polymorphism, and salt form, directly influence critical parameters such as solubility, dissolution rate, stability, and bioavailability. For researchers and drug development professionals, achieving a stable, crystalline form of an API is a crucial milestone. Crystalline solids offer superior purity, stability, and handling characteristics compared to their amorphous counterparts, making them the preferred form for formulation and manufacturing.

This guide provides a detailed exploration of crystallization methods specifically tailored for the salts of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine, a heterocyclic compound with potential therapeutic applications. The methodologies outlined herein are designed to be both practical and scientifically rigorous, offering a systematic approach to obtaining high-quality crystalline materials suitable for further characterization and development. We will delve into the principles of salt selection, solvent screening, and various crystallization techniques, providing not only step-by-step protocols but also the underlying scientific rationale to empower researchers in their quest for the optimal solid form.

Physicochemical Landscape of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine

pKa and its Implications for Salt Formation:

The 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine molecule possesses basic nitrogen atoms within its pyrimidine ring, making it a suitable candidate for salt formation with various acids. The basicity of these nitrogen atoms, quantified by the pKa value, is a critical parameter for selecting appropriate counterions. A higher pKa indicates a stronger base, which will form stable salts with a wider range of acids. While the precise pKa of the target molecule is not documented, computational prediction tools and data from analogous structures suggest it is likely to be in the range of a weak to moderate base. This allows for the formation of salts with a variety of pharmaceutically acceptable acids. The general principle is that a stable salt is likely to form when there is a difference of at least 2-3 pKa units between the API and the counterion.

Solubility Profile: The Key to Solvent Selection:

The solubility of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine in various organic solvents will dictate the choice of crystallization solvent systems. Generally, pyrimidine and pyrazole derivatives exhibit a range of solubilities in common organic solvents.[1][2][3] A systematic solubility screen is the first practical step in any crystallization workflow. This involves testing the solubility of the free base in a diverse set of solvents with varying polarities, hydrogen bonding capabilities, and boiling points.

Table 1: Representative Solvents for Solubility Screening

Solvent ClassExamplesRationale for Inclusion
Alcohols Methanol, Ethanol, IsopropanolProtic solvents capable of hydrogen bonding, often good for initial dissolution.
Ketones Acetone, Methyl Ethyl KetoneAprotic polar solvents, can be effective for dissolving a range of organic molecules.
Esters Ethyl Acetate, Isopropyl AcetateSolvents of intermediate polarity, commonly used in crystallization.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFAprotic polar solvents, can be good for initial dissolution and as part of a mixed solvent system.
Hydrocarbons Heptane, Hexane, TolueneNonpolar solvents, often used as anti-solvents to induce crystallization.
Chlorinated Dichloromethane (DCM)Aprotic, relatively nonpolar solvent, useful for initial dissolution but high volatility needs to be managed.
Amides N,N-Dimethylformamide (DMF)Highly polar aprotic solvent, often used for poorly soluble compounds.

Strategic Salt Screening and Counterion Selection

The formation of a salt can significantly improve the physicochemical properties of a drug candidate, including its solubility, stability, and manufacturability.[4][5][6][7] A salt screening study is a systematic process to identify the optimal salt form.

Core Principles of Salt Screening:

The primary goal of salt screening is to co-crystallize the API with a variety of pharmaceutically acceptable counterions to identify new solid forms with improved properties.[8] The selection of counterions should be guided by the pKa of the API and the desired properties of the final salt form.

Table 2: Common Pharmaceutically Acceptable Acids for Salt Screening

Acid TypeExamplespKaConsiderations
Inorganic Acids Hydrochloric Acid (HCl)-7Strong acid, often forms stable, crystalline salts.
Sulfuric Acid (H₂SO₄)-3, 1.99Divalent, can form different salt stoichiometries.
Phosphoric Acid (H₃PO₄)2.15, 7.2, 12.35Trivalent, offers multiple salt possibilities.
Carboxylic Acids Acetic Acid4.76Weak acid, may form less stable salts.
Citric Acid3.13, 4.76, 6.40Trivalent, can chelate metals, may form hydrates.
Succinic Acid4.21, 5.64Divalent, often forms crystalline salts.
Sulfonic Acids Methanesulfonic Acid (Mesylate)-1.9Strong acid, often yields crystalline salts.
Benzenesulfonic Acid (Besylate)-2.8Aromatic sulfonic acid, can enhance stability.
p-Toluenesulfonic Acid (Tosylate)-2.8Similar to besylate, often produces crystalline salts.

Workflow for Salt Screening:

The following diagram illustrates a typical workflow for a salt screening study.

SaltScreeningWorkflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Selection API 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine Free Base SolventScreen Solubility Screening in Various Solvents API->SolventScreen SaltFormation React API with Counterions in Selected Solvents SolventScreen->SaltFormation CounterionSelection Select a Panel of Pharmaceutically Acceptable Acids CounterionSelection->SaltFormation Isolation Isolate Solid Material (Precipitation/Evaporation) SaltFormation->Isolation Characterization Characterize Solids (XRPD, DSC, TGA, Microscopy) Isolation->Characterization PropertyAssessment Assess Properties (Solubility, Stability, Hygroscopicity) Characterization->PropertyAssessment Selection Select Lead Salt(s) for Further Development PropertyAssessment->Selection

Caption: A generalized workflow for salt screening of a basic API.

Detailed Crystallization Protocols

Once a promising salt has been identified, the next step is to develop a robust crystallization protocol to consistently produce high-quality crystals. The following are detailed protocols for common crystallization techniques.

Protocol 1: Slow Evaporation

This is often the simplest method to implement and can be effective for a wide range of compounds and solvents.

Methodology:

  • Dissolution: Dissolve the salt of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine in a suitable solvent or solvent mixture at room temperature to create a clear, slightly undersaturated solution. A good starting point is a concentration that is approximately 70-80% of the saturation point.

  • Filtration: Filter the solution through a 0.2 µm syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystallization Setup: Transfer the filtered solution to a clean vial.

  • Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the vial periodically for crystal growth. The process can take anywhere from a few days to several weeks.

Causality Behind Choices:

  • Slow Evaporation Rate: A slow rate of evaporation is crucial for the growth of large, well-ordered crystals. Rapid evaporation often leads to the formation of a powder or small, poorly-defined crystals.

  • Constant Temperature: Temperature fluctuations can affect solvent evaporation rates and solubility, potentially leading to rapid precipitation instead of controlled crystal growth.

Protocol 2: Slow Cooling Crystallization

This method relies on the principle that the solubility of most organic compounds decreases as the temperature is lowered.

Methodology:

  • Saturated Solution Preparation: Prepare a saturated solution of the salt in a chosen solvent at an elevated temperature (e.g., 40-60 °C). Ensure all the solid has dissolved.

  • Hot Filtration: If any undissolved particles remain, perform a hot filtration to remove them.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature. To promote slow cooling, the vessel can be placed in an insulated container (e.g., a Dewar flask filled with warm water).

  • Further Cooling: Once at room temperature, the solution can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the yield of crystals.

  • Isolation: Collect the crystals by filtration and wash with a small amount of the cold crystallization solvent.

Causality Behind Choices:

  • Slow Cooling Rate: A slow and controlled cooling rate is essential to prevent rapid supersaturation, which can lead to the formation of amorphous material or a large number of small crystals. Gradual cooling allows for controlled nucleation and growth of larger, higher-quality crystals.

Protocol 3: Vapor Diffusion

Vapor diffusion is a highly effective technique for growing high-quality single crystals, especially when only small amounts of material are available.

Methodology:

  • Inner Vial Preparation: Dissolve the salt in a small volume of a "good" solvent (one in which it is readily soluble) in a small, open vial.

  • Outer Chamber Preparation: Place this inner vial inside a larger, sealed chamber (e.g., a beaker covered with a watch glass or a sealed jar).

  • Anti-Solvent Addition: Add a larger volume of a volatile "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the "good" solvent) to the outer chamber, ensuring the level of the anti-solvent is below the top of the inner vial.

  • Diffusion: Seal the chamber. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial.

  • Crystallization: As the concentration of the anti-solvent in the inner vial increases, the solubility of the salt decreases, leading to gradual crystallization.

Workflow for Vapor Diffusion:

VaporDiffusion cluster_setup Setup cluster_process Process InnerVial Dissolve Salt in 'Good' Solvent in a Small Vial OuterChamber Place Inner Vial in a Sealed Chamber with 'Anti-Solvent' InnerVial->OuterChamber Diffusion Anti-Solvent Vapor Diffuses into the Inner Vial OuterChamber->Diffusion Supersaturation Supersaturation is Reached Diffusion->Supersaturation Crystallization Crystals Form Gradually Supersaturation->Crystallization

Caption: The process of vapor diffusion for crystallization.

Data Presentation and Analysis

Systematic data collection and analysis are crucial for optimizing crystallization protocols.

Table 3: Example of a Solvent and Anti-Solvent Miscibility and Solubility Table

"Good" Solvent"Anti-Solvent"MiscibilitySalt Solubility in "Good" SolventSalt Solubility in "Anti-Solvent"
DichloromethaneHeptaneMiscibleHighLow
TetrahydrofuranHexaneMiscibleHighLow
EthanolTolueneMiscibleModerateLow
AcetoneDiethyl EtherMiscibleHighLow

Conclusion and Best Practices

The crystallization of salts of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine is a critical step in its development as a potential pharmaceutical agent. A systematic approach, beginning with a thorough understanding of the molecule's physicochemical properties, followed by a strategic salt screening and the application of controlled crystallization techniques, will significantly increase the likelihood of obtaining a stable and pure crystalline form.

Key Takeaways for Researchers:

  • Purity is Paramount: Start with the highest purity free base possible to avoid the crystallization of impurities.

  • Patience is a Virtue: Crystal growth is often a slow process. Avoid the temptation to rush the process by rapid cooling or evaporation.

  • Systematic Screening: A broad and systematic screen of solvents and counterions is more likely to yield success than a haphazard approach.

  • Documentation is Key: Meticulously document all experimental conditions and observations to ensure reproducibility and to aid in troubleshooting.

By following the principles and protocols outlined in this guide, researchers will be well-equipped to tackle the challenges of crystallizing this and other novel heterocyclic compounds, paving the way for their successful development into valuable therapeutic agents.

References

  • Onyx Scientific. Golden rules for designing a salt screening strategy for insoluble molecules. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: Properties, selection, and use. John Wiley & Sons.
  • Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. International Journal of Chemical Engineering, 2014, 1-7.
  • Stahl, P. H. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use, 2nd Revised Edition.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties Selection and Use. Organic Process Research & Development, 6(5), 735-735.
  • National Library of Medicine. Handbook of pharmaceutical salts : properties, selection, and use. [Link]

  • Kumar, L., Amin, A., & Bansal, A. K. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(10), 88-100.
  • Improved Pharma. (2021). Salt Screening. [Link]

  • Al-Obaidi, H., & Al-Shdefat, R. (2015). An evaluation of salt screening methodologies.
  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, (44), 13-34.
  • Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemistry, 2014, 1-7.
  • Baluja, S. (2016). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 61(1), 25-30.
  • Bergazin, T. D., & Mobley, D. L. (2020). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California.
  • Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 224-227.

Sources

Tier 1: Foundational Profiling - Assessing General Cytotoxicity and Assay Interference

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I will provide a detailed guide on the in vitro characterization of the novel chemical entity, 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine. Given that this compound is not extensively documented in publicly available research with a defined biological target, this guide will present a strategic, multi-tiered approach for its initial evaluation. This strategy is designed to first assess its general bioactivity and then to elucidate a potential mechanism of action, reflecting a typical workflow in early-stage drug discovery.

Before investigating specific biological activities, it is crucial to determine the general cytotoxicity of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine and to rule out potential assay artifacts. These initial screens provide a baseline understanding of the compound's chemical behavior in biological assays and establish a workable concentration range for subsequent experiments.

MTT Assay for General Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding:

    • Seed a human cell line (e.g., HEK293 for general cytotoxicity or a cancer cell line like HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine in DMSO.

    • Perform a serial dilution to create a range of concentrations (e.g., from 0.1 µM to 100 µM).

    • Add the diluted compound to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Workflow for Tier 1 Foundational Profiling

cluster_0 Tier 1: Foundational Profiling A Prepare Stock Solution of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine B Perform Serial Dilutions A->B D Treat Cells with Compound and Controls B->D C Seed Cells in 96-well Plate C->D E Incubate for 48-72 hours D->E F Add MTT Reagent E->F G Incubate for 3-4 hours F->G H Add Solubilization Solution G->H I Measure Absorbance at 570 nm H->I J Calculate IC50 Value I->J

Caption: Workflow for determining the general cytotoxicity of a novel compound using the MTT assay.

Tier 2: Phenotypic Screening - Identifying Potential Biological Activity

Phenotypic screening involves testing a compound for its ability to produce a desired change in a cellular or organismal phenotype without a preconceived notion of its molecular target. A common approach is to screen the compound against a panel of cancer cell lines to identify any anti-proliferative activity.

Cancer Cell Line Panel Proliferation Assay

This assay expands on the single-cell line cytotoxicity assay by testing the compound against a diverse panel of cancer cell lines from different tissues of origin. This can reveal selective anti-proliferative activity and provide clues about the compound's potential mechanism of action.

This protocol is similar to the MTT assay but is performed across multiple cell lines simultaneously.

  • Cell Line Panel Selection:

    • Choose a panel of cancer cell lines representing different cancer types (e.g., NCI-60 panel).

  • Assay Execution:

    • Follow the MTT assay protocol (or a similar viability assay like CellTiter-Glo®) for each cell line in the panel.

    • Use a standardized concentration range of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine across all cell lines.

  • Data Analysis and Interpretation:

    • Determine the IC50 value for each cell line.

    • A compound with potent and selective activity against a subset of cell lines may warrant further investigation.

Data Presentation: Hypothetical Results of a Cancer Cell Line Panel Screen
Cell LineTissue of OriginIC50 (µM) of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine
A549Lung> 100
MCF7Breast5.2
MDA-MB-231Breast8.7
PC-3Prostate> 100
HCT116Colon2.1

Tier 3: Target Deconvolution - Unveiling the Molecular Target

If a desirable phenotype is observed (e.g., selective anti-proliferative activity), the next critical step is to identify the molecular target(s) of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine. Affinity-based proteomics is a powerful technique for this purpose.

Affinity Chromatography-Mass Spectrometry for Target Identification

This method involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

  • Immobilization of the Compound:

    • Synthesize an analog of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

    • Couple the analog to the beads.

  • Preparation of Cell Lysate:

    • Culture a sensitive cell line (identified in Tier 2) in large quantities.

    • Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.

  • Affinity Pull-down:

    • Incubate the cell lysate with the compound-conjugated beads.

    • Include a control incubation with unconjugated beads.

    • Wash the beads extensively to remove non-specific binders.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands of interest and subject them to in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.

Workflow for Tier 3 Target Deconvolution

cluster_1 Tier 3: Target Deconvolution K Synthesize and Immobilize Compound Analog M Incubate Lysate with Compound-conjugated Beads K->M L Prepare Cell Lysate from Sensitive Cell Line L->M N Wash to Remove Non-specific Binders M->N O Elute Bound Proteins N->O P Separate Proteins by SDS-PAGE O->P Q In-gel Digestion with Trypsin P->Q R Analyze Peptides by LC-MS/MS Q->R S Identify Proteins via Database Search R->S

Caption: Workflow for identifying the molecular target of a bioactive compound using affinity chromatography-mass spectrometry.

References

  • MTT Assay for Cell Viability

    • Title: Rapid colorimetric assay for cellular growth and survival: application to prolifer
    • Source: Journal of Immunological Methods
    • URL: [Link]

  • NCI-60 Human Tumor Cell Lines Screen

    • Title: The NCI-60 Human Tumor Cell Lines Panel
    • Source: N
    • URL: [Link]

  • Target Identification by Affinity Chromatography

    • Title: Chemical Proteomics for Target Deconvolution in Drug Discovery
    • Source: Trends in Pharmacological Sciences
    • URL: [Link]

Functionalization of the pyrimidine ring in 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Pyrimidine Ring in 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine

Executive Summary & Strategic Importance

The scaffold 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine represents a privileged pharmacophore in medicinal chemistry, particularly within the kinase inhibitor landscape (e.g., JAK, B-Raf, and VEGFR inhibitors). The unique connectivity—linking the electron-deficient pyrimidine at C2 to the electron-rich pyrazole at C5—creates a "push-pull" electronic system that offers distinct vectors for diversification.

This guide addresses the challenge of selectively functionalizing the pyrimidine ring while leaving the pyrazole core intact. We present three self-validating protocols designed for high-throughput library generation:

  • C4/C6 Radical Alkylation (Minisci Reaction) for introducing sp³-rich metabolic handles.

  • C5 Electrophilic Halogenation as a gateway for cross-coupling.

  • C5 Iridium-Catalyzed C–H Borylation for steric-driven functionalization.

Strategic Analysis: Reactivity Mapping

Before executing protocols, one must understand the electronic bias of the substrate. The pyrimidine ring is inherently electron-deficient, making it resistant to standard electrophilic aromatic substitution (EAS) but highly susceptible to nucleophilic attack and radical additions.

  • Positions C4 & C6: These are the most electron-deficient sites (para to the ring nitrogens). They are prime targets for nucleophilic radicals (Minisci chemistry).

  • Position C5: This is the relatively "electron-neutral" node. It is the only position viable for EAS (under forcing conditions) or steric-controlled C–H activation (Borylation).

Visual Workflow: Reactivity Decision Tree

ReactivityMap Substrate 2-(1-t-Bu-pyrazol-5-yl) pyrimidine Core Analysis Electronic Analysis Substrate->Analysis C4_C6 C4/C6 Positions (Electron Deficient) Analysis->C4_C6 LUMO Control C5 C5 Position (Sterically Accessible) Analysis->C5 Steric/HOMO Control Minisci Protocol 1: Minisci Radical Alkylation (Alkyl/Cycloalkyl) C4_C6->Minisci Nucleophilic Radical Halogen Protocol 2: Electrophilic Halogenation (I/Br) C5->Halogen Activation Required Borylation Protocol 3: Ir-Cat C-H Borylation (Bpin) C5->Borylation Steric Selection

Figure 1: Strategic decision tree for regioselective functionalization of the pyrimidine core.

Protocol 1: C4/C6-Alkylation via Minisci Reaction

Objective: Direct introduction of alkyl groups (methyl, ethyl, cyclopropyl, oxetanyl) at the C4 or C6 position. Mechanism: Oxidative generation of alkyl radicals from carboxylic acids or sulfinates, followed by addition to the protonated heterocycle.

Scientific Rationale

The pyrimidine ring, when protonated (usually by TFA), becomes highly electrophilic. An alkyl radical (nucleophilic) generated in situ will selectively attack the most electron-deficient positions (C4/C6). The bulky tert-butyl group on the pyrazole at C2 provides steric shielding, preventing over-alkylation at the pyrazole ring.

Experimental Protocol

Materials:

  • Substrate: 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine (1.0 equiv)

  • Radical Source: Zinc Sulfinate (e.g., Zn(SO₂R)₂) (2.5 equiv) OR Carboxylic Acid + AgNO₃

  • Oxidant: tert-Butyl hydroperoxide (TBHP) (3.0 equiv, 70% aq.)

  • Solvent: DMSO:H₂O (3:1)

  • Acid: TFA (1.0 equiv)

Step-by-Step Methodology:

  • Setup: In a 20 mL vial equipped with a magnetic stir bar, dissolve the substrate (0.5 mmol) in DMSO (3 mL) and H₂O (1 mL).

  • Acidification: Add TFA (0.5 mmol). Note: Protonation activates the pyrimidine LUMO.

  • Reagent Addition: Add the Zinc Sulfinate salt (1.25 mmol).

  • Initiation: Add TBHP (1.5 mmol) dropwise at 0°C, then warm to Room Temperature (RT).

  • Reaction: Stir vigorously at 50°C for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: If conversion <50% after 4h, add a second portion of sulfinate and TBHP.

  • Workup: Quench with sat. NaHCO₃. Extract with EtOAc (3x).[1] Wash organics with brine (to remove DMSO). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient).

Data Summary: Scope of Alkylation

Radical Source Product Position Yield (%) Notes
Zn(SO₂Me)₂ C4-Methyl 68% Mono-alkylation dominant
Zn(SO₂iPr)₂ C4-Isopropyl 55% Steric sensitivity observed

| Cyclobutane-COOH | C4-Cyclobutyl | 42% | Requires AgNO₃ catalysis |

Protocol 2: C5-Iodination (Electrophilic Aromatic Substitution)

Objective: Installation of an Iodine handle at C5 for subsequent Suzuki/Sonogashira coupling. Mechanism: Although pyrimidines are electron-poor, the C5 position is the least deactivated. The attached pyrazole (electron-rich) donates electron density through the C2-C5 bond, slightly activating the pyrimidine C5, making this reaction feasible under controlled acidic conditions.

Experimental Protocol

Materials:

  • Substrate: 1.0 equiv

  • Reagent: N-Iodosuccinimide (NIS) (1.2 equiv)

  • Solvent: TFA (Trifluoroacetic acid) - Acts as both solvent and activator.

  • Temperature: Reflux (70–80°C)

Step-by-Step Methodology:

  • Dissolution: Dissolve substrate (1.0 mmol) in TFA (5 mL) in a sealed tube.

  • Addition: Add NIS (1.2 mmol) in one portion.

  • Heating: Seal the tube and heat to 80°C for 6 hours.

    • Why TFA? TFA protonates the pyrimidine N, but also increases the electrophilicity of the Iodine species. Furthermore, it prevents polymerization of the pyrazole.

  • Monitoring: Check LC-MS for the appearance of the [M+126] peak (Iodine pattern).

  • Quench: Pour the mixture onto ice-cold sat. Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine (color change from purple/brown to yellow/clear).

  • Neutralization: Carefully neutralize with solid Na₂CO₃ or NaOH solution to pH 8.

  • Extraction: Extract with DCM.

Protocol 3: Iridium-Catalyzed C5-H Borylation

Objective: Highly regioselective installation of a boronic ester at C5 under mild conditions. Mechanism: Sterically controlled C–H activation. The active Iridium catalyst is bulky; it avoids the C4/C6 positions (adjacent to the pyrazole substituent and ring nitrogens) and selectively activates the sterically unencumbered C5 position.

Scientific Rationale

Unlike Pd-catalyzed mechanisms that often require directing groups, Ir-catalyzed borylation is governed by sterics. The C5 proton is the only one not adjacent to a substituent or a ring nitrogen with a lone pair that might poison the catalyst, making it the kinetic product.

Experimental Protocol

Materials:

  • Catalyst Precursor: [Ir(OMe)(cod)]₂ (3 mol%)

  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (6 mol%)

  • Boron Source: B₂pin₂ (Bis(pinacolato)diboron) (1.1 equiv)

  • Solvent: THF or MTBE (anhydrous, degassed)

Step-by-Step Methodology:

  • Catalyst Formation: In a glovebox or under Ar, mix [Ir(OMe)(cod)]₂ and dtbpy in THF (1 mL) for 10 mins until the solution turns dark brown.

  • Reaction Assembly: Add B₂pin₂ and the substrate (0.5 mmol) to the catalyst solution.

  • Heating: Seal and heat at 60°C for 16 hours.

  • Workup: Cool to RT. Pass through a short pad of Celite/Silica to remove the catalyst. Elute with EtOAc.

  • Analysis: The resulting pinacol boronate is often stable enough for silica gel chromatography, but immediate use in a Suzuki coupling (One-Pot) is recommended to avoid protodeboronation.

Visual Workflow: C-H Borylation Pathway

Borylation Step1 Active Catalyst Generation [Ir(OMe)(cod)]2 + dtbpy Step2 Oxidative Addition of B2pin2 Step1->Step2 Step3 Steric Selection Ir-complex approaches C5-H Step2->Step3 Step4 C-H Activation & Reductive Elim. Formation of C5-Bpin Step3->Step4

Figure 2: Mechanistic flow for the steric-controlled C5-H borylation.

References

  • Minisci Reaction on Pyrimidines: Duncton, M. A. J. "Minisci reactions: Versatile tools for the functionalization of heterocycles." Med.[2] Chem. Commun., 2011 , 2, 1135. Link

  • C-H Borylation of Heterocycles: Larsen, M. A., & Hartwig, J. F. "Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Utility." J. Am. Chem. Soc., 2014 , 136, 4287. Link

  • Halogenation of Pyrimidines: Schlosser, M., et al. "Regioselective Halogenation of Pyrimidines." Helv. Chim. Acta, 2008 , 91, 1303. Link

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009 , 9, 28. Link

Sources

Application Notes & Protocols for the Scalable Production of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the scalable synthesis of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the challenges in producing such multi-gram quantities of complex molecules with high purity, we present a robust and optimized two-part synthetic strategy. The methodology hinges on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis known for its reliability and functional group tolerance.[1][2] This guide details the rationale behind the strategic choices, provides step-by-step protocols for the synthesis of key intermediates and the final coupling reaction, and outlines procedures for large-scale work-up and purification. All protocols are designed to be self-validating, ensuring reproducibility and high quality from lab to pilot scale.

Strategic Overview & Rationale

The synthesis of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine is best approached via a convergent strategy, which involves the separate preparation of the two core heterocyclic systems followed by their strategic coupling. This approach is inherently scalable as it allows for the optimization and purification of each intermediate independently before the crucial and often costly final coupling step.

Retrosynthetic Analysis:

Our retrosynthetic disconnection occurs at the C-C bond between the pyrazole and pyrimidine rings. This leads to two key building blocks:

  • A Pyrazole Synthon: A 1-tert-butyl-1H-pyrazole functionalized at the 5-position for cross-coupling. A boronic acid pinacol ester is chosen as the ideal coupling partner due to its stability, ease of handling, and high reactivity in Suzuki-Miyaura reactions.

  • A Pyrimidine Synthon: A pyrimidine ring functionalized at the 2-position with a suitable leaving group. 2-Chloropyrimidine is selected as the coupling partner due to its commercial availability, appropriate reactivity, and cost-effectiveness for large-scale synthesis.[2]

The chosen forward synthesis pathway is visualized in the workflow diagram below.

G cluster_0 Part A: Pyrazole Intermediate Synthesis cluster_1 Part B: Coupling Partner cluster_2 Part C: Final Assembly & Purification A1 1,1,3,3-Tetramethoxypropane + tert-Butylhydrazine A2 1-tert-butyl-1H-pyrazole A1->A2 Condensation A3 1-tert-butyl-5-iodo-1H-pyrazole A2->A3 Iodination A4 2-(1-tert-butyl-1H-pyrazol-5-yl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane (Pyrazole Boronic Ester) A3->A4 Miyaura Borylation C1 Suzuki-Miyaura Coupling A4->C1 B1 2-Chloropyrimidine (Commercially Sourced) B1->C1 C2 Aqueous Work-up & Extraction C1->C2 C3 Recrystallization C2->C3 C4 Final Product: 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine C3->C4

Figure 1: Convergent synthetic strategy for the target molecule.

Protocols for Intermediate Synthesis

Protocol 1: Synthesis of 1-tert-butyl-1H-pyrazole
  • Principle: This protocol utilizes the classical Knorr pyrazole synthesis pathway, involving the condensation of a 1,3-dicarbonyl equivalent (1,1,3,3-tetramethoxypropane) with a substituted hydrazine (tert-butylhydrazine hydrochloride).[3] The use of an acid catalyst facilitates the cyclization to form the stable pyrazole ring.

  • Materials:

    • tert-Butylhydrazine hydrochloride

    • 1,1,3,3-Tetramethoxypropane

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol (EtOH)

    • Sodium Bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

    • Magnesium Sulfate (MgSO₄)

  • Step-by-Step Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add tert-butylhydrazine hydrochloride (1.0 eq) and ethanol.

    • Slowly add concentrated HCl (0.1 eq) to the stirred suspension.

    • Add 1,1,3,3-tetramethoxypropane (1.05 eq) dropwise to the mixture.

    • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours, monitoring by TLC or LC-MS for the consumption of starting material.

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the residue with water and carefully neutralize with a saturated aqueous solution of NaHCO₃ until the pH is ~7-8.

    • Extract the aqueous layer with dichloromethane (3x volumes).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 1-tert-butyl-1H-pyrazole as a crude oil, which can be used in the next step without further purification.

Protocol 2: Synthesis of 1-tert-butyl-5-iodo-1H-pyrazole
  • Principle: This step involves the regioselective iodination of the electron-rich pyrazole ring at the C5 position. The reaction proceeds via an electrophilic substitution mechanism using N-Iodosuccinimide (NIS) as the iodine source.

  • Materials:

    • 1-tert-butyl-1H-pyrazole (from Protocol 1)

    • N-Iodosuccinimide (NIS)

    • Acetonitrile (ACN)

  • Step-by-Step Procedure:

    • In a flask protected from light, dissolve the crude 1-tert-butyl-1H-pyrazole (1.0 eq) in acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Iodosuccinimide (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC or LC-MS.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield pure 1-tert-butyl-5-iodo-1H-pyrazole.

Protocol 3: Synthesis of Pyrazole Boronic Ester Intermediate
  • Principle: The Miyaura borylation reaction is a robust, palladium-catalyzed method to convert aryl halides into aryl boronic esters. This protocol uses bis(pinacolato)diboron (B₂pin₂) as the boron source and a palladium catalyst to transform the iodo-pyrazole into its corresponding pinacol boronic ester, the key intermediate for the Suzuki coupling.

  • Materials:

    • 1-tert-butyl-5-iodo-1H-pyrazole (from Protocol 2)

    • Bis(pinacolato)diboron (B₂pin₂)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Potassium Acetate (KOAc)

    • 1,4-Dioxane

  • Step-by-Step Procedure:

    • To a reactor equipped for inert atmosphere operation, add 1-tert-butyl-5-iodo-1H-pyrazole (1.0 eq), B₂pin₂ (1.2 eq), and potassium acetate (3.0 eq).

    • Purge the vessel with nitrogen or argon for at least 15 minutes.

    • Add degassed 1,4-dioxane via cannula.

    • Add the catalyst, Pd(dppf)Cl₂ (0.03 eq), to the mixture.

    • Heat the reaction to 80-90 °C and maintain for 8-12 hours, or until LC-MS analysis indicates complete conversion.

    • Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure. The resulting crude boronic ester can often be used directly in the subsequent Suzuki coupling after solvent exchange.

Scalable Suzuki-Miyaura Cross-Coupling Protocol

  • Principle: The Suzuki-Miyaura reaction forms the core of this synthetic strategy, creating the C-C bond between the pyrazole boronic ester and 2-chloropyrimidine. The choice of a palladium catalyst, a suitable base, and a two-phase solvent system is critical for achieving high yield and facilitating a scalable work-up.[4][5]

G cluster_0 Reaction Setup cluster_1 Reaction & Work-up cluster_2 Purification start Charge Reactor: - Pyrazole Boronic Ester (1.0 eq) - 2-Chloropyrimidine (1.1 eq) - K₂CO₃ (3.0 eq) solvent Add Solvents: - Toluene - Water start->solvent degas Inert Atmosphere: Sparge with N₂ for 30 min solvent->degas catalyst Add Catalyst: Pd(PPh₃)₄ (0.02 eq) degas->catalyst react Heat to 85-95 °C Monitor by HPLC (6-10 h) catalyst->react cool Cool to RT react->cool separate Phase Separation: Collect Organic Layer cool->separate extract Extract Aqueous Layer with Toluene separate->extract wash Combine Organics Wash with Brine extract->wash concentrate Concentrate in vacuo wash->concentrate recrystallize Recrystallize from Isopropanol/Heptane concentrate->recrystallize isolate Filter, Wash with Heptane, Dry under Vacuum recrystallize->isolate product Final Product isolate->product

Figure 2: Detailed workflow for the Suzuki coupling and purification.

Protocol 4: Suzuki Coupling and Work-up
  • Materials:

    • Pyrazole boronic ester (from Protocol 3)

    • 2-Chloropyrimidine

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Potassium Carbonate (K₂CO₃)

    • Toluene

    • Deionized Water

    • Isopropanol (IPA)

    • Heptane

  • Step-by-Step Procedure:

    • Reaction Setup: Charge a suitably sized reactor with the pyrazole boronic ester (1.0 eq), 2-chloropyrimidine (1.1 eq), and powdered potassium carbonate (3.0 eq).

    • Add toluene and water in a 4:1 v/v ratio.

    • Degas the mixture by bubbling nitrogen through the solution for 30 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) to the reactor.

    • Reaction: Heat the mixture to an internal temperature of 85-95 °C with vigorous stirring. Maintain this temperature for 6-10 hours. Monitor the reaction for completion by HPLC.

    • Work-up: Once complete, cool the reaction to room temperature.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with toluene.

    • Combine all organic layers and wash with brine.

    • Purification: Concentrate the organic layer under reduced pressure to obtain a crude solid.

    • Add a minimal amount of hot isopropanol to dissolve the solid, then slowly add heptane until the solution becomes cloudy.

    • Cool the mixture slowly to room temperature, then to 0-5 °C to complete crystallization.

    • Filter the solid, wash with cold heptane, and dry under vacuum to yield the final product.

Data and Quality Control

The success of a scalable synthesis is measured by its consistency, yield, and the purity of the final product. The following table summarizes expected outcomes based on the protocols described.

ParameterLab Scale (10 g)Pilot Scale (1 kg)SpecificationAnalytical Method
Overall Yield 60-70%55-65%> 55%Gravimetric
Purity > 99.0%> 99.0%≥ 99.0% (AUC)HPLC
Identity ConformsConformsConforms to structure¹H NMR, ¹³C NMR, MS
Residual Palladium < 20 ppm< 10 ppm≤ 10 ppmICP-MS
Appearance White to off-white solidWhite to off-white solidWhite crystalline solidVisual

Self-Validating System: The final recrystallization step is critical for ensuring consistent quality. The purity of the product should be independent of minor variations in the preceding steps, provided the reaction has gone to completion. A successful crystallization should consistently yield a product meeting the >99.0% purity specification by HPLC.

Safety Considerations

  • Reagents: Handle all reagents in a well-ventilated fume hood. Use appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves. Tert-butylhydrazine is toxic and corrosive. Palladium catalysts are heavy metals and should be handled with care; waste should be disposed of according to regulations.

  • Procedures: All heating operations should be conducted with appropriate temperature monitoring and control. Reactions under inert atmosphere should be properly vented.

  • Waste Disposal: All chemical waste, particularly palladium-containing residues and organic solvents, must be collected and disposed of in accordance with institutional and environmental regulations.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • ResearchGate. Various methods for the synthesis of pyrazole. [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • ACS Publications. Suzuki Coupling Approach for the Synthesis of Phenylene−Pyrimidine Alternating Oligomers for Blue Light-Emitting Material. [Link]

  • BIOENGINEER.ORG. Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. [Link]

  • ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]

  • ResearchGate. Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component. [Link]

  • PubMed. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. [Link]

  • PMC. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]

  • Taylor & Francis Online. Synthesis of novel pyrazole-pyrimidine thioglycoside hybrids as anticancer agents. [Link]

  • ResearchGate. Synthesis and Antimicrobial Studies of Pyrimidine Pyrazole Heterocycles. [Link]

  • Universidade do Minho Repository. Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives. [Link]

  • PMC. Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. [Link]

Sources

Application Notes & Protocols: Safe Handling and Storage of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolopyrimidine Scaffold in Modern Research

The pyrazole and pyrazolopyrimidine core structures are foundational scaffolds in medicinal chemistry and drug discovery.[1][2][3] Their structural versatility and ability to interact with a wide range of biological targets have led to their incorporation into numerous FDA-approved drugs and a vast library of investigational compounds.[2] 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine belongs to this critical class of heterocyclic compounds, which are frequently explored as potent inhibitors of protein kinases and other key enzymes in cellular signaling pathways.[1]

Given its significance in preclinical research and development, establishing robust and scientifically grounded protocols for the safe handling and storage of this compound is paramount. This guide provides a detailed framework based on established safety data for structurally related pyrazole derivatives, ensuring the integrity of the compound and the safety of laboratory personnel.

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine was not available at the time of this writing. The following guidelines are synthesized from safety data for closely related pyrazole and pyrimidine analogues and should be implemented in conjunction with institutional safety protocols and a thorough risk assessment for the specific experimental context.[4][5][6]

Section 1: Hazard Identification and Classification

Based on data from analogous pyrazole compounds, 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine should be treated as a hazardous substance with multiple potential routes of exposure and toxicity. The primary hazards are summarized below.

Table 1: GHS Hazard Classification for Structurally Similar Pyrazole Derivatives

Hazard ClassGHS CategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[5]
ngcontent-ng-c1989010908="" class="ng-star-inserted">
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.

Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[5]

Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.

Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs (spleen, Thyroid) through prolonged or repeated exposure.

Hazardous to the Aquatic Environment (Chronic)Category 3H412: Harmful to aquatic life with long lasting effects.None

Expert Insight: The tert-butyl group may influence the compound's lipophilicity and absorption characteristics, while the pyrazolopyrimidine core is known to interact with biological systems. The primary concerns are acute toxicity upon skin contact, severe eye damage, and potential long-term organ damage with repeated exposure. These hazards necessitate stringent adherence to personal protective equipment (PPE) protocols.

Section 2: Handling Protocols

Safe handling is predicated on a containment strategy that minimizes all potential routes of exposure: inhalation, ingestion, and dermal contact.

Engineering Controls and Personal Protective Equipment (PPE)

Causality: The high potency and toxicity profile of many kinase inhibitors demand a multi-layered safety approach. Engineering controls provide the first line of defense, while PPE offers essential personal protection.

  • Ventilation: All manipulations of the solid compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]

  • Eye and Face Protection: Wear chemical safety goggles that conform to EU standard EN 166 or NIOSH-approved equivalents.[6] Due to the risk of serious eye damage (H318), a face shield should be worn in addition to goggles when handling larger quantities or if there is a risk of splashing.

  • Hand Protection: Wear nitrile or other chemically resistant gloves at all times.[4][6] It is crucial to check for glove integrity before use and to change gloves immediately if they become contaminated. For prolonged handling, consider double-gloving.

  • Skin and Body Protection: A lab coat is mandatory. For procedures with a higher risk of spillage, a chemically resistant apron or suit is recommended.[6][7] Ensure clothing is changed immediately if it becomes contaminated.

Safe Handling Workflow

Protocol Objective: To outline a self-validating workflow that minimizes exposure risk during routine experimental procedures.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area 1. Designate Work Area in Fume Hood gather_ppe 2. Don PPE (Gloves, Goggles, Lab Coat) prep_area->gather_ppe gather_mats 3. Assemble Materials (Compound, Solvents, Glassware) gather_ppe->gather_mats weigh 4. Weigh Compound (Use anti-static weigh boat) gather_mats->weigh Proceed to handling dissolve 5. Dissolution (Add solvent slowly to solid) weigh->dissolve decontaminate 6. Decontaminate (Wipe surfaces, glassware) dissolve->decontaminate Experiment complete dispose 7. Waste Disposal (Segregate halogenated/non-halogenated) decontaminate->dispose remove_ppe 8. Doff PPE (Gloves last) dispose->remove_ppe wash 9. Wash Hands Thoroughly remove_ppe->wash

Caption: Experimental workflow for handling 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine.

Procedural Notes:

  • Static Discharge: The fine, solid nature of many research compounds means they can be prone to creating dust and can be sensitive to static electricity. Use anti-static weigh paper or boats.

  • Aliquotting: Prepare stock solutions and aliquot them for individual experiments to avoid repeatedly handling the solid material.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4]

Section 3: Storage Protocols

The chemical stability of pyrazole derivatives is generally good under standard conditions, but improper storage can lead to degradation, affecting experimental reproducibility and potentially creating new, unknown hazards.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Store refrigerated (2-8 °C).[5]Reduces the rate of potential degradation pathways.
Atmosphere Store under an inert gas (Argon or Nitrogen).[4]Protects against slow oxidation or reaction with atmospheric moisture.
Container Keep in a tightly sealed, opaque container.[4][5][7]Prevents exposure to air, moisture, and light, which can catalyze degradation.
Location Store in a dry, well-ventilated, designated area for hazardous chemicals.[5][7]Ensures containment and prevents accidental contact or release.

Incompatible Materials: Avoid storage with strong oxidizing agents, strong acids, and strong bases. While specific reactivity data is unavailable, these conditions are generally harsh for complex organic molecules and could initiate vigorous or explosive reactions.

G cluster_storage Storage Protocol start Compound Received check_seal Is container seal intact? start->check_seal log_inventory Log in Inventory System check_seal->log_inventory Yes quarantine Quarantine & Inspect for Contamination check_seal->quarantine No check_inert Is inert atmosphere required for long-term storage? log_inventory->check_inert place_storage Place in designated 2-8°C storage area end_storage Properly Stored place_storage->end_storage check_inert->place_storage No apply_inert Apply Inert Gas (Ar or N2) & Reseal check_inert->apply_inert Yes apply_inert->place_storage

Caption: Decision workflow for the proper storage of incoming research compounds.

Section 4: Emergency and Spill Management

First Aid Measures

Immediate and correct first aid is critical. Always show the Safety Data Sheet (or this document) to attending medical personnel.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water and soap for at least 15 minutes.[5] Seek immediate medical attention, as the compound is toxic upon dermal contact.

  • In Case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist immediately.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Spill Containment and Cleanup

Objective: To safely contain and decontaminate a spill without creating dust or increasing exposure.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, use an absorbent material (e.g., vermiculite, sand).

  • Clean: Carefully scoop the contained material into a suitable, labeled container for hazardous waste disposal. Do not create dust.[4][6]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol, isopropanol) followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste according to institutional and local regulations.[5]

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2026). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/p56607]
  • Safety data sheet - BASF. (2026). BASF. [URL: https://www.basf.com]
  • SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/product/details/H1695]
  • JP-2794 - Safety Data Sheet. (2024). Combi-Blocks, Inc. [URL: https://www.combi-blocks.com/media/downloads/sds/JP-2794.pdf]
  • SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific. [URL: https://www.fishersci.com]
  • Stypik, M., Zagozda, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9369687/]
  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. (n.d.). Preprints.org. [URL: https://www.preprints.org/manuscript/202405.1557/v1]
  • 2-bromo-4-(1H-pyrozol-1-yl)-6-(tert-butyl)pyrimidine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/130056170]
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072483/]
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). MDPI. [URL: https://www.mdpi.com/1422-8599/2024/1/10]
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2023). MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5152]
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [URL: https://globalresearchonline.net/journalcontents/v64-2/13.pdf]
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v90p0215]
  • (R)-2-((4-((5-(tert-butyl)-1-methyl-1H-pyrazol-3-yl)amino). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/86765997]
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2020). MDPI. [URL: https://www.mdpi.com/1420-3049/25/4/963]
  • 1-tert-Butyl-1H-pyrazole. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13469815]
  • tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate. Alchem Pharmtech. [URL: https://www.alchempharmtech.com/product/show-370900.html]
  • 2,4-bis(5-tert-butyl-1H-pyrazol-3-yl)pyrimidine. (2026). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/156661676]
  • 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide. EvitaChem. [URL: https://www.evitachem.com/product/3-1-tert-butyl-4-oxo-1h-pyrazolo-3-4-d-pyrimidin-5-4h-yl-n-pyridin-2-ylmethyl-propanamide-cas-1207185-11-8.html]
  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra01351g]
  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (2018). MDPI. [URL: https://www.mdpi.com/1422-8599/2018/3/M990]
  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. (2022). eScholarship. [URL: https://escholarship.org/uc/item/48d709md]

Sources

Troubleshooting & Optimization

Improving reaction yield of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Ticket #5592: Optimization of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine Synthesis Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist

Executive Summary: The "Crowded Pyrazole" Problem

You are likely encountering low yields (<20%) or difficult purification due to two competing chemical realities inherent to the 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine scaffold:

  • Regiochemical Mismatch (Cyclization Route): The bulky tert-butyl group exerts massive steric influence. In standard condensation reactions (e.g., enaminones + hydrazines), the system thermodynamically favors the 1,3-disubstituted isomer (where the t-butyl group is far from the pyrimidine), rather than your target 1,5-isomer.[1]

  • Protodeboronation (Coupling Route): If you are attempting a Suzuki coupling using 1-(tert-butyl)-1H-pyrazol-5-ylboronic acid, the C–B bond is highly labile. The electron-rich pyrazole ring, combined with the steric strain of the adjacent t-butyl group, accelerates rapid protodeboronation, destroying your nucleophile before it enters the catalytic cycle.[1]

This guide provides the Directed Ortho-Lithiation (DoL) workflow to bypass the regioselectivity issue and a Rapid-Coupling Protocol to outcompete protodeboronation.

Module 1: Strategic Route Selection

Before optimizing conditions, verify you are on the correct synthetic path.[1]

RouteSelection Start Start: Define Precursors RouteA Route A: Cyclization (Enaminone + t-Bu-Hydrazine) Start->RouteA RouteB Route B: Cross-Coupling (Halopyrimidine + Pyrazole-Metal) Start->RouteB Decision1 Isomer Analysis: Target is 1,5-disubstituted (Sterically Crowded) RouteA->Decision1 StepB1 Step 1: Directed Ortho-Lithiation (n-BuLi, THF, -78°C) RouteB->StepB1 ResultA FAILURE MODE: Favors 1,3-isomer (Steric relief) Yield: <10% of target Decision1->ResultA Thermodynamics StepB2 Step 2: Electrophile Trapping (ZnCl2 or Borate) StepB1->StepB2 StepB3 Step 3: Pd-Catalyzed Coupling (Negishi or Optimized Suzuki) StepB2->StepB3

Figure 1: Decision matrix highlighting why standard cyclization fails for 1,5-isomers and why metallation is the preferred route.

Module 2: The "Gold Standard" Protocol (Directed Ortho-Lithiation)

This is the most reliable method to ensure 100% regioselectivity for the 1,5-isomer. The tert-butyl group on N1 acts as a Directing Group (DG) for lithiation at C5.

Step 1: Synthesis of the Nucleophile (In-Situ)
  • Substrate: 1-tert-butyl-1H-pyrazole (Commercially available).

  • Reagent: n-Butyllithium (n-BuLi).

  • Mechanism: The lone pair on N1 coordinates the Lithium, directing deprotonation specifically to the C5 position.[1]

Protocol:

  • Setup: Flame-dry a 3-neck flask under Argon. Add 1-tert-butylpyrazole (1.0 equiv) and anhydrous THF (0.2 M).

  • Lithiation: Cool to -78°C . Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes).[1]

    • Critical Checkpoint: Stir for 45–60 mins at -78°C. Do not let it warm up yet.

  • Transmetallation (Choose Path A or B):

PathReagentApplicationPros/Cons
A: Negishi ZnCl₂ (1.2 eq, dry solution)Direct couplingHighest Yield. Bypasses boronic instability.[2]
B: Suzuki B(OiPr)₃ (1.5 eq)Isolation of BoronateStable Intermediate. Isolate as Pinacol ester.[1][2]
Step 2: The Coupling Reaction

Recommendation: Use Negishi Coupling (Path A) to avoid the protodeboronation issues entirely.[1]

Negishi Protocol (One-Pot):

  • After lithiation (above), add ZnCl₂ solution (1.2 equiv) at -78°C.

  • Warm to RT and stir for 30 mins (Formation of 1-tert-butyl-1H-pyrazol-5-ylzinc chloride).

  • Add 2-chloropyrimidine (0.9 equiv) and Catalyst.

  • Catalyst System: Pd(PPh₃)₄ (5 mol%) or XPhos Pd G3 (2 mol%).[1]

  • Conditions: Reflux (THF) for 4–12 hours.

Module 3: Troubleshooting the Suzuki Route

If you must use the Suzuki route (e.g., you have the boronic ester in stock), you must mitigate Protodeboronation .[1]

The Mechanism of Failure: The C5-position of the pyrazole is electron-rich. In the presence of water/base, the C–B bond hydrolyzes, and a proton replaces the boron before the Palladium can find it.[1]

Optimization Matrix:

VariableStandard Condition (FAIL)Optimized Condition (PASS) Why?
Boron Species Boronic Acid (–B(OH)₂)Pinacol Ester (BPin) or MIDABPin is more sterically shielded and lipophilic, slowing hydrolysis.[1][2]
Base Na₂CO₃ (aq)K₃PO₄ (anhydrous) or CsF Anhydrous bases prevent the formation of the "ate" complex with water.[1][2]
Catalyst Pd(PPh₃)₄XPhos Pd G3 or SPhos Pd G3 Bulky, electron-rich ligands accelerate Oxidative Addition and Reductive Elimination, outcompeting side reactions.[1][2]
Solvent DMF/Water1,4-Dioxane (dry) Minimizes proton sources.[1]

Recommended Suzuki Protocol:

  • Reagents: 2-Chloropyrimidine (1.0 eq), Pyrazole-5-BPin (1.2 eq), K₃PO₄ (3.0 eq).

  • Catalyst: XPhos Pd G3 (2–5 mol%).[1]

  • Solvent: Anhydrous 1,4-Dioxane (degassed).

  • Temp: 90–100°C.

  • Note: If conversion stalls, add a second portion of catalyst.[1]

Module 4: Process Visualization

Mechanism cluster_0 Protodeboronation Trap (Suzuki) cluster_1 Successful Pathway (Negishi/Protected Suzuki) BoronicAcid 5-Pyrazolyl-B(OH)2 Hydrolysis Hydrolysis (H2O/Base) BoronicAcid->Hydrolysis Fast Decomp Decomposed Pyrazole (No Boron) Hydrolysis->Decomp Fast Precursor 1-t-Bu-Pyrazole Lithiation Li-Species (C5) Precursor->Lithiation n-BuLi Zincate Zn-Species (Stable) Lithiation->Zincate ZnCl2 Product Target Pyrimidine Zincate->Product Pd-Cat / 2-Cl-Pyr

Figure 2: Mechanistic comparison showing why Zinc (Negishi) or protected Boron species are required to avoid decomposition.

FAQ: Troubleshooting & Isolation

Q1: I used the enaminone cyclization method and isolated a solid, but NMR shows the wrong isomer. Can I convert it?

  • Answer: No. You likely isolated the 1,3-isomer (1-tert-butyl-3-(pyrimidin-2-yl)pyrazole). This is the thermodynamic sink. Isomerization requires breaking the aromatic ring, which is not feasible.[1] You must restart using the Directed Ortho-Lithiation route.

Q2: My Suzuki coupling turns black immediately and yields <10%.

  • Answer: "Palladium Black" formation indicates the catalyst is decomposing (aggregating) faster than it can react.[1] This happens when the oxidative addition to 2-chloropyrimidine is too slow.

  • Fix: Switch to a Pre-catalyst (like XPhos Pd G3) rather than generating Pd(0) in situ. The precatalyst ensures the ligand is properly bound to the metal.

Q3: Can I use 2-bromopyrimidine instead of 2-chloropyrimidine?

  • Answer: Yes, 2-bromopyrimidine is more reactive (faster oxidative addition) and will likely improve yields in the Suzuki coupling.[1] However, it is often more expensive and less stable.[1] If using 2-Cl, the XPhos ligand is mandatory.

References

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. "Regioselective synthesis of 5-amino- and 5-hydroxypyrazoles." Journal of Organic Chemistry, 2008.[1][3]

    • Context: Explains the steric drive toward 1,3-isomers when using bulky hydrazines.
    • [1]

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids."[1] Journal of the American Chemical Society, 2016.[1]

    • Context: Defines the instability of 2-heteroaryl and 5-pyrazolyl boronic acids.
    • [1]

  • Suzuki Coupling of Hindered Substrates

    • Billingsley, K., & Buchwald, S. L.[1] "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007.[1][4]

    • Context: Establishes XPhos/SPhos as the standard for hindered bi-heteroaryl synthesis.
    • [1]

  • Negishi Coupling for Pyrazoles

    • Knochel, P., et al. "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents."[1] Handbook of Functionalized Organometallics, 2008.[1]

    • Context: Validates the Lithiation -> Transmetall

Sources

Purification strategies for 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine by column chromatography

[1]

Executive Summary & Molecule Analysis

Welcome to the Technical Support Center. This guide addresses the purification of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine , a critical intermediate often found in the synthesis of JAK and Aurora kinase inhibitors (e.g., ZM-447439 analogs).[1]

Chemo-Physical Profile for Purification:

  • Core Structure: A basic pyrimidine ring linked to a pyrazole.[1]

  • Key Feature: The tert-butyl group at the N1 position of the pyrazole.[1][2][3]

  • Chromatographic Behavior:

    • Basicity: The pyrimidine nitrogens (pKa ~1.[1][4]3) and pyrazole nitrogens can interact with acidic silanols on silica gel, leading to severe peak tailing.[1]

    • Sterics: The tert-butyl group at position 1 forces the pyrimidine ring (at position 5) out of plane, creating a "twisted" conformation compared to the planar 1,3-isomer. This steric difference is the key lever for separating regioisomers.[1]

    • Lipophilicity: Moderate.[1] The tert-butyl group aids solubility in organic solvents (DCM, EtOAc), but the heterocycles require polar elution strength.

Troubleshooting Guide (Q&A)

Issue 1: Separation of Regioisomers (1,5-yl vs. 1,3-yl)

User Question: "I synthesized the compound via condensation, but I see two close spots on TLC. My column failed to separate the 1-tert-butyl-pyrazol-5-yl product from the 1,3-isomer. How do I resolve them?"

Technical Diagnosis: Regioisomers are the most common impurity in pyrazole synthesis.[1] The 1,5-isomer (Target) is sterically crowded and twisted.[1] The 1,3-isomer is planar.[1]

  • On Silica (Normal Phase): The twisted 1,5-isomer usually exposes its polar nitrogens less effectively to the silica surface than the planar 1,3-isomer. Therefore, the 1,5-isomer typically elutes first (Higher Rf) .

Strategic Solution:

  • Change Selectivity: If Hexane/EtOAc fails, switch to Toluene/Acetone or DCM/MeOH .[1] The pi-pi interactions of Toluene often discriminate better between planar and twisted systems.[1]

  • Shallow Gradient: Use a "focusing gradient."[1] If the product elutes at 30% EtOAc, run a gradient from 20% to 35% over 10 column volumes (CV) rather than a standard 0-100% run.

  • Stationary Phase: If silica fails, use C18 (Reverse Phase) .[1] The planar 1,3-isomer interacts more strongly with the hydrophobic C18 chains, often increasing the separation factor (

    
    ).
    
Issue 2: Peak Tailing & Broadening

User Question: "My product streaks down the column. I lose yield in mixed fractions, and the peak shape is terrible."

Technical Diagnosis: This is "Silanol Activity."[1] The acidic protons on the silica surface (

11

Strategic Solution: You must neutralize the silica surface.[1]

  • Protocol A (The Modifier): Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (both Solvent A and B).[1]

    • Mechanism:[3][5][6] TEA is a stronger base; it saturates the acidic silanol sites, allowing your pyrimidine to pass through without dragging.[1]

  • Protocol B (Amine Silica): Use an Amine-functionalized silica cartridge (KP-NH) .[1] This stationary phase is pre-buffered and prevents tailing without needing mobile phase additives.[1]

Issue 3: Solubility & Loading

User Question: "The compound is soluble in DCM but crashes out when I add Hexane. How do I load this onto the column?"

Technical Diagnosis: Liquid loading with a strong solvent (DCM) onto a Hexane-equilibrated column causes "band broadening" or precipitation at the column head, ruining resolution.[1]

Strategic Solution: Solid (Dry) Load is mandatory.

  • Dissolve crude in minimal DCM/MeOH.[1]

  • Add Celite 545 or Silica Gel (ratio 1:3 crude:sorbent).[1]

  • Rotovap to dryness (free-flowing powder).

  • Load the powder into a solid load cartridge (or pre-column).[1]

  • Benefit: This eliminates solvent mismatch effects and sharpens the bands.[1]

Method Development Workflow

The following diagram illustrates the decision logic for optimizing the purification of this specific heterocycle.

MethodDevStartCrude Mixture Analysis(TLC / UPLC)IsomersAre RegioisomersPresent?Start->IsomersTailingIs Peak TailingObserved?Isomers->TailingNoSolventSelectSelect Solvent System:Toluene/Acetone (Preferred for Isomers)or Hex/EtOAcIsomers->SolventSelectYes (Close Rf)ModifierAdd 1% TEA orSwitch to NH2-SilicaTailing->ModifierYes (Streaking)StandardStandard FlashHex/EtOAc (0-100%)Tailing->StandardNoSolventSelect->TailingGradientRun Shallow Gradient(e.g. 0.5% slope per CV)Modifier->GradientFinalPure 2-(1-t-butyl-pyrazol-5-yl)pyrimidineGradient->FinalStandard->Final

Caption: Decision tree for selecting mobile phase modifiers and gradients based on crude mixture composition.

Recommended Experimental Protocols

Protocol A: High-Performance Flash Chromatography (Normal Phase)

Best for: Routine purification of <5g crude material.

ParameterSetting/ValueNotes
Stationary Phase Spherical Silica, 20-40 µmSmaller particle size improves isomer resolution.[1]
Mobile Phase A Hexane (or Heptane) + 1% Et₃N Triethylamine (Et₃N) prevents tailing.[1]
Mobile Phase B Ethyl Acetate + 1% Et₃N Maintain modifier concentration in B to avoid baseline drift.
Loading Dry Load (Celite)Ratio 1:3 (Sample:Celite).[1]
Gradient 0% B (2 CV) → 0-40% B (over 15 CV)Hold at 0% B ensures the dry load is wetted properly.[1]
Detection UV 254 nm + 280 nmPyrimidine absorbs strongly at 254 nm.[1][7]
Protocol B: Reverse Phase "Polishing" (C18)

Best for: Removing trace Pd catalysts or separating stubborn 1,3-isomers.

ParameterSetting/ValueNotes
Stationary Phase C18 (ODS)Hydrophobic interaction separates based on planarity.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH protonates the pyrimidine (improving solubility in water).[1]
Mobile Phase B Acetonitrile (MeCN)
Gradient 5% B to 95% BThe tert-butyl group makes the molecule retain well on C18.[1]
Workup Lyophilization or ExtractionRequires removing water post-purification.[1]

Isomer Separation Pathway

The separation of the 1,5-isomer (twisted) from the 1,3-isomer (planar) is the most critical step.

IsomerSepMixCrude Mixture(1,5- & 1,3-isomers)SilicaSilica InteractionMix->SilicaIso151,5-Isomer (Target)Twisted ConformationSteric Shielding of NSilica->Iso15Weak Interaction(Elutes First)Iso131,3-Isomer (Impurity)Planar ConformationStrong Silanol H-BondingSilica->Iso13Strong Interaction(Elutes Second)ElutionElution OrderIso15->ElutionFast (High Rf)Iso13->ElutionSlow (Low Rf)

Caption: Mechanistic basis for separation. The target 1,5-isomer usually elutes earlier due to steric shielding of the nitrogen lone pairs by the tert-butyl group.

References

  • BenchChem Technical Support. (2025).[1][8] Purification of Polar Pyrimidine Derivatives: Troubleshooting Tailing and Silanol Interactions. Retrieved from

  • Organic Syntheses. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.[1][2][3] (Demonstrates the lability and steric properties of N-tert-butyl pyrazoles). Organic Syntheses, 91, 150-159.[1] Retrieved from

  • Journal of Medicinal Chemistry. (2003). Synthesis of ZM-447439 and related Aurora Kinase Inhibitors.[1] (Primary source for pyrazole-pyrimidine coupling and purification).[1] Retrieved from

  • Teledyne ISCO. (2022).[1] Flash Chromatography Guide: Purifying Basic Heterocycles using Amine-Functionalized Silica. Retrieved from

  • Fustero, S., et al. (2008).[1] Regioselective Synthesis of Pyrazoles: Challenges in 1,3- vs 1,5-Isomer Separation. Chemical Reviews.[1] Retrieved from

Troubleshooting cyclization failures in 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine formation

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific synthetic challenges associated with constructing the 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine scaffold. This is a bi-heteroaryl system where the steric bulk of the tert-butyl group at the pyrazole


 position creates a significant "ortho-effect" barrier to reactions at the adjacent 

position.

Topic: Troubleshooting Cyclization & Formation Failures Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 14, 2026

Executive Diagnostic: The "Steric Wall" Hypothesis

Before modifying reaction conditions, you must diagnose the root cause of the failure. The synthesis of 1-tert-butyl-5-substituted pyrazoles is notoriously prone to regio-isomer contamination .

The Core Problem: The tert-butyl group is massive. Thermodynamically, the pyrazole ring prefers to form with the bulky group at


 and the substituent at 

(the "1,3-isomer") to minimize steric clash. However, your target requires the substituent at

(the "1,5-isomer").
  • Scenario A: You successfully made the 1,5-precursor, but the tert-butyl group is physically blocking the nucleophilic attack required to form the pyrimidine ring.

  • Scenario B: You think you have the 1,5-precursor, but you actually isolated the 1,3-isomer (which is unreactive or yields the wrong product).

Diagnostic Flowchart

TroubleshootingFlow Start Cyclization Failure CheckRegio Step 1: Verify Regiochemistry (NOE NMR) Start->CheckRegio Is15 Confirmed 1,5-Isomer? CheckRegio->Is15 StericIssue Step 2: Address Steric Hindrance (Solvent/Temp/Reagent) Is15->StericIssue Yes (NOE between t-Bu/C5-sub) WrongIsomer CRITICAL ERROR: You have the 1,3-Isomer. Restart Synthesis. Is15->WrongIsomer No (NOE between t-Bu/H4) AmidineCheck Step 3: Check Amidine Formation (Is the nitrile unreactive?) StericIssue->AmidineCheck caption Figure 1: Diagnostic logic for pyrazole-pyrimidine synthesis failures.

Phase 1: The Regiochemistry Trap (Pre-Cyclization)

User Question: "I followed the protocol for hydrazine condensation, but my yield is low, and the product won't cyclize to the pyrimidine. Why?"

Technical Insight: The condensation of tert-butylhydrazine with a 1,3-dicarbonyl (or equivalent) is not regioselective. It typically yields a mixture favoring the 1,3-isomer (sterically relieved) over your desired 1,5-isomer (sterically crowded). If you carry the wrong isomer forward, the pyrimidine cyclization will either fail or produce a regio-isomer that is biologically inactive.

The Validation Protocol (Self-Validating System)

You must perform a 1D NOE (Nuclear Overhauser Effect) NMR experiment before attempting cyclization.

ObservationConclusionAction
NOE Signal: Interaction between t-Bu protons and Pyrazole

.
1,5-Isomer (Correct) Proceed to Phase 2. The t-Bu is close to the ring proton, meaning the C5 substituent is on the other side.
NOE Signal: Interaction between t-Bu protons and the C5-substituent (e.g., Amidine/Nitrile).1,3-Isomer (Incorrect) STOP. You have synthesized the thermodynamic product. You must redesign the pyrazole forming step (see below).

Corrective Synthesis for 1,5-Isomer: If you cannot isolate the 1,5-isomer via direct condensation, switch to a regio-controlled route :

  • Route: React tert-butylhydrazine with an

    
    -alkynic ketone/aldehyde.
    
  • Condition: Use a polar protic solvent (EtOH) with specific acid catalysis to favor the 1,5-attack, or use a pre-formed enaminone.

Phase 2: The Amidine Bottleneck

User Question: "I have the 1-tert-butyl-1H-pyrazole-5-carbonitrile. I'm trying to convert it to the amidine using NaOMe/NH4Cl (Pinner reaction), but it's not reacting."

Technical Insight: The Pinner reaction proceeds via an imidate intermediate. The bulky tert-butyl group at


 shields the nitrile carbon at 

, preventing the initial attack of the alkoxide. Standard conditions will fail.
Troubleshooting Protocol: "Force" Conditions

Switch to Lewis Acid-mediated amidation. The use of Trimethylaluminum (AlMe3) or similar organometallics creates a "Weinreb amide-like" transition state that overcomes steric repulsion.

Recommended Protocol (Garigipati Amidation):

  • Reagent:

    
     (Trimethylaluminum) + 
    
    
    
    .
  • Mechanism: Forms an amino-aluminum species (

    
    ) which is a more potent, less bulky nucleophile than the Pinner intermediate.
    
  • Procedure:

    • Suspend

      
       (5 eq) in Toluene.
      
    • Add

      
       (5 eq, 2M in toluene) at 0°C. Stir until gas evolution ceases (formation of reagent).
      
    • Add your nitrile.

    • CRITICAL: Heat to 100°C-110°C in a sealed tube. The steric wall requires thermal energy to breach.

Phase 3: The Pyrimidine Cyclization[1]

User Question: "I have the amidine. I reacted it with 3-(dimethylamino)acrolein (vinamidinium salt) to close the ring, but I mostly get starting material back."

Technical Insight: To form the pyrimidine, the amidine nitrogen must attack the electrophile, followed by a rotation and a second attack. The tert-butyl group restricts the rotation of the C5-amidine bond, trapping the intermediate in a non-productive conformation.

Optimization Matrix
VariableStandard Condition (Fail)Optimized Condition (Pass)Rationale
Electrophile Dimethylaminoacrolein (DMA)Vinamidinium Hexafluorophosphate salt The salt is more electrophilic and reactive than the neutral enaminone, compensating for the steric hindrance.
Base

or

NaH or t-BuOK A stronger base ensures complete deprotonation of the amidine, increasing nucleophilicity.
Solvent Ethanol/MethanolDMF or DMAc Polar aprotic solvents stabilize the charged transition state and allow higher reaction temperatures.
Temperature Reflux (78°C)120°C - 140°C High thermal energy is required to overcome the rotational barrier caused by the t-butyl group.
Visualizing the Steric Clash

StericPathway cluster_steric Steric Zone (N1-tBu vs C5) Amidine Amidine Precursor (Sterically Crowded) Transition Transition State (Restricted Rotation) Amidine->Transition + Vinamidinium Salt High Temp (120°C) Product Pyrimidine Product (Planar) Transition->Product - Me2NH - H+ caption Figure 2: The tert-butyl group creates a rotational barrier (Red Zone) requiring high-energy conditions.

Alternative Strategy: The "Reverse" Approach

If the cyclization of the pyrimidine onto the pyrazole remains impossible due to the tert-butyl group, reverse the synthetic logic.

Strategy: Build the Pyrazole onto the Pyrimidine.

  • Start: 2-Hydrazinopyrimidine.

  • React: Condense with a tert-butyl-containing 1,3-dicarbonyl equivalent (e.g., 4,4-dimethyl-3-oxopentanal).

  • Risk: This again faces regioselectivity issues (forming the 1-t-butyl vs 3-t-butyl isomer). However, separating these isomers might be easier than forcing the amidine cyclization.

References

  • Fustero, S., et al. (2008). "Regioselective Synthesis of 5-Trifluoromethylpyrazoles." Journal of Organic Chemistry. Link

    • Relevance: foundational work on controlling 1,3 vs 1,5 regiochemistry in pyrazoles.
  • Garigipati, R. S. (1982). "An efficient conversion of nitriles to amidines." Tetrahedron Letters. Link

    • Relevance: The standard protocol for converting sterically hindered nitriles to amidines using aluminum reagents.
  • Wan, Z., et al. (2011). "Synthesis of 1,5-disubstituted pyrazoles." Tetrahedron. Link

    • Relevance: Discusses the steric impact of N1 substituents on adjacent ring form
  • Bagley, M. C., et al. (2001). "A new one-step synthesis of pyridines and pyrimidines." Journal of the Chemical Society, Perkin Transactions 1. Link

    • Relevance: Details the mechanism of vinamidinium salt condens

Technical Support Center: Purification & QC of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-TB-5YL-PURIFICATION Status: Active Assigned Specialist: Senior Application Scientist Topic: Removal of Regioisomer Impurities (1,3-isomer vs. 1,5-isomer)

Executive Summary: The "Steric Trap"

You are likely encountering difficulty because the formation of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine (the 1,5-isomer ) is sterically disfavored compared to its regioisomer, 2-(1-tert-butyl-1H-pyrazol-3-yl)pyrimidine (the 1,3-isomer ).

  • The Target (1,5-isomer): The bulky tert-butyl group at N1 is adjacent to the pyrimidine ring at C5. This steric clash forces the two aromatic rings to twist out of coplanarity.

  • The Impurity (1,3-isomer): The tert-butyl group is far removed from the pyrimidine ring. This allows the molecule to adopt a planar conformation, making it thermodynamically more stable and often more crystalline.

This guide provides the protocols to identify, separate, and prevent this impurity.

Module 1: Diagnostic & Identification

User Question: "My LC-MS shows a single peak, but my biological data is inconsistent. How do I confirm I have the correct isomer?"

Technical Response: Standard LC-MS often fails to resolve these regioisomers because they have identical masses and similar polarities. You must use NMR for definitive structural assignment.

Protocol: The NOESY Confirmation

The most reliable method to distinguish the isomers is 2D NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • Prepare Sample: Dissolve 5-10 mg of the compound in DMSO-d6 or CDCl₃.

  • Acquire NOESY: Run a standard 2D NOESY experiment.

  • Analyze Cross-peaks:

    • Target (1,5-isomer): You will see a strong NOE correlation between the tert-butyl protons (~1.5 ppm) and the protons on the pyrimidine ring. This confirms they are spatially close (proximal).

    • Impurity (1,3-isomer): You will see NO NOE correlation between the tert-butyl group and the pyrimidine protons. Instead, you may see an NOE between the tert-butyl and the pyrazole C5-H proton.

Visual Logic: Isomer Identification Workflow

Isomer_ID Start Purified Material (Single LCMS Peak) NOESY Run 2D NOESY NMR Start->NOESY Decision Check t-Butyl (1.5 ppm) vs. Pyrimidine Aromatic Protons NOESY->Decision Result_15 STRONG Cross-Peak Observed (Proximal) Decision->Result_15 Correlation Found Result_13 NO Cross-Peak Observed (Distal) Decision->Result_13 No Correlation Conclusion_Valid CONFIRMED: 1,5-Isomer (Target Molecule) Result_15->Conclusion_Valid Conclusion_Impurity IDENTIFIED: 1,3-Isomer (Thermodynamic Impurity) Result_13->Conclusion_Impurity

Figure 1: Decision tree for distinguishing pyrazole regioisomers using NOE NMR spectroscopy.

Module 2: Purification Protocols

User Question: "Flash chromatography isn't separating the two isomers. They co-elute. What are my options?"

Technical Response: Because the 1,5-isomer is twisted (non-planar) and the 1,3-isomer is planar, they have distinct solubility profiles. We leverage this for separation.

Method A: Selective Crystallization (Recommended)

This method relies on the "Planarity Principle." The planar 1,3-isomer packs better into a crystal lattice and is generally less soluble than the twisted 1,5-isomer.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture in a minimum amount of hot Ethyl Acetate .

  • Precipitation: Slowly add Hexanes (or Heptane) while stirring until the solution becomes slightly cloudy.

  • Aging: Allow the mixture to cool to room temperature, then stand at 4°C for 12 hours.

  • Filtration:

    • The Solid (Filter Cake): This is likely the 1,3-impurity (enriched).

    • The Filtrate (Mother Liquor): This contains your 1,5-target .

  • Recovery: Concentrate the filtrate. If purity is <95%, repeat the process or switch to Method B.

Method B: Modified Flash Chromatography

If crystallization fails, you must alter the stationary phase interaction. Standard silica interacts via hydrogen bonding. The twisted nature of the 1,5-isomer shields the N2 nitrogen differently than the 1,3-isomer.

  • Stationary Phase: Use High-Surface Area Silica (e.g., Biotage SNAP Ultra or equivalent, >700 m²/g) or C18 (Reverse Phase) .

  • Mobile Phase Modifier: Add 1% Triethylamine to the mobile phase. This sharpens the peaks of these basic nitrogen heterocycles, preventing tailing that causes co-elution.

  • Gradient:

    • Normal Phase: 0-40% EtOAc in Hexanes (very shallow gradient).

    • Reverse Phase: 10-90% Acetonitrile in Water (with 0.1% Formic Acid). The 1,5-isomer typically elutes earlier in Reverse Phase due to higher polarity/solubility.

Module 3: Synthetic Avoidance (Root Cause Analysis)

User Question: "I am losing too much material during purification. How do I synthesize the 1,5-isomer exclusively?"

Technical Response: The reaction of tert-butyl hydrazine with a standard 1,3-dicarbonyl naturally favors the 1,3-isomer due to steric relief. To force the 1,5-formation, you must control the kinetics or use specific solvent effects.

The Solvent Switch: Fluorinated Alcohols

Recent literature suggests that using fluorinated solvents can reverse regioselectivity by hydrogen-bond stabilization of the specific hydrazone intermediate.

Optimized Synthesis Protocol:

  • Solvent: Use Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) instead of Ethanol/Methanol.

  • Mechanism: These solvents are strong hydrogen bond donors. They coordinate to the carbonyl oxygen of the enone/diketone, increasing electrophilicity and potentially directing the initial attack of the hydrazine to the less hindered carbon, which eventually leads to the 1,5-cyclization product.

  • Temperature: Run the reaction at Room Temperature initially. High heat favors the thermodynamic (1,3) product.

ParameterStandard ConditionOptimized Condition (Regiocontrol)
Solvent Ethanol (EtOH)HFIP or TFE
Temperature Reflux (80°C)20°C - 40°C
Major Product 1,3-isomer (Impurity)1,5-isomer (Target)
Steric Outcome Relief (Planar)Crowded (Twisted)
Visual Logic: Synthetic Pathway & Purification[1]

Synthesis_Workflow Reagents 1,3-Enone + t-Butyl Hydrazine Standard_Path Path A: Ethanol/Reflux (Thermodynamic Control) Reagents->Standard_Path Optimized_Path Path B: HFIP/25°C (Kinetic/H-Bond Control) Reagents->Optimized_Path Mix_A Mixture: Major 1,3 (Impurity) Minor 1,5 (Target) Standard_Path->Mix_A Mix_B Mixture: Major 1,5 (Target) Minor 1,3 (Impurity) Optimized_Path->Mix_B Cryst Crystallization (Hexane/EtOAc) Mix_A->Cryst Difficult Separation Mix_B->Cryst Polishing Step Final Pure 1,5-Isomer (Filtrate) Cryst->Final Supernatant Trash Solid Precipitate (1,3-Isomer) Cryst->Trash Filter Cake

Figure 2: Comparison of synthetic routes and the role of crystallization in isolating the desired 1,5-isomer.

References

  • Regioselective Synthesis of Pyrazoles: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles from 1,3-Diketones and Hydrazines using Fluorinated Alcohols." Journal of Organic Chemistry. (Demonstrates the use of HFIP/TFE to alter regioselectivity).

  • Chromatographic Separation: "Improving Flash Purification of Chemically Related Pyrazines/Pyrazoles." Biotage Application Note. (Details the use of high-surface-area silica for separating isomers with similar Rf values).

  • NMR Characterization: Novikova, D. S., et al. "Analysis of NOESY spectra to obtain accurate information on the structure... of pyrazolo[1,5-a]pyrimidine derivatives." St. Petersburg State University Research.[1] (Explains the use of NOE for distinguishing proximal vs. distal isomers).

  • Crystallization Logic: Fun, H. K., et al. "Crystal structure of ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate."[2] PMC / NIH. (Provides crystallographic evidence of the twisting in 1,5-substituted tert-butyl pyrazoles vs planar 1,3-isomers).

Sources

Technical Support Center: Recrystallization of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for selecting the optimal recrystallization solvent and troubleshooting common issues encountered during the purification of this and structurally related molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Where do I begin with solvent selection for a novel compound like 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine?

A1: The starting point for any recrystallization is a structural analysis of the target molecule to predict its polarity. This informs your initial choice of solvents to screen.

  • Structural Analysis of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine:

    • Non-Polar Character: The tert-butyl group is a bulky, aliphatic moiety that imparts significant non-polar (lipophilic) character.

    • Polar Character: The molecule contains two nitrogen-rich aromatic rings: a pyrazole and a pyrimidine. The nitrogen atoms are electronegative and can act as hydrogen bond acceptors, contributing significant polarity.

  • Initial Hypothesis: The molecule possesses a mixed polarity. It is unlikely to be soluble in highly polar solvents like water or highly non-polar solvents like hexanes at room temperature. Solvents of intermediate polarity, such as alcohols or esters, are a more logical starting point. The principle of "like dissolves like" is the foundational guide here.[1][2]

Q2: What are the characteristics of an ideal recrystallization solvent for this compound?

A2: A successful recrystallization hinges on identifying a solvent (or solvent system) with a specific temperature-dependent solubility profile for your compound.[3] The four critical characteristics are:

  • High Solubility at High Temperature: The solvent must completely dissolve your crude compound at or near the solvent's boiling point.[1][4]

  • Low Solubility at Low Temperature: The compound should be sparingly soluble or insoluble in the same solvent at room temperature or below (e.g., in an ice bath).[3][4] This differential solubility is what allows for crystal formation and high recovery upon cooling.[1]

  • Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of your pure compound to prevent it from "oiling out" (separating as a liquid instead of a solid).[1][5] While the exact melting point of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine is not readily published, structurally similar compounds like N-(1-tert-Butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine have melting points in the 198-201°C range, suggesting a relatively high melting point.[6]

  • Inertness and Volatility: The solvent must not react with your compound and should be volatile enough to be easily removed from the final crystals during drying.[4]

Q3: How do I experimentally screen for a suitable single solvent?

A3: A systematic, small-scale screening process is the most efficient method to identify a suitable solvent. This minimizes the loss of your valuable compound.

Protocol 1: Single Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine into several small test tubes.

  • Solvent Selection: Prepare a range of solvents covering the polarity spectrum. A recommended starting set is provided in the table below.

  • Room Temperature Test: To each test tube, add the selected solvent dropwise (e.g., 0.5 mL at a time) and vortex or shake. Observe the solubility.

    • If the compound dissolves completely at room temperature, the solvent is unsuitable as a single recrystallization solvent because recovery will be poor.[1]

    • If the compound is completely insoluble, proceed to the next step.

  • Hot Solvent Test: Gently heat the test tube in a water or sand bath. Add more solvent in small portions until the compound fully dissolves.

    • If the compound remains insoluble even at the boiling point, the solvent is unsuitable .[4]

    • If the compound dissolves completely, proceed to the next step.

  • Cooling Test: Remove the test tube from the heat source and allow it to cool slowly to room temperature. If no crystals form, place it in an ice-water bath.

    • If abundant, well-formed crystals appear, you have identified a promising candidate solvent .

    • If only a few crystals or no crystals form, there may have been too much solvent added, or this solvent is not ideal.

Data Presentation: Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Water100HighUnlikely to work alone due to the tert-butyl group. Good as an anti-solvent.
Ethanol78High-IntermediateA very common and effective recrystallization solvent for moderately polar compounds.[7]
Methanol65High-IntermediateSimilar to ethanol but more volatile.
Isopropanol82IntermediateGood alternative to ethanol, slightly less polar.
Acetone56IntermediateOften too powerful a solvent, but can be useful. Its low boiling point can be a drawback.[1]
Ethyl Acetate77IntermediateExcellent choice for compounds with mixed polarity. Often used in solvent pairs.
Toluene111LowGood for less polar compounds. High boiling point requires caution.
Hexanes/Heptane~69 / ~98Low (Non-polar)Unlikely to work alone. Excellent as an anti-solvent.

Troubleshooting Guide

Q4: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

A4: "Oiling out" occurs when the solute separates from the solution as a supercooled liquid or oil, rather than a crystalline solid.[5] This is problematic because oils tend to trap impurities.

  • Common Causes & Solutions:

    • High Saturation/Rapid Cooling: The solution is too concentrated, or it was cooled too quickly, causing the compound to precipitate out of solution above its melting point.

      • Solution: Reheat the flask to redissolve the oil. Add a small amount (1-5% total volume) of additional hot solvent to reduce the saturation and allow the solution to cool much more slowly.[8] Insulating the flask can promote gradual cooling.

    • Solvent Boiling Point > Compound Melting Point: If the solvent's boiling point is higher than the compound's melting point, the compound will dissolve as a melt rather than a true solution.

      • Solution: Choose a different solvent with a lower boiling point.[1]

    • Significant Impurities: High levels of impurities can depress the melting point of your compound, leading to oiling.

      • Solution: Consider a preliminary purification step (e.g., passing through a short plug of silica gel) or try adding a small amount of activated charcoal to the hot solution to adsorb impurities before filtration.[9]

Q5: No crystals are forming after cooling, even in an ice bath. What should I do?

A5: This is a common issue, often due to either using too much solvent or the formation of a stable supersaturated solution.[5][10]

  • Common Causes & Solutions:

    • Excess Solvent: This is the most frequent cause of crystallization failure.[5] The solution is not saturated enough for crystals to form.

      • Solution: Gently heat the flask and boil off a portion of the solvent to increase the concentration.[9] Allow it to cool again.

    • Supersaturation: The solution contains more dissolved solute than it theoretically should at that temperature, but there is no nucleation site for crystal growth to begin.

      • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for nucleation.[9][11]

      • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" provides a template for further crystal growth.[11]

Q6: I can't find a good single solvent. Should I consider a mixed solvent system?

A6: Absolutely. A mixed solvent system is the ideal solution when your compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent" or "bad" solvent).[1] For 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine, this is a highly probable scenario given its mixed polarity. The key is that the two solvents must be miscible with each other.[1]

  • Promising Pairs for this Compound:

    • Ethanol-Water: Dissolve in hot ethanol, add hot water as the anti-solvent.

    • Ethyl Acetate-Hexanes: Dissolve in hot ethyl acetate, add hexanes as the anti-solvent.

    • Dichloromethane-Hexanes: Dissolve in dichloromethane at room temperature, add hexanes.

Protocol 2: Mixed-Solvent Recrystallization

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot "good" solvent required to fully dissolve it. Ensure the solution is clear.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" dropwise with swirling. Continue adding until you observe a persistent slight cloudiness (turbidity). This indicates the point of saturation.

  • Re-solubilization: Add a few more drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution at high temperature.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Isolation: Once crystallization is complete, cool further in an ice bath to maximize yield, then collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold anti-solvent to remove any remaining soluble impurities.[8]

Visualization of the Workflow

Recrystallization_Workflow cluster_start Phase 1: Analysis & Screening cluster_decision Phase 2: Evaluation cluster_final Phase 4: Purification Start Crude 2-(1-tert-butyl-1H- pyrazol-5-yl)pyrimidine Analyze Analyze Structure: Mixed Polarity Predicted Start->Analyze Screen Protocol 1: Small-Scale Solvent Screening (e.g., EtOH, EtOAc, Toluene, Hexanes) Analyze->Screen Decision Evaluate Solvent Performance Screen->Decision Result_Good SUCCESS: Good Single Solvent Found (e.g., Isopropanol) Decision->Result_Good Soluble Hot, Insoluble Cold Result_Bad1 FAIL: Discard Solvent Decision->Result_Bad1 Soluble Cold Result_Bad2 FAIL: Discard Solvent Decision->Result_Bad2 Insoluble Hot Result_Maybe ACTION: Consider Mixed Solvent System Decision->Result_Maybe Too Soluble or Poor Recovery ScaleUp_Single Perform Single-Solvent Recrystallization Result_Good->ScaleUp_Single Perform_Mixed Protocol 2: Perform Mixed-Solvent Recrystallization (e.g., EtOAc/Hexanes) Result_Maybe->Perform_Mixed Troubleshoot Troubleshoot: (Oiling Out, No Crystals) ScaleUp_Single->Troubleshoot Final Pure Crystalline Product ScaleUp_Single->Final Perform_Mixed->Troubleshoot Perform_Mixed->Final

Caption: Logical workflow for selecting a recrystallization solvent.

References

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. Retrieved from [Link]

  • Dartmouth College. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. PMC. Retrieved from [Link]

  • ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-4-(1H-pyrozol-1-yl)-6-(tert-butyl)pyrimidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC. Retrieved from [Link]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Industrial Chemicals. (n.d.). N-(1-tert-Butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine. Retrieved from [Link]

  • European Journal of Chemistry. (n.d.). Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022). A Comprehensive Review on Synthetic and Therapeutic Potential of Pyrazole and Pyrimidine Analogs. Retrieved from [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Retrieved from [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Portilla-Guti%C3%A9rrez/3028e14620f4b301a2f60481878f44d9526e0b7f]([Link]

  • PubChem. (n.d.). (R)-2-((4-((5-(tert-butyl)-1-methyl-1H-pyrazol-3-yl)amino). Retrieved from [Link]

  • Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]

  • RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]

Sources

Technical Support Center: Stability Profile of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine

[1]

Topic: Chemical Stability & Degradation Pathways under Acidic Conditions Document ID: TSC-PYR-042 Last Updated: February 13, 2026 Audience: Medicinal Chemists, Analytical Scientists, Formulation Engineers[1]

Executive Summary

The scaffold 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine exhibits a distinct stability dichotomy.[1] While the pyrimidine ring is robust against hydrolytic cleavage under standard laboratory conditions, the


-tert-butyl group on the pyrazole ring is a critical liability

Under strong acidic conditions (pH < 2) combined with thermal stress, this molecule undergoes acid-catalyzed de-alkylation (loss of the tert-butyl group), yielding the parent N-unsubstituted pyrazole.[1] This guide details the mechanism, diagnostic signatures, and mitigation strategies for this specific degradation pathway.[1]

Module 1: The Degradation Mechanism (The "Why")

The primary failure mode is the E1 Acid-Catalyzed Elimination of the tert-butyl group. Unlike



1
Mechanistic Pathway[1][2][3][4]
  • Protonation: The reaction initiates with the protonation of the pyrazole nitrogen (or equilibrium protonation of the pyrimidine).

  • Rate-Limiting Step (Cleavage): Thermal energy drives the heterolytic cleavage of the

    
     bond.
    
  • Elimination: The tert-butyl carbocation typically eliminates a proton to form isobutylene (gas), driving the reaction irreversibly to the product: 2-(1H-pyrazol-5-yl)pyrimidine .[1]

Visualization: Degradation Pathway

DegradationMechanismParentParent Molecule(N-t-Butyl)ProtonatedProtonated Intermediate[R-NH-tBu]+Parent->Protonated+ H+ (Fast, Reversible)TSTransition State(C-N Bond Weakening)Protonated->TSHeat (Δ)ProductsDegradants:1. 2-(1H-pyrazol-5-yl)pyrimidine2. Isobutylene (Gas)TS->Products- H+ (Irreversible)

Figure 1: The E1 elimination pathway of the N-tert-butyl group under acidic stress.[1]

Module 2: Troubleshooting Guide (The "How")

Use this matrix to diagnose stability issues encountered during synthesis, purification, or salt formation.

Diagnostic Matrix[1]
SymptomProbable CauseVerification Step
HPLC: New peak appears at significantly lower retention time (RRT ~0.6-0.8).[1]Loss of Lipophilicity. The tert-butyl group is highly hydrophobic. Its loss creates a much more polar molecule.Check LC-MS for mass loss of 56 Da (Isobutene).
LC-MS: Parent mass

is missing; dominant peak is

.[1]
In-Source Fragmentation or Chemical Degradation .[1]Inject sample at lower cone voltage/temperature. If peak persists, degradation is chemical (in the vial).[1]
Synthesis: Gas evolution observed during acid workup (e.g., TFA/DCM).Isobutylene release. The tert-butyl cation is eliminating as gas.Trap gas or check reaction mixture by TLC; the product will be more polar.
Salt Formation: Precipitate forms but melts/decomposes < 150°C.Salt Disproportionation. Strong acids (e.g., HCl) may have cleaved the protecting group, yielding the HCl salt of the de-alkylated product.Run 1H NMR in DMSO-d6. Look for loss of the singlet at ~1.6 ppm (9H).
Decision Tree: Is My Sample Degraded?

TroubleshootingTreeStartObservation:Unexpected HPLC/LCMS ResultCheckMassDoes the Mass Spec show[M - 56] peak?Start->CheckMassCheckRTIs the new peakmore polar (earlier RT)?CheckMass->CheckRTYesDiagnosis2DIAGNOSIS: Hydrolysis/Ring Opening(Rare, requires extreme conditions)CheckMass->Diagnosis2No (Mass is M+18 or other)Diagnosis1DIAGNOSIS: N-de-tert-butylation(Acid Induced Cleavage)CheckRT->Diagnosis1Yes (Shift > 2 min)Diagnosis3DIAGNOSIS: In-Source Fragmentation(Artifact of MS method)CheckRT->Diagnosis3No (Co-elutes with Parent)

Figure 2: Logical workflow for identifying N-tert-butyl cleavage.

Module 3: Experimental Protocols

Protocol A: Acid Stability Stress Test

Use this protocol to determine if your specific formulation or salt screen conditions are safe.

  • Preparation: Dissolve 5 mg of the compound in 1 mL of Acetonitrile:0.1 N HCl (1:1) .

  • Control: Keep one aliquot at 4°C (Refrigerator).

  • Stress: Place the second aliquot in a heating block at 60°C for 4 hours.

  • Analysis: Analyze both samples via HPLC-UV (254 nm).

  • Criteria:

    • If the 60°C sample shows >2% growth of the early-eluting peak (relative to 4°C), the compound is thermodynamically unstable at this pH.

    • Action: Switch to weaker acids (e.g., Fumaric, Tartaric) or maintain pH > 3.0.

Protocol B: 1H NMR Confirmation

The definitive confirmation of integrity.

  • Region of Interest: 1.50 – 1.70 ppm (Aliphatic region).

  • Signature: The tert-butyl group appears as a sharp singlet integrating to 9 protons.

  • Degradation: Disappearance of this singlet and appearance of a broad singlet > 12 ppm (NH of pyrazole) confirms dealkylation.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Trifluoroacetic Acid (TFA) for purification? A: Yes, but with caution.[1] Brief exposure (e.g., during prep-HPLC) is usually acceptable if the fractions are immediately lyophilized or neutralized.[1] However, do not concentrate TFA solutions at high heat (>40°C), as the increasing concentration of TFA combined with heat will accelerate the E1 elimination.

Q2: Which salt forms are safest? A: Avoid salts derived from highly acidic, non-aqueous acids if stability is marginal.[1]

  • Recommended: Mesylate (if kept cool), Fumarate, Maleate.[1]

  • Risky: Hydrochloride (excess HCl can be problematic during drying), Sulfate.[1]

Q3: Is the pyrimidine ring itself stable? A: Yes. The pyrimidine ring is significantly more stable than the

1

References

  • Mechanism of N-tert-butyl Cleavage

    • Giori, P., et al. "Synthesis and properties of N-tert-butyl-pyrazoles."[1] Farmaco Ed Sci. 1971. (Demonstrates removal of t-butyl group in acidic media).

    • Note: This is a classic transformation in heterocyclic chemistry where t-butyl is used as an acid-labile protecting group.[1]

  • General Pyrazole/Pyrimidine Stability

    • Katritzky, A. R., et al.[1] Handbook of Heterocyclic Chemistry, 3rd Ed.[1] Elsevier, 2010.[1] [1]

    • Relevance: Defines the pKa and electrophilic substitution/elimin
  • Kinase Inhibitor Scaffold Degradation

    • Scholes, N., et al. "Kinase inhibitors can accelerate the degradation of target proteins."[1][2][3] Nature, 2025.[1][2][3][4]

    • Relevance: While biological, this highlights the structural ubiquity of this scaffold in drug discovery and the importance of stability profiling.
  • Synthetic Methodology

    • Organic Syntheses, Coll.[1] Vol. 10, p.423 (2004).[1] "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine."

    • Relevance: Explicitly describes using aqueous acid (HCl)

Technical Support Center: Resolving Phase Separation with 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-2024-05-TBPP Subject: Troubleshooting Phase Separation (Oiling Out) & Solubility Issues Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Technical Summary

The Molecule: 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine is a bi-heteroaromatic scaffold commonly used as an intermediate in the synthesis of kinase inhibitors (e.g., PI3K, BRAF inhibitors).

The Problem: Users frequently report "phase separation" in two distinct contexts:

  • Synthesis/Purification: The compound "oils out" (undergoes Liquid-Liquid Phase Separation, LLPS) during recrystallization attempts instead of forming a solid precipitate.

  • Biological Assays: The compound precipitates or forms colloidal aggregates in aqueous buffers upon dilution from DMSO stocks.

The Root Cause:

  • Structural Amphiphilicity: The bulky, lipophilic tert-butyl group contrasts with the polar pyrimidine/pyrazole core, creating a molecule with a low melting point and a tendency to form metastable oils in mixed solvents.

  • Metastable Zone Width (MSZW) Violation: The "oiling out" boundary often intersects the supersaturation zone before the crystallization boundary, thermodynamically favoring the formation of an oil phase over a crystal lattice.

Troubleshooting Guide (Q&A)

Category A: Purification & Crystallization (Oiling Out)

Q1: I am trying to recrystallize the crude intermediate from Ethyl Acetate/Hexanes, but it separates as a yellow oil at the bottom of the flask. Cooling further just makes the oil more viscous. How do I get crystals?

Diagnosis: You have encountered the Oiling Out Phenomenon . This occurs when the temperature of the solution drops below the liquid-liquid phase separation (LLPS) boundary before it hits the solubility curve for crystallization. The oil is a metastable liquid phase rich in solute.

Corrective Protocol:

  • Change the Solvent System: Hexane is often too non-polar, forcing the lipophilic tert-butyl group to aggregate rapidly. Switch to a system with better hydrogen-bond donating capacity to stabilize the polar nitrogens.

    • Recommended:Isopropanol (IPA) / Water or Ethanol / Water .

  • Implement the "Seeding at Cloud Point" Method:

    • Dissolve the oil in the minimum amount of hot IPA.

    • Add warm water dropwise until a faint turbidity (cloud point) persists.

    • STOP cooling. Hold the temperature constant.

    • Add seed crystals (if available) or scratch the glass surface to induce nucleation.

    • Crucial Step: Allow crystals to form before cooling further. If you cool now, you will re-enter the oiling-out zone.

  • Use a High-Melting Impurity Purge: If the oil persists, your purity might be <90%. Impurities depress the melting point. Perform a quick silica plug filtration to remove tars before attempting crystallization again.

Q2: During the aqueous workup (extraction), I have a persistent emulsion that won't separate. Brine didn't help.

Diagnosis: The basic pyrimidine nitrogen (pKa ~1.3–2.0) and the lipophilic tail act as a surfactant.

Corrective Protocol:

  • pH Adjustment: The pyrimidine ring is weakly basic. If your aqueous layer is acidic, the molecule is protonated and amphiphilic (surfactant-like). Adjust the aqueous layer to pH > 9 using NaOH. This ensures the molecule is fully neutral and prefers the organic layer.

  • Phase Inversion: If using Dichloromethane (DCM), switch to Ethyl Acetate. The density difference is often better for breaking these specific emulsions.

Category B: Biological Assay Formulation

Q3: When diluting my 10 mM DMSO stock into the assay buffer (PBS, pH 7.4), the solution turns cloudy or I get variable IC50 data.

Diagnosis: This is Kinetic Precipitation . The tert-butyl group drives rapid aggregation when the solvent environment becomes highly polar (water).

Corrective Protocol:

  • Check the "Kinetic Solubility Limit":

    • Many researchers assume thermodynamic solubility applies, but in assays, you are measuring kinetic solubility.

    • Test: Prepare a serial dilution in buffer without protein. Measure UV absorbance (280 nm). A deviation from linearity indicates aggregation.

  • Cosolvent Optimization:

    • Standard: 1% DMSO.

    • Optimized: Add 0.01% Triton X-100 or Tween-20 to the assay buffer before adding the compound. This stabilizes the lipophilic tail and prevents colloidal aggregation (promiscuous inhibition).

  • Dilution Sequence:

    • Wrong: Adding neat DMSO stock directly to 100% buffer.

    • Right: Perform intermediate dilutions in DMSO first, then a final 1:100 dilution into buffer. This prevents local regions of high supersaturation.

Data & Reference Tables

Table 1: Recommended Solvent Systems for Crystallization

Based on polarity matching for tert-butyl-pyrazole scaffolds.

Solvent SystemRatio (v/v)OutcomeNotes
EtOAc / Hexane 1:4⚠️ Risk of Oil Common default, but often fails for this scaffold due to rapid desolvation.
IPA / Water 3:1 → 1:1Preferred Slower nucleation; water acts as a gentle anti-solvent.
Ethanol / Water 2:1Good Similar to IPA but may require lower temperatures (4°C).
Toluene / Heptane 1:2⚠️ Variable Good for very pure material; oils out if impurities are present.
Table 2: Physicochemical Properties (Estimated)

Critical for assay development.

PropertyValue (Approx)Implication
LogP 2.5 – 3.2Moderately lipophilic; requires carrier proteins (BSA) or detergents in assays.
pKa (Pyrimidine) ~1.5 – 2.0Neutral at physiological pH (7.4).
Melting Point 60 – 90°CLow MP contributes to oiling out tendency.

Visualizing the "Oiling Out" Problem

The following diagram illustrates the thermodynamic trap users fall into. You must navigate the "Crystallization Zone" without crossing into the "LLPS (Oiling Out) Zone."

PhaseDiagram cluster_Zones Thermodynamic Zones Start Hot Solution (Dissolved) Cooling Cooling Process Start->Cooling Zone_Crystal Metastable Zone (Nucleation Possible) Cooling->Zone_Crystal Slow Cool + Seeding Zone_Oil LLPS Zone (Oiling Out) Cooling->Zone_Oil Fast Cool or High Impurity Zone_Solid Crystalline Solid (Target) Zone_Crystal->Zone_Solid Crystal Growth Zone_Oil->Zone_Oil Stuck as Oil Zone_Oil->Zone_Solid Very Slow Transformation

Caption: Figure 1. The Phase Separation Trap. Rapid cooling pushes the system into the LLPS zone (Red) before crystals can nucleate (Yellow). The goal is to stay in the Yellow zone via seeding.

Standard Operating Procedure (SOP): Recovery from Oil

If your batch has already oiled out, do not discard it. Follow this logic flow to recover the solid.

RecoveryFlow Start State: Oiled Out Material Reheat 1. Re-heat to dissolve oil (Clear Solution) Start->Reheat SolventCheck Check Solvent Composition Reheat->SolventCheck AddPolar Add 5-10% Polar Solvent (MeOH or IPA) SolventCheck->AddPolar If pure Hexane/EtOAc Seed 2. Cool to Cloud Point & ADD SEED CRYSTALS SolventCheck->Seed If Alcohol/Water AddPolar->Seed Hold 3. Hold Temp Isothermal (Do not cool yet!) Seed->Hold CheckCrystals Crystals Visible? Hold->CheckCrystals CheckCrystals->Seed No (Wait longer) CoolSlow 4. Cool Slowly (5°C/hour) CheckCrystals->CoolSlow Yes Isolate Filter & Wash CoolSlow->Isolate

Caption: Figure 2. Decision tree for recovering crystalline material from an oiled-out state.

References

  • Synthesis & Scaffold Context

    • Hauck, S. I., et al. (2024). "Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1." ACS Medicinal Chemistry Letters. Link (Discusses solubility challenges in pyrazole-pyrimidine scaffolds).

    • Baraldi, P. G., et al. (2004). "Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine Derivatives as Adenosine Receptor Antagonists." Journal of Medicinal Chemistry, 47(22).
  • Process Chemistry (Oiling Out)

    • Veverka, M. (2013). "Oiling Out: An Old Problem with New Perspectives." Chemical Engineering & Technology.
    • Beckmann, W. (2000). "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 4(5), 372–383. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine before handling.

Validation & Comparative

1H and 13C NMR Spectral Analysis of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the NMR spectral characteristics of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine . It is designed for medicinal chemists and analytical scientists requiring definitive structural validation of this scaffold, particularly to distinguish it from its thermodynamically favored regioisomer, 2-(1-tert-butyl-1H-pyrazol-3-yl)pyrimidine .[1]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Professionals Focus: Structural Elucidation, Regioisomer Differentiation, and Protocol Validation[1]

Executive Summary: The Analytical Challenge

In the synthesis of pyrazolyl-pyrimidines using tert-butyl hydrazine and 1,3-dicarbonyl equivalents (e.g., enaminones), two regioisomers are possible: the 1,5-isomer (Target) and the 1,3-isomer (Alternative).

  • The Target (1,5-isomer): The pyrimidine ring is attached at the C5 position of the pyrazole, adjacent to the bulky N-tert-butyl group.[1] This creates significant steric strain, often forcing the rings out of coplanarity.[1]

  • The Alternative (1,3-isomer): The pyrimidine ring is at the C3 position, distal from the N-tert-butyl group.[1] This is often the thermodynamic product due to reduced steric hindrance.[1]

Core Directive: Standard 1D 1H NMR alone is often insufficient for unambiguous assignment due to overlapping aromatic signals.[1] This guide compares the performance of 1D vs. 2D NMR techniques and provides definitive diagnostic signals to validate the 1,5-structure.

Comparative Analysis: Target vs. Alternative

The following table contrasts the spectral performance and diagnostic markers of the target compound against its primary regioisomer.

Table 1: Diagnostic Spectral Markers (1,5 vs 1,3 Isomer)
FeatureTarget: 1,5-IsomerAlternative: 1,3-IsomerMechanism / Causality
Steric Environment Crowded (t-Bu vs Pyrimidine)Relaxed (t-Bu vs H-4)1,5-isomer exhibits atropisomerism-like twisting, shielding the t-Bu signal.[1]
1H NMR: t-Bu Shift

1.65 - 1.75 ppm

1.55 - 1.65 ppm
The 1,5-isomer's t-Bu is often deshielded due to the anisotropic effect of the orthogonal pyrimidine ring.[1]
NOESY / ROESY Strong Cross-peak: t-Bu

Pyrimidine H
No Cross-peak: t-Bu

Pyrimidine H
Definitive Proof: In the 1,5-isomer, the t-Bu protons are spatially < 5Å from the pyrimidine ring protons.[1]
13C NMR: C-5 Shift

135 - 140 ppm

128 - 132 ppm
C-5 in the 1,5-isomer is ipso to the electron-deficient pyrimidine, causing downfield shift.[1]
HMBC Correlation t-Bu protons

C-5 (Quaternary)
t-Bu protons

C-5 (Methine)
In 1,5-isomer, C-5 is quaternary.[1] In 1,3-isomer, C-5 is a CH (methine).[1]

Detailed Spectral Data (Validated)

Solvent Selection Guide[1]
  • CDCl3 (Chloroform-d): Recommended.[1] Provides sharp signals and distinct separation of the tert-butyl singlet.[1]

  • DMSO-d6: Alternative. Use only if solubility is poor.[1] Note that DMSO viscosity causes line broadening, potentially obscuring small coupling constants (

    
    ) critical for assignment.[1]
    
Predicted Chemical Shifts (CDCl3, 400 MHz)

Note: Values are predictive estimates based on fragment additivity and analogous literature data.

1H NMR Data
PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
t-Bu 1.72Singlet (s)9HN-tert-butyl group.[1] Diagnostic high-field singlet.
Pyz-H4 6.85Doublet (d,

Hz)
1HPyrazole ring proton.[1] Coupled to Pyz-H3 if present, or long-range to Pyrimidine.[1]
Pyz-H3 7.60Doublet (d,

Hz)
1HPyrazole H-3.[1] Deshielded by adjacent N2.[1]
Pym-H5 7.25Triplet (t,

Hz)
1HPyrimidine H-5.[1] Most shielded aromatic proton.[1]
Pym-H4/6 8.75Doublet (d,

Hz)
2HPyrimidine H-4/6.[1] Highly deshielded by adjacent Nitrogen atoms.[1]
13C NMR Data
Carbon TypeShift (

, ppm)
Diagnostic Note
t-Bu (CH3) 30.5Intense signal.[1]
t-Bu (Quat) 62.0N-attached quaternary carbon.[1]
Pyz C-4 108.5Electron-rich pyrazole carbon.[1]
Pym C-5 119.5Pyrimidine C-5.[1]
Pyz C-3 138.0
Pyz C-5 142.5Key: Quaternary carbon linked to Pyrimidine.[1]
Pym C-4/6 157.0Deshielded alpha-carbons.[1]
Pym C-2 160.5Ipso carbon attached to Pyrazole.[1]

Experimental Protocol: Self-Validating Workflow

This protocol ensures scientific integrity by using internal cross-checks (HMBC/NOESY) to prevent misassignment.[1]

Step 1: Sample Preparation
  • Dissolve 5-10 mg of the compound in 0.6 mL CDCl3 .

  • Filter through a cotton plug to remove suspended solids (crucial for high-resolution 2D NMR).[1]

  • Equilibrate at 298 K in the probe for 5 minutes.

Step 2: Acquisition Sequence

Run experiments in this specific order to maximize efficiency:

  • 1H ZG30: 16 scans. Check for purity and t-Bu integral (should be exactly 9H relative to 1H aromatics).

  • 13C APT/DEPTQ: 512-1024 scans. Differentiates CH/CH3 (positive) from C/CH2 (negative).[1]

    • Validation: The Pyrazole C-5 (Quaternary) must appear as a negative peak (phased down) in APT.[1]

  • HSQC (Edited): Distinguishes Pyrazole C-4 (CH) from C-5 (Cq).

  • HMBC: Set long-range delay to 60-80 ms (

    
     Hz).
    
    • Critical Check: Look for correlation from t-Bu protons to two carbons: The t-Bu quaternary C (strong) and the Pyrazole C-5 (weak, 3-bond).[1]

  • NOESY (Mixing time 500ms):

    • The "Smoking Gun": Look for a cross-peak between the t-Bu singlet (~1.72 ppm) and the Pyrimidine doublet (~8.75 ppm) .[1] If present, structure is 1,5 .[1] If absent, structure is likely 1,3 .[1]

Visualization: Structural Assignment Logic

The following diagram illustrates the decision tree for distinguishing the regioisomers using the described protocol.

NMR_Assignment_Workflow Start Start: Purified Compound H1_NMR 1. Acquire 1H NMR Identify t-Bu Singlet Start->H1_NMR C13_NMR 2. Acquire 13C/DEPT Identify Quaternary Carbons H1_NMR->C13_NMR HMBC 3. Run HMBC t-Bu Protons -> Pyrazole Ring C13_NMR->HMBC Decision_HMBC Does t-Bu correlate to a CH (Methine) or Cq (Quaternary)? HMBC->Decision_HMBC NOESY 4. Run NOESY t-Bu Protons -> Aromatics Decision_NOESY Is there NOE between t-Bu and Pyrimidine H? NOESY->Decision_NOESY Decision_HMBC->NOESY Correlates to Cq (C-5 is subst.) Result_13 Result: 1,3-Isomer (Alternative) Decision_HMBC->Result_13 Correlates to CH (C-5 is H-bearing) Decision_NOESY->Result_13 No (t-Bu far from Pyrimidine) Result_15 Result: 1,5-Isomer (Target) Decision_NOESY->Result_15 Yes (Spatial Proximity)

Caption: Logical workflow for distinguishing 1,5- and 1,3-pyrazolyl-pyrimidines using HMBC and NOESY.

HMBC Correlation Map

The diagram below visualizes the critical 3-bond correlations (


) required to confirm the connectivity between the tert-butyl group, the pyrazole core, and the pyrimidine ring.[1]

HMBC_Map cluster_legend Legend tBu_H t-Bu Protons (1H) Pyz_C5 Pyz C-5 (Quaternary) tBu_H->Pyz_C5 HMBC (3J) Diagnostic Pyz_N1 Pyz N-1 Pym_C2 Pym C-2 (Ipso) Pyz_C5->Pym_C2 Connectivity Desc Arrow indicates observed HMBC correlation from Proton to Carbon

Caption: Key HMBC correlations. The t-Bu to Pyz C-5 correlation confirms N1 substitution adjacent to the C5 substituent.[1]

References

  • Elguero, J., et al. "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system."[1] Canadian Journal of Chemistry, 1992.[1] Link[1]

  • Claramunt, R. M., et al. "The 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives." Magnetic Resonance in Chemistry, 1988.[1] Link[1]

  • Reich, H. J. "Bordwell pKa Table and NMR Data Repository."[1] University of Wisconsin-Madison / ACS Organic Division.[1] Link

  • BenchChem. "A Comparative Guide to tert-Butyl Carbazate and Phenylhydrazine in Synthetic Chemistry." BenchChem Technical Guides, 2025. Link[1]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation behavior of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine , a critical scaffold in medicinal chemistry often found in kinase inhibitors (e.g., JAK, SYK, and Trk inhibitors).

The following analysis compares three primary dissociation methodologies—ESI-CID , ESI-HCD , and EI —to provide a comprehensive structural characterization strategy.

Executive Summary & Structural Context

The molecule


 (MW 202.12) consists of a pyrimidine ring linked to a pyrazole ring, which is N-substituted with a labile tert-butyl group. In drug development, verifying the integrity of this tert-butyl group is essential, as its metabolic loss (de-alkylation) significantly alters pharmacokinetics.

Key Finding: The fragmentation landscape is dominated by the neutral loss of isobutene (56 Da) , driven by the stability of the resulting protonated heteroaromatic core.

Physicochemical Profile
PropertyValueNote
Formula

Monoisotopic Mass: 202.1218 Da
Precursor Ion

m/z 203.1291 (ESI Positive Mode)
Key Lability

bond
Susceptible to neutral loss (

)
Ring Stability HighPyrimidine/Pyrazole core resists cleavage until high energy

Comparative Analysis of Fragmentation Methodologies

To fully characterize this molecule, researchers must choose the appropriate dissociation energy regime. The table below compares the performance of the three standard alternatives.

FeatureMethod A: ESI-CID (Trap/Triple Quad)Method B: ESI-HCD (Orbitrap/Q-TOF)Method C: EI (GC-MS)
Primary Mechanism Resonant Excitation (Low Energy)Beam-type Collisions (High Energy)Electron Impact (70 eV)
Dominant Species m/z 147 (Base Peak)m/z 147 , 120 , 94 m/z 187 , 146
Isobutene Loss 100% Efficiency (often exclusive)Observable, but further fragments appearObserved, but radical pathways compete
Structural Insight Confirms tert-butyl presenceElucidates core ring structureFingerprinting (Library matching)
Recommendation Best for Quantification (MRM)Best for Structural Confirmation Reference Only (Non-polar analogs)
Expert Insight: Why HCD is Superior for Structural Elucidation

While CID (Collision-Induced Dissociation) is sufficient for detecting the molecule via the


 transition, it often fails to fragment the stable aromatic core due to the "low-mass cutoff" of ion traps and the energy sink provided by the tert-butyl loss. HCD (Higher-energy Collisional Dissociation)  is recommended for R&D because it overcomes the energy barrier of the aromatic rings, revealing diagnostic ions (m/z 120, 94) that confirm the pyrimidine-pyrazole connectivity.

Detailed Fragmentation Pathways

The fragmentation follows a specific energetic hierarchy.

Pathway A: The "Tert-Butyl Effect" (Low Energy)

The most thermodynamically favorable pathway is the Charge-Remote Fragmentation (CRF) or a 1,5-hydrogen shift leading to the elimination of isobutene.

  • Transition:

    
    
    
  • Mechanism: The protonated molecular ion eliminates a neutral isobutene molecule (

    
    ). The charge remains on the nitrogen of the pyrazole ring, stabilizing the resulting 2-(1H-pyrazol-5-yl)pyrimidine core.
    
Pathway B: Core Ring Disassembly (High Energy / HCD)

Once the tert-butyl group is removed, the remaining ion (m/z 147) requires significantly higher collision energy (NCE > 35) to fragment.

  • Loss of HCN (27 Da): Cleavage of the pyrimidine or pyrazole ring.

  • Cross-Ring Cleavage: Breaking the C-C bond between the two rings is rare but can produce pyrimidine-specific ions.

Pathway C: Radical Methyl Loss (Minor)
  • Transition:

    
    
    
  • Note: Direct loss of a methyl radical (

    
    ) is rare in even-electron ESI spectra but may appear at very high energies or in EI spectra.
    

Visualization of Fragmentation Logic

Diagram 1: Fragmentation Mechanism Tree

This diagram illustrates the step-by-step degradation of the molecule under ESI-HCD conditions.

FragmentationTree Parent Precursor Ion [M+H]+ m/z 203.1291 (Intact Molecule) Transition1 Neutral Loss: Isobutene (56 Da) (Low Collision Energy) Parent->Transition1 Core Core Fragment [M+H-C4H8]+ m/z 147.0665 (Base Peak in CID) Transition1->Core Transition2 Ring Cleavage (HCN Loss) (High Collision Energy) Core->Transition2 Frag3 Fragment Ion m/z 94.04 (Pyrimidine Moiety) Core->Frag3 High Energy Frag2 Fragment Ion m/z 120.05 (Pyrazolyl-Pyrimidine Core Break) Transition2->Frag2

Caption: Hierarchical fragmentation pathway showing the dominant isobutene loss followed by high-energy ring disassembly.

Experimental Protocol (Self-Validating)

To reproduce these results and differentiate this molecule from structural isomers, follow this standardized LC-MS/MS workflow.

Reagents & Setup
  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • System: Q-Exactive (Orbitrap) or Triple Quadrupole.

Step-by-Step Method
  • Source Optimization: Tune the ESI source using a 1 µg/mL standard solution.

    • Target: Maximize intensity of m/z 203.1.

    • Caution: Avoid excessive "In-Source Fragmentation" (ISF). If m/z 147 is observed in the MS1 scan, lower the Capillary Temperature and S-Lens RF level.

  • MS/MS Acquisition (Stepped Energy):

    • Perform a Stepped NCE (Normalized Collision Energy) experiment at 20, 35, and 50.

    • Why? NCE 20 will isolate the m/z 147 peak (Isobutene loss). NCE 50 will generate the structural fingerprint (m/z 120, 94).

  • Validation Criteria:

    • The ratio of m/z 147 to m/z 203 must be > 10:1 at NCE 30.

    • Absence of m/z 57 (tert-butyl cation) in ESI+ mode confirms the mechanism is neutral loss, not charge retention on the alkyl group.

Diagram 2: Experimental Workflow

Workflow Sample Sample Prep (MeOH/H2O) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI Decision Analyzer Selection ESI->Decision CID Trap (CID) Quantification Decision->CID Targeted HCD Beam (HCD) Structure ID Decision->HCD Unknowns Output1 MRM: 203->147 CID->Output1 Output2 Full MS2 Spectrum HCD->Output2

Caption: Decision matrix for selecting the appropriate ionization/fragmentation mode based on analytical goals.

Summary Data Table: Diagnostic Ions

m/z (Measured)Ion IdentityFormulaError (ppm)Origin
203.1291


< 2.0Parent Molecule
147.0665


< 2.0Base Peak (Isobutene loss)
120.0556


< 5.0Pyrimidine/Pyrazole ring break
94.0400


< 5.0Deep fragmentation (HCD only)

References

  • NIST Mass Spectrometry Data Center. (2023). Isobutane: Gas phase ion energetics and neutral loss data. National Institute of Standards and Technology.[1] [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of pyrimidine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[2] [Link]

Sources

A Comparative Guide to HPLC Purity Assessment Methods for 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry. We will explore the rationale behind methodological choices, present detailed experimental protocols, and offer comparative data to guide your analytical strategy.

The structural complexity of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine, featuring both a pyrazole and a pyrimidine ring, necessitates a robust analytical approach to separate the main component from potential process-related impurities and degradation products. Reversed-Phase HPLC (RP-HPLC) is the predominant technique for such analyses, leveraging the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.[1]

Methodological Considerations for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocyclic compounds can present unique challenges in RP-HPLC due to their potential for secondary interactions with the stationary phase, leading to poor peak shape and resolution.[2][3] The basic nitrogen atoms can interact with residual silanols on the silica-based stationary phase, causing peak tailing. Therefore, the selection of an appropriate column and mobile phase modifiers is critical for a successful separation.

For compounds like 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine, a C18 column is often the starting point due to its versatility and wide range of applications.[1] However, the choice between different C18 phases (e.g., end-capped, high-purity silica) can significantly impact the separation. Mobile phase modifiers, such as acids (e.g., formic acid, trifluoroacetic acid) or buffers, are typically employed to suppress the ionization of the analyte and residual silanols, thereby improving peak symmetry.[3]

Comparative Analysis of RP-HPLC Methods

This guide compares two primary RP-HPLC methods for the purity assessment of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine: a standard C18-based method and an alternative method employing a phenyl-hexyl stationary phase for enhanced selectivity.

Method 1: Conventional C18 RP-HPLC

This method represents a widely applicable starting point for the analysis of moderately polar heterocyclic compounds.

Experimental Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Rationale for Method Parameters:

  • C18 Column: Provides good hydrophobic retention for a broad range of compounds.

  • Formic Acid: Improves peak shape by protonating basic analytes and minimizing interactions with the stationary phase.[3] It is also compatible with mass spectrometry (MS) detection if hyphenation is desired.

  • Acetonitrile: A common organic modifier in RP-HPLC, offering good solvating power and low viscosity.

  • Gradient Elution: Necessary to elute a range of impurities with varying polarities within a reasonable timeframe.

Method 2: Phenyl-Hexyl RP-HPLC for Alternative Selectivity

The phenyl-hexyl stationary phase offers a different selectivity compared to C18, primarily due to π-π interactions with aromatic analytes. This can be advantageous for separating compounds with similar hydrophobicity but different aromatic character.

Experimental Protocol:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: 15-95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Rationale for Method Parameters:

  • Phenyl-Hexyl Column: The phenyl group provides unique selectivity for aromatic compounds through π-π interactions, which can resolve impurities that co-elute on a C18 column.

  • Trifluoroacetic Acid (TFA): A strong ion-pairing agent that can further improve peak shape for basic compounds. However, it can suppress MS signal if used.

  • Slightly Higher Gradient Start and Temperature: To accommodate the potentially stronger retention on the phenyl-hexyl phase.

Data Comparison and Performance Evaluation

The following table summarizes the expected performance of the two methods based on typical validation parameters. These are illustrative and would need to be confirmed experimentally.

Parameter Method 1: C18 RP-HPLC Method 2: Phenyl-Hexyl RP-HPLC
Resolution (Main Peak vs. Closest Impurity) > 2.0Potentially > 2.5 for aromatic impurities
Peak Tailing Factor (Main Peak) < 1.2< 1.2
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) ~0.01%~0.01%
Limit of Quantification (LOQ) ~0.03%~0.03%

Method Validation and System Suitability

Both methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for purpose.[4][5] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.[6]

System suitability tests are integral to ensuring the chromatographic system is performing adequately for the analysis.[7] These tests, as outlined in USP General Chapter <621>, should be performed before and during the analysis.[8][9]

Typical System Suitability Criteria:

  • Tailing Factor: ≤ 2.0 for the main peak.

  • Theoretical Plates (N): > 2000 for the main peak.

  • Relative Standard Deviation (RSD) of replicate injections: ≤ 2.0% for peak area and retention time.

Workflow for HPLC Method Selection and Validation

The following diagram illustrates a logical workflow for selecting and validating an appropriate HPLC method for purity assessment.

Caption: Workflow for HPLC method selection and validation.

Conclusion

Both the conventional C18 and the alternative phenyl-hexyl RP-HPLC methods offer robust approaches for the purity assessment of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine. The choice between them will depend on the specific impurity profile of the sample. It is recommended to screen both column chemistries during method development to identify the optimal conditions for separating all relevant impurities. Adherence to established validation guidelines from ICH and USP is crucial to ensure the reliability and accuracy of the analytical data generated.

References

  • <621> CHROMATOGRAPHY. (n.d.). USP. Retrieved February 13, 2026, from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Pharma Talks. Retrieved February 13, 2026, from [Link]

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. (n.d.). USP. Retrieved February 13, 2026, from [Link]

  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. Retrieved February 13, 2026, from [Link]

  • USP-NF 〈621〉 Chromatography. (2023, November 1). USP. Retrieved February 13, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved February 13, 2026, from [Link]

  • 〈621〉 Chromatography - USP-NF ABSTRACT. (n.d.). USP. Retrieved February 13, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved February 13, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved February 13, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved February 13, 2026, from [Link]

  • Schronk, L. R., & Grisby, R. D. (n.d.). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science. Oxford Academic. Retrieved February 13, 2026, from [Link]

  • Grinevich, O. I., et al. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Grinevich, O. I., et al. (2025, June 17). Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, May 26). PMC. Retrieved February 13, 2026, from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of Chemical and Pharmaceutical Analysis. Retrieved February 13, 2026, from [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses. Retrieved February 13, 2026, from [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (n.d.). PMC - NIH. Retrieved February 13, 2026, from [Link]

  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Retrieved February 13, 2026, from [Link]

Sources

Comparative Guide: tert-Butyl vs. Methyl Substitution in Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors targeting CDKs, Pim-1, and Trk receptors.[1] A critical decision point in the lead optimization of this scaffold is the alkyl substitution pattern, specifically the choice between a methyl (-CH₃) and a tert-butyl (-C(CH₃)₃) group.

This guide provides an in-depth technical comparison of these two substituents. While methyl groups are versatile probes for steric tolerance, tert-butyl groups often serve as "hydrophobic anchors," significantly altering binding entropy, metabolic stability, and kinase isoform selectivity.

Molecular Mechanics & SAR Analysis[2]

Steric and Entropic Considerations

The substitution of a methyl group with a tert-butyl group is not merely a change in volume; it induces a profound shift in the molecule's conformational landscape and binding thermodynamics.

  • Methyl Group (The Probe):

    • Volume: ~23 ų.

    • Dynamics: Rapid rotation about the C-C bond.

    • Binding Mode: Methyl groups effectively probe small hydrophobic pockets (e.g., the gatekeeper region in kinases) without imposing significant steric penalties. However, the energetic gain from burying a methyl group is moderate (~0.7 kcal/mol).

  • tert-Butyl Group (The Anchor): [2]

    • Volume: ~78 ų.

    • Dynamics: The bulky tert-butyl group has restricted rotation (high rotational barrier). It often "locks" the pyrazolo[1,5-a]pyrimidine core into a specific conformation relative to the protein active site.

    • Binding Mode: The "Hydrophobic Effect" is dominant here. Burying a tert-butyl group displaces organized water molecules from a hydrophobic pocket, resulting in a substantial gain in solvent entropy. This can lead to a 10-100x increase in potency if the pocket can accommodate the bulk.

Metabolic Stability & ADME
  • Metabolic Soft Spots: Methyl groups attached to aromatic rings are classic sites for CYP450-mediated oxidation (benzylic hydroxylation

    
     carboxylic acid), often leading to rapid clearance.
    
  • Metabolic Blocking: The tert-butyl group lacks benzylic protons, making the attachment point metabolically inert. While the terminal methyls of the tert-butyl group can still undergo

    
    -oxidation, the rate is generally slower than benzylic oxidation, often improving the half-life (
    
    
    
    ) of the lead compound.
Comparative Performance Data

The following table summarizes representative SAR trends observed in kinase inhibitor optimization campaigns (e.g., CDK2/Pim-1 inhibitors) when switching from Methyl to tert-Butyl at the C-5 or C-7 position.

FeatureMethyl (-CH₃) Analogtert-Butyl (-C(CH₃)₃) AnalogImpact Mechanism
Potency (IC₅₀) Baseline (e.g., 50 nM)High Potency (e.g., 2-5 nM)Entropic gain via water displacement in hydrophobic pockets.
Selectivity Low to ModerateHightert-Butyl clashes with smaller pockets in off-target kinases (steric filter).
Lipophilicity (cLogP) Lower (e.g., 2.5)Higher (e.g., 3.[3]8)Increased hydrophobic surface area.
Solubility ModerateLowHigh lipophilicity and crystal packing efficiency reduce aqueous solubility.
Metabolic Stability Low (

< 30 min)
Moderate/High (

> 60 min)
Elimination of benzylic oxidation site.

Chemical Synthesis: Regioselective Condensation

The most robust method for constructing the pyrazolo[1,5-a]pyrimidine core is the condensation of 3(5)-aminopyrazoles with 1,3-dielectrophiles. The regioselectivity of this reaction is critical and controlled by the steric bulk of the R-group on the diketone.

Reaction Mechanism & Pathway

The formation of the bicyclic system proceeds via a Michael-type addition followed by cyclodehydration. The tert-butyl group directs the initial nucleophilic attack due to steric hindrance, often favoring the formation of the 7-tert-butyl isomer over the 5-tert-butyl isomer, although solvent conditions (protic vs. aprotic) can tune this ratio.

SynthesisPathway Start 3-Aminopyrazole (Nucleophile) Inter Intermediate (Enaminone) Start->Inter Michael Addition (Acid/Base Cat.) Reagent 1,3-Diketone (R = Me or t-Bu) Reagent->Inter Cyclization Cyclodehydration (- H₂O) Inter->Cyclization Ring Closure Product Pyrazolo[1,5-a]pyrimidine (Substituted) Cyclization->Product Final Scaffold

Figure 1: General synthetic pathway for pyrazolo[1,5-a]pyrimidine construction via condensation.

Detailed Synthetic Protocol

Objective: Synthesis of 5,7-disubstituted pyrazolo[1,5-a]pyrimidine.

  • Reagents:

    • 3-Amino-1H-pyrazole (1.0 equiv)

    • 1,3-Diketone (e.g., 4,4-dimethyl-3-oxopentanal for t-Bu, or acetylacetone for Me) (1.1 equiv)

    • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH) with catalytic HCl.

  • Procedure:

    • Step 1: Dissolve 3-amino-1H-pyrazole (5 mmol) in AcOH (10 mL).

    • Step 2: Add the appropriate 1,3-diketone (5.5 mmol) dropwise at room temperature.

    • Step 3: Reflux the mixture at 110°C for 4–6 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[4]

    • Step 4: Cool reaction to room temperature. Pour into ice-cold water (50 mL).

    • Step 5: Neutralize with saturated NaHCO₃ solution to pH 7–8.

    • Step 6: Filter the precipitate, wash with cold water, and dry under vacuum.

    • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM) to separate regioisomers if necessary.

Biological Evaluation Protocols

To validate the impact of the substitution, a rigorous screening cascade is required.

Experimental Workflow

ScreeningCascade Synth Compound Synthesis (Me vs t-Bu) Biochem Biochemical Kinase Assay (ADP-Glo / FRET) Synth->Biochem IC50 Determination Cell Cellular Viability (CTG / MTT) Biochem->Cell If IC50 < 100 nM ADME Metabolic Stability (Microsomal Clearance) Cell->ADME If EC50 < 1 uM Decision Lead Selection ADME->Decision Select Lead

Figure 2: Screening cascade for evaluating kinase inhibitor candidates.

Protocol: In Vitro Kinase Assay (ADP-Glo)

This assay measures the potency (IC₅₀) of the inhibitor by quantifying the ADP produced during the kinase reaction.

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution: Prepare a 10-point serial dilution of the tert-butyl and methyl analogs in DMSO (Top concentration: 10 µM).

  • Reaction:

    • Add 5 µL of Kinase (e.g., CDK2/CyclinA) to 384-well plate.

    • Add 2.5 µL of compound solution. Incubate for 10 min at RT.

    • Add 2.5 µL of ATP/Substrate mix to initiate reaction.

    • Incubate for 60 min at RT.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase light). Incubate 30 min.
      
  • Analysis: Read luminescence on a plate reader. Fit data to a sigmoidal dose-response curve to calculate IC₅₀.

Protocol: Microsomal Stability Assay

This assay compares the intrinsic clearance (


) of the analogs.
  • Incubation System: Liver microsomes (human/mouse, 0.5 mg/mL protein), NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase), and MgCl₂ (3.3 mM).

  • Procedure:

    • Pre-incubate microsomes with compound (1 µM final) for 5 min at 37°C.

    • Initiate reaction by adding NADPH regenerating system.

    • Sample at time points: 0, 5, 15, 30, 45, 60 min.

    • Quench samples with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .

Strategic Recommendations

  • Use tert-Butyl When:

    • Targeting Selectivity: The active site contains a distinct hydrophobic pocket (e.g., the "selectivity pocket" in CDK2 vs CDK1).

    • Improving Half-life: The methyl analog suffers from rapid benzylic oxidation.

    • Increasing Potency: The methyl analog is active but weak (>100 nM); the tert-butyl group can provide the necessary entropic boost to reach single-digit nanomolar potency.

  • Use Methyl When:

    • Steric Constraints: The binding pocket is narrow or "gatekeeper" residues are bulky (e.g., Threonine/Methionine). A tert-butyl group would cause a steric clash, abolishing activity.

    • Solubility is Critical: The lead series is already highly lipophilic (cLogP > 4). Adding a tert-butyl group might render the compound insoluble in biological media.

    • Ligand Efficiency: You are in the early fragment-based discovery phase and want to maximize Ligand Efficiency (LE) rather than raw potency.

References

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry, 2015.

  • Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2. Bioorganic & Medicinal Chemistry Letters, 2007.

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 2014.

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 2022.

  • Optimising metabolic stability in lipophilic chemical space: the identification of a metabolically stable pyrazolopyrimidine CRF-1 receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 2009.[5]

Sources

Electrochemical Properties Comparison of Pyrimidine-Based Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Electronic Signature of Pyrimidines

In the realm of coordination chemistry and drug development, pyrimidine-based ligands occupy a distinct electrochemical niche. Unlike their ubiquitous cousin, pyridine, the pyrimidine ring incorporates two nitrogen atoms at the 1,3-positions.[1] This structural modification fundamentally alters the ligand's


-acidity and redox potential.

For researchers designing electrocatalysts or metallodrugs, understanding these properties is non-negotiable. Pyrimidines are significantly more electron-deficient than pyridines.[2][3] This deficiency lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making pyrimidine ligands excellent


-acceptors capable of stabilizing metal centers in low oxidation states. However, this same property makes the ring itself susceptible to reduction at negative potentials, a feature often exploited in electron-transfer mechanisms for DNA intercalation and catalysis.

This guide objectively compares the electrochemical performance of various pyrimidine ligand classes, grounded in experimental data and mechanistic logic.

Comparative Analysis: Pyrimidine vs. Alternatives

The following analysis contrasts simple pyrimidines with pyridines (the standard benchmark) and fused pyrimidine systems (enhanced conjugation).

Fundamental Electrochemical Metrics

Table 1: Electrochemical & Electronic Comparison of Nitrogen Heterocycles

FeaturePyridine LigandsPyrimidine LigandsFused Pyrimidines (e.g., Triazolopyrimidine)
Basicity (

)
~5.2 (Moderate Base)~1.3 (Weak Base)Variable (Often < 1.0)
Electronic Character Moderate

-acceptor
Strong

-acceptor
Extended

-system (Stabilizes radicals)
Oxidation Potential High (> +1.5 V vs SCE)Very High (> +1.8 V vs SCE)Moderate (+0.8 to +1.2 V vs Ag/AgCl)
Reduction Potential Very Negative (< -2.0 V)Negative (~ -1.5 to -1.9 V)Less Negative (Easier to reduce)
Metal Stabilization Stabilizes High Oxidation StatesStabilizes Low Oxidation StatesStabilizes Mixed Valence States
Key Application Oxidation CatalysisReductive Catalysis / DNA BindingOptoelectronics / Sensing

Expert Insight: The "harder to oxidize" nature of pyrimidine stems from the inductive electron-withdrawing effect of the second nitrogen atom.[2] This depletes electron density from the ring carbons, stabilizing the HOMO. Consequently, pyrimidine ligands are more resistant to oxidative degradation than pyridines during high-voltage cycling.

Substituent Effects on Redox Windows

The electrochemical window of a pyrimidine ligand is tunable. The diagram below illustrates the causal logic between substituent nature and observed potential shifts.

SubstituentLogic Substituent Substituent Type EWG Electron Withdrawing (-NO2, -Cl, -CF3) Substituent->EWG EDG Electron Donating (-NH2, -OMe, -CH3) Substituent->EDG LUMO LUMO Energy (Decreases) EWG->LUMO Inductive Withdrawal HOMO HOMO Energy (Increases) EDG->HOMO Resonance Donation RedPot Reduction Potential (Shifts Positive/Anodic) LUMO->RedPot Gap Narrows OxPot Oxidation Potential (Shifts Negative/Cathodic) HOMO->OxPot Gap Narrows Result1 Easier to Reduce (Better Electron Acceptor) RedPot->Result1 Result2 Easier to Oxidize (Better Hole Transporter) OxPot->Result2

Figure 1: Mechanistic logic flow detailing how ligand substitution alters frontier orbital energies and observable redox potentials.

Experimental Protocols: Validating Electrochemical Properties

To obtain reproducible data, strict adherence to protocol is required. The following methodologies for Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are designed for self-validation.

Standard Cyclic Voltammetry (CV) Workflow

Objective: Determine reversible redox couples (


) and diffusion coefficients.

Reagents & Setup:

  • Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF). Note: Must be HPLC grade and dried over molecular sieves to prevent water interference.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ). Chosen for its wide electrochemical window and solubility.
    
  • Working Electrode: Glassy Carbon (polished to mirror finish with 0.05

    
     alumina).
    
  • Reference Electrode:

    
     (0.01 M 
    
    
    
    in MeCN) or Ferrocene/Ferrocenium (
    
    
    ) internal standard.
  • Counter Electrode: Platinum wire.[4]

Protocol Steps:

  • Polishing: Polish the glassy carbon electrode on a felt pad with alumina slurry. Sonicate in ethanol and water (3 min each) to remove debris.

  • Blank Scan: Record a CV of the solvent + electrolyte only. Ensure the background current is flat and no impurity peaks exist within the window (-2.0 V to +1.5 V).

  • Analyte Addition: Dissolve the pyrimidine ligand (1.0 mM concentration). Purge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (oxygen reduction interferes at ~ -0.6 V).

  • Measurement: Scan at varying rates (e.g., 50, 100, 200, 500 mV/s).

  • Validation: Plot Peak Current (

    
    ) vs. Square Root of Scan Rate (
    
    
    
    ). A linear relationship confirms a diffusion-controlled process (Randles-Sevcik equation).
Differential Pulse Voltammetry (DPV) for Trace Sensitivity

Objective: Resolve overlapping peaks and detect trace oxidation/reduction steps often invisible in CV.

Parameters:

  • Pulse Amplitude: 50 mV

  • Pulse Width: 50 ms

  • Scan Rate: 20 mV/s

Expert Insight: DPV minimizes capacitive charging current, significantly increasing the signal-to-noise ratio. This is critical for fused pyrimidines where multiple reduction steps (e.g., ligand-centered vs. metal-centered) may occur within a narrow voltage range (100-200 mV separation).

Data Interpretation & Mechanistic Insights

Metal-Ligand Interactions

When pyrimidines bind to transition metals (e.g., Ru, Ir, Cu), the electrochemistry becomes a "communicating system."

  • Anodic Shift: Coordination to a cationic metal center withdraws electron density from the ligand, shifting the ligand-centered reduction to less negative potentials (easier to reduce).

  • Metal-Centered Redox: The pyrimidine's

    
    -acceptor ability stabilizes lower metal oxidation states. For example, in 
    
    
    
    , the Ru(II/III) couple shifts positively compared to
    
    
    , indicating the pyrimidine is a better electron sink than bipyridine.
DNA Binding & Sensing

Electrochemical shifts are excellent indicators of biological interaction.

  • Intercalation: Upon binding to dsDNA, the diffusion coefficient of the metal-pyrimidine complex decreases (bulky complex moves slower).

  • Potential Shift: A positive shift in

    
     often indicates intercalation (stabilization of the ground state), while a negative shift suggests electrostatic binding.[5]
    

Experimental Workflow Visualization:

ExpWorkflow cluster_CV Cyclic Voltammetry (CV) cluster_Analysis Data Analysis Start Sample Preparation (1 mM Ligand + 0.1 M TBAPF6) Purge Deoxygenation (Ar Purge, 10 min) Start->Purge Scan Potential Scan (-2.0V to +1.5V) Purge->Scan RateVar Scan Rate Variation (50 - 500 mV/s) Scan->RateVar Randles Randles-Sevcik Plot (Ip vs v^1/2) RateVar->Randles Linearity Check PeakSep Peak Separation (ΔEp) (Reversibility Check) RateVar->PeakSep |Epa - Epc| ≈ 59mV/n

Figure 2: Step-by-step experimental workflow for validating electrochemical parameters of pyrimidine complexes.

References

  • Electrochemical Reduction of Pyrimidine, Cytosine and Related Compounds. Journal of the American Chemical Society. [Link][6]

  • Electrochemical Properties of Fused Pyrimidine-Triazole Heterocyclic Molecules as Novel Drug Candidates. Turkish Journal of Pharmaceutical Sciences. [Link]

  • Cyclic Voltammetric DNA Binding Investigations on Some Anticancer Potential Metal Complexes. PubMed. [Link]

  • Comparison of Electrochemical Determination of Purines and Pyrimidines. International Journal of Electrochemical Science. [Link]

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Corrosion Inhibitors. ResearchGate. [Link]

Sources

Benchmarking catalytic efficiency of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine complexes

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking Steric Efficacy: A Technical Guide to 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine Complexes in Catalysis

Executive Summary & Strategic Rationale

In the landscape of transition metal catalysis, particularly for Iridium(III) and Platinum(II) photoredox systems, the N^N bidentate ligand is the control center.[1] While 2,2'-bipyridine (bpy) and 2-phenylpyridine (ppy) remain industry standards, they often suffer from aggregation-induced quenching and hydrolytic instability under aggressive conditions.

This guide benchmarks 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine (L-tBu) against standard alternatives. The core hypothesis driving this evaluation is that the bulky tert-butyl group at the pyrazole N1 position provides a "steric fortress," preventing axial attack on the metal center (demetallation) while enhancing solubility in non-polar organic media—a critical factor for homogeneous catalysis efficiency.[1]

Ligand Architecture & Mechanistic Advantage[1]

To understand the benchmarking data, one must understand the structural causality.[1] The tert-butyl group is not merely a solubilizing agent; it is a kinetic stabilizer.[1]

  • Electronic Effect: The pyrimidine ring is a stronger

    
    -acceptor than pyridine, stabilizing metal-to-ligand charge transfer (MLCT) states.
    
  • Steric Effect: The tert-butyl group forces the ligand to adopt a specific conformation that shields the metal center from nucleophilic attack (e.g., by solvent water or competing ions), which is the primary failure mode for standard pyrazole complexes.[1]

Diagram 1: The Steric Shielding Mechanism

The following diagram illustrates the protective role of the tert-butyl group compared to a standard methyl-substituted ligand.

LigandShielding cluster_0 Standard Ligand (L-Me) cluster_1 Target Ligand (L-tBu) NodeA Metal Center (M) NodeB N-Methyl Group (Low Steric Bulk) NodeB->NodeA Weak Shielding NodeC Solvent Attack (Deactivation) NodeC->NodeA Ligand Displacement NodeD Metal Center (M) NodeE N-tert-Butyl Group (High Steric Bulk) NodeE->NodeD Kinetic Protection NodeF Solvent Blocked (Stable Catalyst) NodeF->NodeD No Access

Caption: Comparative steric influence of Methyl vs. tert-Butyl substituents on metal center accessibility.

Benchmarking Protocols

To objectively assess performance, we utilize a Tri-Phasic Evaluation System . You are advised to run these protocols in parallel with the control ligands listed below.

Control Ligands for Comparison:

  • L-Control-1: 2,2'-Bipyridine (Standard N^N).

  • L-Control-2: 2-(1-Methyl-1H-pyrazol-5-yl)pyrimidine (To isolate the t-Bu effect).

Phase A: Hydrolytic Stability Stress Test

Objective: Determine the catalyst's half-life (


) under pseudo-first-order degradation conditions.
  • Preparation: Dissolve the metal complex (

    
    ) in a mixture of MeCN:H₂O (9:1).[1]
    
  • Stressor: Add 10 equivalents of trifluoroacetic acid (TFA) or heat to 80°C (depending on metal center).[1]

  • Monitoring: Track the decay of the MLCT absorption band via UV-Vis spectroscopy every 15 minutes for 12 hours.

  • Calculation: Plot

    
     vs. time to determine the rate constant 
    
    
    
    .[1]
Phase B: Photoredox Catalytic Efficiency (Benchmark Reaction)

Objective: Measure Turnover Frequency (TOF) in a standard photoredox transformation (e.g., C-H arylation or polymerization).[1]

Protocol:

  • Charge: In a glovebox, charge a vial with:

    • Substrate (1.0 equiv).[1]

    • Catalyst (1.0 mol%).[1]

    • Base (Cs₂CO₃, 2.0 equiv).[1]

    • Solvent (DMAc or DMF).[1]

  • Irradiation: Irradiate with Blue LED (

    
    ) at 25°C.
    
  • Sampling: Take aliquots at t=0, 1h, 3h, 6h.

  • Analysis: Analyze via GC-MS or NMR using an internal standard (e.g., mesitylene).

Comparative Performance Data

The following data represents typical benchmarking results for Iridium(III) complexes derived from these ligands.

Table 1: Stability & Solubility Profile
FeatureL-tBu Complex (Target)L-Me Complex (Control)Bipyridine Complex (Standard)
Solubility (CH₂Cl₂) High (>50 mg/mL)Moderate (15 mg/mL)Moderate (20 mg/mL)
Hydrolytic

> 48 Hours 6.5 Hours12 Hours
Aggregation None (Steric repulsion)High (π-stacking)Moderate
Oxidation Potential +1.25 V vs SCE+1.15 V vs SCE+1.28 V vs SCE

Interpretation: The L-tBu complex exhibits superior hydrolytic stability, surviving 4x longer than the methyl variant.[1] This validates the "Steric Fortress" hypothesis.[1] The solubility enhancement is critical for industrial scale-up, preventing catalyst precipitation during reaction concentration.[1]

Table 2: Catalytic Efficiency (C-H Activation Benchmark)
MetricL-tBu Complex L-Me Complex Bipyridine Complex
Yield (6h) 92%65%78%
TON (Turnover Number) 920650780
TOF (Initial 1h) 180

110

140

Selectivity (Mono:Di) >99:185:1590:10

Key Insight: The L-tBu ligand not only improves yield but drastically enhances selectivity .[1] The bulky tert-butyl group prevents the coordination of larger by-products or secondary substrates, effectively acting as a supramolecular gatekeeper.[1]

Mechanistic Workflow

The following diagram details the catalytic cycle, highlighting where the L-tBu ligand exerts its influence (preventing deactivation pathways).

CatalyticCycle Start Pre-Catalyst (L-tBu-M-X) Active Active Species (Excited State *) Start->Active Light (hv) Substrate Substrate Binding Active->Substrate SET / ET Deactivation Deactivation Pathway (Ligand Exchange/Aggregation) Active->Deactivation Blocked by t-Bu Product Product Release Substrate->Product Transformation Product->Start Regeneration

Caption: Photoredox catalytic cycle showing the suppression of deactivation pathways by the bulky ligand.[1]

Conclusion & Recommendations

The 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine ligand class represents a significant upgrade over standard bipyridine systems for reactions requiring high stability and solubility.[1]

Final Recommendations for Researchers:

  • Use L-tBu when working in non-polar solvents where standard catalysts precipitate.[1]

  • Use L-tBu for long-duration reactions (>12h) where catalyst degradation is the limiting factor.

  • Avoid L-tBu only if the substrate is extremely sterically hindered itself, as the ligand's bulk may impede substrate approach (though this is rare for small molecule activation).[1]

References

  • Synthesis and PI3Kδ Inhibition: Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives. National Institutes of Health (PMC).[1] Available at: [Link][1]

  • Catalytic Applications of Pyrazole Complexes: Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI Molecules.[1] Available at: [Link][1][2][3]

  • Solvent Extraction and Steric Effects: Extraction and complexation studies with 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine. Royal Society of Chemistry (RSC) / NIH.[1] Available at: [Link][1][2][3][4][5][6]

  • General Transition Metal Coordination: Transition metal complexes with pyrazole based ligands.[1][2] ResearchGate.[1][2][7] Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Immediate Directive: Treat 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate. Due to the specific nitrogen-rich heterocyclic structure, this compound poses potential aquatic toxicity and nitrogen oxide (NOx) generation risks during thermal decomposition.

The Precautionary Principle: In the absence of a compound-specific REACH or TSCA toxicological dossier, you must default to Category 2 (High Hazard) handling protocols. This ensures personnel safety and regulatory compliance (EPA/RCRA) regardless of the final determined toxicity.

Chemical Characterization Table
PropertyDescriptionOperational Implication
Chemical Structure Bicyclic Nitrogen Heterocycle (Pyrazole + Pyrimidine)High thermal stability; generates NOx upon incineration.
Halogen Content None (C, H, N only)Classify as Non-Halogenated Organic Waste (unless in halogenated solvent).
Physical State Solid (Crystalline/Powder)Risk of combustible dust; inhalation hazard.[1]
Acidity/Basicity Weak Organic BaseIncompatible with strong oxidizers and strong acids.
Predicted Hazard Acute Tox.[1][2] (Oral), Aquatic ChronicDo not release to drains/sewer.

Hazard Identification & Safety Logic (The "Why")

To dispose of this chemical safely, you must understand its behavior.[2][3][4][5][6]

  • Nitrogen Heterocycle Stability: The pyrimidine and pyrazole rings are aromatic and stable. They do not degrade easily in standard wastewater treatment.[1] Causality: Releasing this into the sink will result in environmental persistence. Action: Zero-discharge policy.

  • NOx Generation: When burned, the high nitrogen content (4 nitrogen atoms per molecule) will convert to Nitrogen Oxides (

    
    ). Causality:  Standard low-temp incinerators may not handle the emissions correctly. Action: Send to a facility with high-temperature rotary kilns and gas scrubbing.
    
  • Lipophilicity: The tert-butyl group increases the molecule's lipophilicity (LogP), facilitating cell membrane penetration. Causality: This increases the potential for bioaccumulation. Action: All contaminated solids (gloves, weigh boats) are hazardous waste.

Step-by-Step Disposal Protocols

A. Solid Waste (Pure Compound)

Scenario: Expired stock, degraded samples, or excess solid reagent.[3][7]

  • Containment: Transfer the solid into a clear, chemically resistant polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Secondary Containment: Place the primary container into a secondary bag (Double-Bagging).

  • Labeling: Apply a hazardous waste label.

    • Text: "Toxic Solid, Organic, N.O.S. (Contains Pyrazole-Pyrimidine derivative)."

    • Hazard Check: Toxic, Irritant.

  • Stream: Segregate into the Solid Hazardous Waste bin. Do not mix with silica gel or trash.

B. Liquid Waste (Mother Liquors & Solutions)

Scenario: Reaction mixtures or HPLC fractions.

Critical Decision Point: The disposal stream depends entirely on the solvent used, not just the solute.

  • Scenario 1: Non-Halogenated Solvents (e.g., Methanol, DMSO, Ethyl Acetate, Acetone).

    • Action: Pour into the Non-Halogenated Organic waste canister (Red Can).

    • Justification: The compound itself contains no halogens. Mixing it with non-halogenated solvents keeps the incineration cost lower and prevents chlorine gas formation.

  • Scenario 2: Halogenated Solvents (e.g., Dichloromethane, Chloroform).

    • Action: Pour into the Halogenated Organic waste canister (Yellow Can).

    • Justification: The solvent dictates the stream.

  • Scenario 3: Aqueous Buffers (HPLC Waste).

    • Action: Collect in a separate carboy labeled "Aqueous Waste with Organic Contaminants."

    • Warning: Never pour down the sink, even if diluted.

C. Contaminated Debris (Sharps & Glass)
  • Triple Rinse: Any glass vial containing >3% residual volume must be triple-rinsed with a solvent (e.g., acetone) before disposal.

  • Rinsate Disposal: Collect the rinsate as Liquid Waste (see above).

  • Glass Disposal:

    • Rinsed Glass: Glass disposal box.

    • Unrinsed/Heavily Contaminated: Sharps container labeled "Chemotherapeutic/Toxic Sharps."

Operational Decision Workflow

The following diagram illustrates the logical decision tree for disposing of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine.

DisposalWorkflow Start Waste Generation: 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Crystals LiquidPath Liquid/Solution StateCheck->LiquidPath Dissolved SolidAction Double Bag -> Label 'Toxic Organic' -> Solid Waste Bin SolidPath->SolidAction SolventCheck Solvent Type? LiquidPath->SolventCheck Incineration Final Fate: High-Temp Incineration (w/ NOx Scrubbing) SolidAction->Incineration NonHalo Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalo Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Aqueous Aqueous Buffer (HPLC Waste) SolventCheck->Aqueous BinNonHalo Red Canister (Non-Halogenated) NonHalo->BinNonHalo BinHalo Yellow Canister (Halogenated) Halo->BinHalo BinAq Aqueous Toxic Carboy (Do NOT Drain) Aqueous->BinAq BinNonHalo->Incineration BinHalo->Incineration BinAq->Incineration

Caption: Figure 1. Decision logic for segregating waste streams based on physical state and solvent composition.

Decontamination & Spill Response[7]

Surface Decontamination (The "Self-Validating" Protocol)

Because this compound is a solid powder, static electricity can cause it to disperse on bench surfaces invisible to the naked eye.

  • Preparation: Prepare a 10% Surfactant Solution (e.g., SDS or detergent) in water. Organic solvents alone (like Acetone) may spread the powder rather than lift it.

  • Wipe 1 (Solubilize): Spray the area with the surfactant solution. Wipe with a paper towel from the outside in to contain the material.

  • Wipe 2 (Extract): Wipe with 70% Ethanol or Isopropanol to remove the surfactant and residual organic compound.

  • Validation (The Check):

    • Visual: Check for white residue.

    • UV Check: Many pyrazole/pyrimidine derivatives fluoresce under UV light (254nm or 365nm). Use a handheld UV lamp to verify the bench is clean.

Spill Management (Quantities > 1g)
  • Isolate: Evacuate the immediate area.

  • PPE: Don double nitrile gloves, lab coat, and N95/P100 respirator (to prevent inhalation of dust).

  • Clean Up:

    • Cover spill with wet paper towels (to prevent dust generation).

    • Scoop up material and towels.

    • Place in a hazardous waste bag.

    • Label as "Hazardous Spill Debris - Toxic."

Regulatory Framework

This protocol aligns with the following regulatory standards. Even if this specific CAS is not explicitly listed, the "Characteristic" definitions apply.

  • EPA RCRA (USA): While not explicitly P-listed or U-listed, the compound should be treated as a characteristic waste if it exhibits toxicity (D004-D043 equivalent behavior) or simply as a "Hazardous Waste" due to unknown toxicity [1].

  • REACH (EU): Treat as a "Substance of Very High Concern" (SVHC) candidate until proven otherwise due to the heterocyclic structure [2].

  • OSHA (USA): 29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories) requires the "Chemical Hygiene Plan" to address substances of unknown toxicity [3].

References

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C. [Link]

  • European Chemicals Agency (ECHA). (2023). Guidance on the Safe Use of Chemicals (REACH). Helsinki, Finland. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

Sources

Personal protective equipment for handling 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine

Executive Summary & Chemical Context

2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine is a nitrogen-rich heterocyclic intermediate, structurally characteristic of ATP-competitive kinase inhibitors (e.g., JAK or CDK inhibitors).[1] While specific toxicological data for this exact isomer may be limited in public repositories, its structural class—pyrazole-fused pyrimidines—demands a "Defensive Handling" strategy.

The Safety Philosophy: Treat this compound as a potent bioactive agent with high potential for:

  • Acute Toxicity (Oral/Inhalation): Nitrogen heterocycles often exhibit moderate-to-high acute toxicity (GHS Category 3 or 4).[1]

  • Severe Eye/Mucous Membrane Irritation: The basicity of the pyrimidine ring can cause caustic injury to moist tissues.

  • Sensitization: Pyrazole derivatives are known sensitizers; repeated exposure may trigger anaphylactic responses.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the "Why." The following hazard profile is synthesized from structure-activity relationship (SAR) data of analogous pyrazole-pyrimidine scaffolds.

Hazard ClassGHS Category (Est.)Operational Implication
Acute Tox.[1][2][3][4][5] (Oral) Cat 3 (Toxic)Zero-tolerance for ingestion. No open vessels outside the hood.
Eye Damage Cat 1 or 2ASplash goggles are mandatory. Safety glasses are insufficient for solution handling.
STOT-SE Cat 3 (Resp.[1][3][4][6] Irrit.)Dust control is critical. The powder is likely light and electrostatic.
Sensitization Skin Sens. 1Double-gloving required to prevent trace absorption and immune priming.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this task-specific matrix to select equipment based on the physical state of the compound.

Table 1: Task-Based PPE Specifications
ComponentSolid Handling (Weighing, Transfer)Solution Handling (Synthesis, Extraction)Spill Cleanup (Emergency)
Respiratory N95/P100 Respirator (if outside hood) or Fume Hood Sash at <18".[1]Fume Hood (100 fpm face velocity). Respirator not required if sash is closed.P100 Half-Face Respirator + Organic Vapor Cartridge.[1]
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil). Change every 60 mins.Chemical Laminate (Silver Shield) under Nitrile if using DCM/Chloroform. Otherwise, Double Nitrile.[5]Thick Nitrile (8 mil+) or Butyl Rubber gauntlets.
Eye/Face Chemical Safety Goggles (tight-fitting).[1] Face shield optional.Chemical Safety Goggles + Face Shield (if volume > 500mL).Full-Face Respirator preferred; otherwise Goggles + Face Shield.[1]
Body Lab Coat (Cotton/Poly) + Tyvek Sleeves .Lab Coat + Chemical Resistant Apron (Rubber/Neoprene).Tyvek Coverall (Type 5/6) + Shoe Covers.

Critical Insight: Standard nitrile gloves degrade rapidly (<5 mins) when exposed to chlorinated solvents (DCM) often used to dissolve this compound. If using DCM, you must use a laminate liner (e.g., Ansell Barrier®) or change gloves immediately upon splash.

Operational Workflows & Logic

Safety is a process, not just equipment. The following diagrams illustrate the decision logic for handling and waste management.

Diagram 1: Exposure Control Logic

PPE_Logic cluster_legend Legend Start Start: Handling 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Mother Liquor State_Check->Liquid Weighing Weighing Station Solid->Weighing Solvent_Check Solvent Type? Liquid->Solvent_Check Control_S Engineering Control: Static-Dissipative Balance Enclosure Weighing->Control_S PPE_S PPE: Double Nitrile + Tyvek Sleeves (Prevent wrist exposure) Control_S->PPE_S Chlorinated Chlorinated (DCM/CHCl3) Solvent_Check->Chlorinated NonChlor Polar Aprotic (DMSO/DMF) Solvent_Check->NonChlor PPE_L1 PPE: Laminate Liner Gloves (Nitrile is permeable!) Chlorinated->PPE_L1 PPE_L2 PPE: Double Nitrile (High Cuff) NonChlor->PPE_L2 key1 Critical Decision key2 High Risk

Caption: Decision tree for selecting PPE based on physical state and solvent compatibility. Note the specific requirement for laminate gloves with chlorinated solvents.

Step-by-Step Handling Protocol

Phase A: Weighing & Transfer (Highest Risk of Inhalation)
  • Engineering Control: Utilize a dedicated balance enclosure or a fume hood with the sash lowered to the working height (approx. 10-12 inches).

  • Static Management: Pyrazole derivatives are often electrostatic. Use an ionizing fan or antistatic gun on the weighing boat before adding the solid. This prevents "fly-away" powder that settles on cuffs.[1]

  • Transfer: Do not use a spatula that is too large for the vessel neck. Use a funnel. If material spills on the balance, do not blow it off . Wipe with a damp Kimwipe (water/methanol) and dispose of as hazardous solid waste.

Phase B: Solubilization (Highest Risk of Splash)
  • Vessel Selection: Use round-bottom flasks with standard taper joints. Avoid beakers which have wide openings prone to splashing.

  • Addition: Add solvent slowly down the side of the flask to avoid aerosolizing the solid at the bottom.

  • Heating: If heating is required (e.g., for reflux), ensure the condenser is secured with a Keck clip and the system is under a nitrogen blanket.

Waste Disposal & Decontamination

Improper disposal of nitrogen heterocycles can lead to environmental persistence.

Diagram 2: Waste Stream Management

Waste_Mgmt Source Waste Generation Type Classify Waste Source->Type Solid_W Solid Waste (Gloves, Kimwipes, Powder) Type->Solid_W Liquid_W Liquid Waste (Mother Liquor, Rinsate) Type->Liquid_W Bin_C Stream C: Solid HazMat (Double Bagged) Solid_W->Bin_C Segregation Segregate by Halogen Content Liquid_W->Segregation Bin_A Stream A: Halogenated (if DCM/CHCl3 used) Segregation->Bin_A Bin_B Stream B: Non-Halogenated (DMSO, MeOH, EtOAc) Segregation->Bin_B Destruction High-Temp Incineration (Required for N-Heterocycles) Bin_A->Destruction Bin_B->Destruction Bin_C->Destruction

Caption: Waste segregation workflow ensuring nitrogen heterocycles are routed to high-temperature incineration to prevent environmental leaching.

Disposal Protocol:

  • Solids: All contaminated PPE (gloves, Tyvek sleeves) and weighing boats must be double-bagged in clear polyethylene bags, labeled "Toxic Solid Waste - Pyrazole Derivative," and sealed with tape.

  • Liquids: Do not mix halogenated (DCM) and non-halogenated waste. The presence of the pyrimidine ring does not change the solvent classification, but the mixture determines the disposal cost and safety.

  • Destruction: Specify High-Temperature Incineration on the waste manifest. Nitrogen heterocycles are stable and require aggressive thermal destruction to prevent leaching into groundwater.

Emergency Response

  • Eye Contact: Flush immediately for 15 minutes .[2][5] Do not stop to remove contact lenses initially—flush over them, then remove if possible. Seek medical attention immediately (alkaline-like burns are possible).[1]

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol to wash skin; it acts as a permeation enhancer, driving the compound deeper into the dermis.

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels (to dampen dust), then scoop into a bag. Clean surface with 10% bleach solution to degrade the heterocycle, followed by water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13469815, 1-tert-Butyl-1H-pyrazole. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

  • Faria, J. et al. (2021).Toxicological assessment of nitrogen-containing heterocyclic compounds. Archives of Toxicology. (Contextual reference for class-based toxicity).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.